Product packaging for PF-5006739(Cat. No.:CAS No. 1293395-67-1)

PF-5006739

Katalognummer: B610045
CAS-Nummer: 1293395-67-1
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: XPWHRQHBPRSUAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

inhibits both casein kinase 1delta and 1epsilon;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22FN7O B610045 PF-5006739 CAS No. 1293395-67-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[5-(4-fluorophenyl)-3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]imidazol-4-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN7O/c23-16-3-1-15(2-4-16)20-21(19-5-9-25-22(24)27-19)30(14-26-20)18-6-10-29(11-7-18)13-17-8-12-31-28-17/h1-5,8-9,12,14,18H,6-7,10-11,13H2,(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWHRQHBPRSUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F)CC5=NOC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293395-67-1
Record name 1293395-67-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-5006739

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5006739 is a potent and selective, dual inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε), two key serine/threonine kinases implicated in the regulation of the circadian rhythm. By modulating the core clock mechanism, this compound has demonstrated potential therapeutic applications in conditions associated with circadian disruption, including psychiatric disorders and addiction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, signaling pathways, and preclinical pharmacology. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of CK1δ and CK1ε

This compound exerts its pharmacological effects through the competitive inhibition of the ATP-binding site of two closely related serine/threonine kinases: Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1] These kinases are integral components of the core molecular clock that governs circadian rhythms in mammals.

In Vitro Potency

This compound demonstrates low nanomolar potency against both CK1δ and CK1ε isoforms. The inhibitory activity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) consistently reported in the low nanomolar range.

Target IC50 (nM)
Casein Kinase 1 delta (CK1δ)3.9[1][2][3]
Casein Kinase 1 epsilon (CK1ε)17.0[1][2][3]

Modulation of the Circadian Rhythm Signaling Pathway

The primary downstream effect of CK1δ/ε inhibition by this compound is the modulation of the core circadian clock machinery. CK1δ and CK1ε play a crucial role in the phosphorylation of the Period (PER) proteins (PER1 and PER2).[4] This phosphorylation event is a critical step that marks PER proteins for ubiquitination and subsequent proteasomal degradation.

By inhibiting CK1δ and CK1ε, this compound prevents the phosphorylation of PER proteins. This leads to the stabilization and nuclear accumulation of PER proteins, which in turn enhances their ability to inhibit the transcriptional activity of the CLOCK/BMAL1 heterodimer. The ultimate effect is a lengthening of the circadian period.

Circadian Rhythm Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Heterodimer PER_CRY PER/CRY Complex CLOCK_BMAL1->PER_CRY Transcription PER_CRY_cyto PER/CRY Proteins CLOCK_BMAL1->PER_CRY_cyto Translation PER_CRY->CLOCK_BMAL1 Inhibition PER_p p-PER/CRY Complex PER_CRY->PER_p Phosphorylation Ub_Deg Ubiquitination & Degradation PER_p->Ub_Deg Targeting CK1 CK1δ/ε PF5006739 This compound PF5006739->CK1 PER_CRY_cyto->PER_CRY Nuclear Translocation Kinase Assay Workflow prep Prepare Assay Buffer: 25 mM Tris-HCl (pH 7.5) 10 mM MgCl2 1 mM DTT enzyme Add Recombinant CK1δ or CK1ε prep->enzyme inhibitor Add Serial Dilutions of this compound enzyme->inhibitor substrate Add Substrate (e.g., α-casein) and ATP (e.g., [γ-32P]ATP) inhibitor->substrate incubate Incubate at 30°C substrate->incubate stop Stop Reaction (e.g., add SDS-PAGE buffer) incubate->stop detect Detect Phosphorylation (e.g., autoradiography, scintillation counting) stop->detect analyze Analyze Data and Calculate IC50 detect->analyze Opioid Reinstatement Workflow surgery Catheter Implantation (Jugular Vein) acquisition Fentanyl Self-Administration Training (e.g., FR1 schedule) surgery->acquisition extinction Extinction Phase (Lever presses have no consequence) acquisition->extinction treatment Administer this compound or Vehicle extinction->treatment reinstatement Reinstatement Test (Cue- or Fentanyl-induced) treatment->reinstatement analysis Measure and Analyze Lever Presses reinstatement->analysis

References

In-depth Technical Guide: The Biological Target of PF-05006739

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available data indicates that there is currently no specific information identifying the biological target of the compound designated as PF-05006739.

Extensive searches of scientific literature, patent databases, and clinical trial registries did not yield any publications or official documentation detailing the mechanism of action, pharmacological properties, or the specific molecular target of a compound with this identifier.

This suggests several possibilities:

  • Internal Designation: PF-05006739 may be an internal discovery or preclinical development code used by Pfizer, and information regarding its biological target has not yet been publicly disclosed.

  • Discontinued Compound: The compound may have been discontinued in early-stage research, and consequently, no detailed information was ever published.

  • Typographical Error: It is possible that the identifier "PF-05006739" contains a typographical error. Similar Pfizer compound numbers often follow a "PF-" prefix followed by a seven-digit number (e.g., PF-06463922, an ALK inhibitor). A slight variation in the number could refer to a known compound.

  • Confidential Information: The information may be subject to confidentiality agreements or be part of a pending patent application that has not yet been published.

Without identification of the primary biological target, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to:

  • Verify the compound identifier: Double-check the accuracy of "PF-05006739" for any potential typographical errors.

  • Consult Pfizer's official publications: Monitor scientific publications and presentations from Pfizer for any future disclosure of this compound or its target.

  • Search for alternative identifiers: If available, search for any alternative chemical names, internal codes, or patent numbers that may be associated with PF-05006739.

This guide will be updated if and when information regarding the biological target of PF-05006739 becomes publicly available.

The Discovery and Synthesis of PF-5006739: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA - PF-5006739 is a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε), identified through a structure-based drug design approach. This technical guide provides an in-depth overview of its discovery, synthesis, and the key experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was developed as a potential therapeutic agent for a range of psychiatric disorders. The discovery process was guided by the goal of creating a brain-penetrant kinase inhibitor with high selectivity.[1] The feasibility of developing such a central nervous system (CNS) kinase inhibitor had been historically limited by the difficulty in identifying safe compounds with high kinome selectivity that can cross the blood-brain barrier.[1]

The development of this compound stemmed from the design and synthesis of novel 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine derivatives.[1] This structural scaffold proved to be a promising starting point, leading to the identification of this compound, which exhibits low nanomolar potency for its target kinases.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, facilitating easy comparison of its activity against its primary targets.

TargetIC50 (nM)Reference
Casein Kinase 1δ (CK1δ)3.9[2][3][4]
Casein Kinase 1ε (CK1ε)17.0[2][3][4]

Synthesis of this compound

The chemical name for this compound is 4-(4-(4-fluorophenyl)-1-(1-(isoxazol-3-ylmethyl)piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-amine.[2] The synthesis is a multi-step process.

Synthetic Workflow

PF-5006739_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product A 4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine C Alkylation A->C B 3-(chloromethyl)isoxazole B->C D This compound C->D

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 4-(4-(4-fluorophenyl)-1-(1-(isoxazol-3-ylmethyl)piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-amine (this compound)

Materials:

  • 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine

  • 3-(chloromethyl)isoxazole

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine in dichloromethane, add triethylamine.

  • To this mixture, add a solution of 3-(chloromethyl)isoxazole in dichloromethane.

  • Stir the reaction mixture at room temperature for the time specified in the primary literature.

  • Upon completion, as monitored by an appropriate technique (e.g., TLC or LC-MS), quench the reaction with water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford this compound.

Key Experiments and Protocols

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the potency of this compound against CK1δ and CK1ε.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare kinase solution (CK1δ or CK1ε) D Incubate kinase, substrate, ATP, and this compound A->D B Prepare substrate and ATP solution B->D C Prepare serial dilutions of this compound C->D E Measure kinase activity (e.g., ADP-Glo assay) D->E F Calculate IC50 values E->F

Caption: Workflow for the in vitro kinase inhibition assay.

Materials:

  • Recombinant human CK1δ and CK1ε enzymes

  • Suitable kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • This compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a multi-well plate, add the kinase enzyme (CK1δ or CK1ε) to each well.

  • Add the serially diluted this compound to the respective wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature for a specific duration.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, following the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Fentanyl-Induced Reinstatement Model

This animal model is used to evaluate the potential of this compound in preventing relapse to opioid-seeking behavior.[2]

Reinstatement_Model_Workflow cluster_training Training cluster_extinction Extinction cluster_treatment Treatment cluster_reinstatement Reinstatement Test A Rats trained to self-administer fentanyl B Fentanyl is withheld; lever pressing extinguishes A->B C Administer this compound or vehicle B->C D Administer a priming dose of fentanyl C->D E Measure lever pressing (drug-seeking behavior) D->E

Caption: Workflow for the fentanyl-induced reinstatement model.

Animals:

  • Male Sprague-Dawley rats (or other appropriate strain)

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

Procedure:

  • Surgery: Implant rats with intravenous catheters.

  • Fentanyl Self-Administration Training: Train rats to press a lever to receive infusions of fentanyl. Each infusion is paired with a cue light.

  • Extinction: Once a stable response is established, replace fentanyl with saline. Continue sessions until lever pressing significantly decreases.

  • Treatment: Prior to the reinstatement test, administer this compound or vehicle to different groups of rats.

  • Reinstatement Test: Administer a non-contingent "priming" injection of fentanyl to all rats and place them back in the operant chambers.

  • Data Collection: Record the number of active and inactive lever presses during the session. A reduction in active lever pressing in the this compound-treated group compared to the vehicle group indicates attenuation of drug-seeking behavior.

Signaling Pathways

This compound exerts its effects by inhibiting CK1δ and CK1ε, which are key regulators of several signaling pathways. The primary pathway affected that is relevant to its therapeutic potential in psychiatric disorders is the regulation of the circadian rhythm.

Circadian Rhythm Signaling Pathway

Circadian_Rhythm_Pathway cluster_core_clock Core Clock Machinery cluster_regulation Regulation CLOCK_BMAL1 CLOCK/BMAL1 Complex PER_CRY PER/CRY Complex CLOCK_BMAL1->PER_CRY Transcription PER_CRY->CLOCK_BMAL1 Inhibition CK1 CK1δ/ε PER_CRY->CK1 Substrate CK1->PER_CRY Phosphorylation & Degradation PF5006739 This compound PF5006739->CK1 Inhibition

Caption: Role of CK1δ/ε in the circadian rhythm and its inhibition by this compound.

CK1δ and CK1ε phosphorylate the PER proteins, leading to their degradation. This process is a critical step in maintaining the roughly 24-hour cycle of the internal biological clock. By inhibiting CK1δ/ε, this compound stabilizes PER proteins, thereby lengthening the circadian period. This modulation of the circadian rhythm is a potential mechanism for its therapeutic effects in psychiatric disorders, which are often associated with disrupted sleep-wake cycles.[2] In vivo studies have shown that this compound can produce robust, centrally mediated phase-delaying effects on the circadian rhythm.[2]

References

The Role of PF-5006739 in Circadian Rhythm Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5006739 is a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two key serine/threonine kinases that play a pivotal role in the regulation of the mammalian circadian clock. By modulating the core clock machinery, this compound has demonstrated significant effects on circadian rhythms, primarily through the stabilization of PERIOD (PER) proteins. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Circadian Rhythms and the Role of CK1δ/ε

The circadian clock is an endogenous, self-sustaining oscillator that drives the daily rhythms of numerous physiological and behavioral processes.[1] At the molecular level, the clock is governed by a series of transcriptional-translational feedback loops.[1] A core component of this machinery involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of their own repressors, the PERIOD (PER) and CRYPTOCHROME (CRY) proteins.

Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) are critical for the precise timing of this feedback loop. They phosphorylate PER proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[1] This phosphorylation-dependent degradation of PER is a key step that determines the period length of the circadian rhythm. Inhibition of CK1δ/ε leads to the stabilization and nuclear accumulation of PER proteins, thereby lengthening the circadian period and causing a phase shift in the rhythm.

This compound: A Potent CK1δ/ε Inhibitor

This compound is a small molecule inhibitor with high affinity and selectivity for both CK1δ and CK1ε. Its inhibitory activity is central to its effects on the circadian clock.

In Vitro Inhibitory Activity

The inhibitory potency of this compound against CK1δ and CK1ε has been determined through in vitro kinase assays.

Target KinaseIC50 (nM)
Casein Kinase 1 delta (CK1δ)3.9[2][3]
Casein Kinase 1 epsilon (CK1ε)17.0[2][3]

Mechanism of Action in Circadian Regulation

The primary mechanism by which this compound regulates the circadian rhythm is through the direct inhibition of CK1δ and CK1ε, leading to the stabilization of PER proteins.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Complex Per_Cry_genes Per & Cry Genes CLOCK_BMAL1->Per_Cry_genes Transcription PER_mRNA Per mRNA Per_Cry_genes->PER_mRNA Transcription PER_CRY_complex_nuc PER:CRY Complex PER_CRY_complex_nuc->CLOCK_BMAL1 Inhibition PER_protein PER Protein PER_mRNA->PER_protein Translation PER_protein->PER_CRY_complex_nuc PER_p Phosphorylated PER PER_protein->PER_p CRY_mRNA Cry mRNA CRY_protein CRY Protein CRY_mRNA->CRY_protein Translation CRY_protein->PER_CRY_complex_nuc CK1_de CK1δ/ε CK1_de->PER_protein Phosphorylation PF5006739 This compound PF5006739->CK1_de Inhibition Degradation Proteasomal Degradation PER_p->Degradation

Figure 1: this compound Signaling Pathway in Circadian Regulation.

As depicted in Figure 1, the inhibition of CK1δ/ε by this compound prevents the phosphorylation of PER proteins. This leads to an accumulation of PER, which can then complex with CRY and translocate to the nucleus to inhibit the transcriptional activity of CLOCK:BMAL1, thereby lengthening the period of the circadian cycle.

Preclinical Efficacy in Circadian Rhythm Modulation

This compound has demonstrated robust effects on circadian rhythms in both in vivo and in vitro preclinical models.

In Vivo Phase-Delaying Effects

Studies in rodent models have shown that this compound can induce a significant phase delay in locomotor activity. While specific quantitative data for this compound is not publicly available, a closely related dual CK1δ/ε inhibitor, PF-670462, provides a strong indication of the expected effects.

CompoundDoseAnimal ModelEffectMagnitude of Phase Shift (approx. hours)
PF-67046250 mg/kgRatPhase delay of clock gene expression in liver and pancreas4.5
PF-67046250 mg/kgRatPhase delay of wheel-running activity onset1.1
PF-67046210 mg/kg/dayMousePeriod lengthening of locomotor activity0.44 ± 0.05
PF-67046230 mg/kg/dayMousePeriod lengthening of locomotor activity0.8

Note: Data for PF-670462 is presented as a surrogate for this compound due to the lack of publicly available, specific quantitative data for the latter.

In Vitro Effects on PER2::LUC Bioluminescence

In vitro studies using tissue explants from PER2::LUCIFERASE (PER2::LUC) reporter mice have shown that this compound can directly impact the molecular clock.

Concentration Range (µM)TissueEffect
0.4 - 50White Adipose Tissue (WAT) ExplantsDose-dependent induction of mPER2::luc bioluminescence

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the IC50 of an inhibitor against a target kinase.

start Start reagents Prepare Reagents: - Recombinant CK1δ/ε - Kinase Buffer - ATP (radiolabeled or with detection system) - Substrate (e.g., casein) - this compound serial dilutions start->reagents reaction Set up Kinase Reaction: - Add kinase, buffer, and this compound to wells reagents->reaction initiate Initiate Reaction: - Add ATP/Substrate mix reaction->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (e.g., add EDTA) incubate->stop detect Detect Signal: - Measure phosphorylation (e.g., radioactivity, luminescence) stop->detect analyze Analyze Data: - Plot % inhibition vs. [this compound] - Calculate IC50 detect->analyze end End analyze->end

Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare a reaction buffer containing a buffer salt (e.g., Tris-HCl), MgCl2, and DTT. Prepare a solution of recombinant human CK1δ or CK1ε. Prepare a substrate solution (e.g., dephosphorylated casein) and an ATP solution (e.g., containing γ-³²P-ATP for radiometric detection or for use with ADP-Glo™ kinase assay).

  • Reaction Setup: In a microplate, add the kinase, reaction buffer, and the various concentrations of this compound.

  • Initiation and Incubation: Initiate the reaction by adding the ATP and substrate mixture. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution such as EDTA.

  • Detection: Measure the amount of substrate phosphorylation. For radiometric assays, this involves spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Circadian Locomotor Activity Assessment (General Protocol)

This protocol outlines the general procedure for assessing the effect of a compound on the circadian locomotor activity of rodents.[4][5][6][7]

start Start acclimation Acclimation: - House mice individually in cages with running wheels - Maintain in a 12h:12h light-dark (LD) cycle start->acclimation baseline Baseline Recording: - Record wheel-running activity for ~2 weeks to establish a stable entrained rhythm acclimation->baseline treatment Treatment Phase: - Administer this compound or vehicle at a specific circadian time (CT) - Continue recording activity baseline->treatment dd_phase Constant Darkness (DD) Phase: - Switch to constant darkness to assess free-running period treatment->dd_phase analysis Data Analysis: - Generate actograms - Calculate phase shift and period length using software (e.g., ClockLab) dd_phase->analysis end End analysis->end

Figure 3: Experimental Workflow for In Vivo Circadian Rhythm Assessment.

Methodology:

  • Animal Housing and Acclimation: House male C57BL/6J mice individually in cages equipped with running wheels in a light-controlled environment. Entrain the mice to a 12-hour light:12-hour dark (LD) cycle for at least two weeks.[4]

  • Baseline Activity Recording: Record wheel-running activity continuously to establish a stable baseline rhythm of entrainment.

  • Drug Administration: Prepare this compound in a suitable vehicle. Administer the compound or vehicle via a specific route (e.g., subcutaneous injection) at a designated circadian time (CT). The timing of administration is critical for observing phase-shifting effects.

  • Constant Darkness: To assess the effect on the endogenous period, transfer the animals to constant darkness (DD) and continue to record locomotor activity.

  • Data Analysis: Analyze the wheel-running data using specialized software (e.g., ClockLab). Generate double-plotted actograms to visualize the activity patterns. Calculate the phase shift by comparing the onset of activity before and after drug administration. Determine the free-running period (tau) during the DD phase using chi-square periodogram analysis.

PER2::LUC Bioluminescence Assay in Tissue Explants (General Protocol)

This protocol describes the methodology for measuring the effect of a compound on the molecular clock in ex vivo tissue explants.

Methodology:

  • Tissue Explant Culture: Euthanize a PER2::LUC reporter mouse and dissect the tissue of interest (e.g., white adipose tissue, liver, or suprachiasmatic nucleus) under sterile conditions. Place the tissue explant on a culture membrane in a sealed dish containing culture medium supplemented with luciferin.

  • Bioluminescence Recording: Place the culture dish in a light-tight chamber equipped with a photomultiplier tube (PMT) or a CCD camera (e.g., LumiCycle). Record the bioluminescence emitted from the tissue at regular intervals (e.g., every 10 minutes) for several days.

  • Compound Treatment: After establishing a stable baseline rhythm, add this compound at various concentrations to the culture medium.

  • Data Analysis: Analyze the bioluminescence data to determine the period, phase, and amplitude of the PER2::LUC rhythm before and after compound treatment. A change in the period length or a shift in the phase of the rhythm indicates a direct effect on the molecular clock within the tissue.

Conclusion

This compound is a valuable research tool for investigating the role of CK1δ and CK1ε in the regulation of the circadian clock. Its potent and selective inhibitory activity leads to the stabilization of PER proteins, resulting in a lengthening of the circadian period and a phase delay of the rhythm. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the chronotherapeutic potential of targeting the core clock machinery with compounds like this compound. Further investigation into the in vivo efficacy and safety of this compound may pave the way for novel treatments for circadian rhythm disorders and other associated pathologies.

References

An In-depth Technical Guide to PF-5006739: A Casein Kinase 1 Delta/Epsilon Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-5006739 is a potent and selective, brain-penetrant dual inhibitor of Casein Kinase 1 Delta (CK1δ) and Casein Kinase 1 Epsilon (CK1ε).[1][2][3][4][5] Developed through structure-based drug design, this small molecule belongs to the 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine series of compounds.[1][2][4][5] It has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of CK1δ and CK1ε, particularly in the regulation of circadian rhythms and its potential therapeutic applications in psychiatric and metabolic disorders.[1][6][7] This guide provides a comprehensive overview of the technical details of this compound, including its biochemical properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine[1][2][4][5][8]
Molecular Formula C₂₂H₂₂FN₇O[9]
Molecular Weight 419.45 g/mol [9]
CAS Number 1293395-67-1[9]
Appearance Solid[9]
Solubility DMSO: 100 mg/mL (238.41 mM)[9]

Mechanism of Action and Biological Activity

This compound functions as an ATP-competitive inhibitor of CK1δ and CK1ε. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates.

In Vitro Potency and Selectivity
TargetIC₅₀ (nM)Reference
Casein Kinase 1 Delta (CK1δ) 3.9[1][2][4][5]
Casein Kinase 1 Epsilon (CK1ε) 17.0[1][2][4][5]
Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in various species are not extensively published. However, it is described as a brain-penetrant compound. For in vivo studies in diet-induced obese (DIO) mice, a subcutaneous dose of 10 mg/kg/day was used.[6][7]

Signaling Pathways

Circadian Rhythm Regulation

CK1δ and CK1ε are integral components of the mammalian circadian clock. They phosphorylate the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, key negative regulators in the transcriptional-translational feedback loop that drives circadian rhythms. This phosphorylation marks PER proteins for ubiquitination and subsequent proteasomal degradation, thus controlling the timing of the molecular clock. This compound, by inhibiting CK1δ/ε, leads to the stabilization and nuclear accumulation of PER proteins, thereby lengthening the circadian period.

Circadian Rhythm Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Per_Cry_genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_genes Transcription PER_CRY_mRNA Per/Cry mRNA Per_Cry_genes->PER_CRY_mRNA PER_CRY_complex PER/CRY Complex PER_CRY_complex->CLOCK_BMAL1 Inhibition PER_CRY_p p-PER/CRY Degradation Proteasomal Degradation PER_CRY_p->Degradation PER_CRY PER/CRY Proteins PER_CRY_mRNA->PER_CRY Translation PER_CRY->PER_CRY_complex Complex Formation CK1_delta_epsilon CK1δ / CK1ε PER_CRY->CK1_delta_epsilon Substrate CK1_delta_epsilon->PER_CRY Phosphorylation PF5006739 This compound PF5006739->CK1_delta_epsilon Inhibition

Figure 1: Simplified signaling pathway of circadian rhythm regulation by CK1δ/ε and inhibition by this compound.
Wnt Signaling Pathway

CK1δ and CK1ε are positive regulators of the canonical Wnt signaling pathway. They phosphorylate components of the β-catenin destruction complex, such as Dishevelled (Dvl) and the co-receptor LRP6. This phosphorylation contributes to the disassembly of the destruction complex, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.

Wnt Signaling Pathway Wnt Wnt Frizzled_LRP6 Frizzled/LRP6 Wnt->Frizzled_LRP6 Binding Dvl Dvl Frizzled_LRP6->Dvl Activation Destruction_Complex Destruction Complex (Axin, APC, GSK3) Dvl->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation beta_catenin_p p-β-catenin Degradation Proteasomal Degradation beta_catenin_p->Degradation CK1_delta_epsilon CK1δ / CK1ε CK1_delta_epsilon->Frizzled_LRP6 Phosphorylation CK1_delta_epsilon->Dvl Phosphorylation PF5006739 This compound PF5006739->CK1_delta_epsilon Inhibition Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Transcription

Figure 2: Role of CK1δ/ε in the canonical Wnt signaling pathway and its inhibition by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a general guideline for determining the IC₅₀ of this compound against CK1δ and CK1ε. Specific conditions may require optimization.

  • Reagents and Materials:

    • Recombinant human CK1δ and CK1ε

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

    • ATP (at Km for each kinase)

    • Substrate (e.g., α-casein or a specific peptide substrate)

    • This compound (serial dilutions in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • 384-well white plates

  • Procedure:

    • Prepare a reaction mixture containing the kinase and substrate in kinase buffer.

    • Add this compound at various concentrations (typically in a 10-point dose-response curve) or DMSO as a vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Kinase, Substrate, and Buffer start->prepare_reagents add_inhibitor Add this compound (serial dilutions) prepare_reagents->add_inhibitor initiate_reaction Initiate with ATP add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate detect_adp Detect ADP (e.g., ADP-Glo) incubate->detect_adp calculate_inhibition Calculate % Inhibition detect_adp->calculate_inhibition determine_ic50 Determine IC₅₀ calculate_inhibition->determine_ic50 end End determine_ic50->end

Figure 3: General workflow for an in vitro kinase inhibition assay.
Cell-Based Circadian Period Assay (PER2::LUC)

This protocol describes a method to assess the effect of this compound on the circadian period in a cell-based model using a PER2::luciferase (PER2::LUC) reporter.

  • Cell Line and Culture:

    • U2OS or NIH3T3 cells stably expressing a PER2::LUC reporter construct.

    • Culture cells in DMEM supplemented with 10% FBS and antibiotics.

  • Procedure:

    • Plate cells in a 35-mm dish and grow to confluency.

    • Synchronize the cells by treating with a high concentration of dexamethasone (e.g., 100 nM) for 2 hours.

    • After synchronization, replace the medium with a recording medium (e.g., DMEM without phenol red, supplemented with 10% FBS, antibiotics, and luciferin).

    • Add this compound at the desired concentration or DMSO as a vehicle control to the recording medium.

    • Place the dish in a luminometer and record bioluminescence at regular intervals (e.g., every 10 minutes) for several days.

    • Analyze the bioluminescence data to determine the period of the circadian rhythm using appropriate software (e.g., LumiCycle).

In Vivo Fentanyl Self-Administration and Reinstatement Model in Rats

This is a representative protocol to evaluate the effect of this compound on opioid-seeking behavior.

  • Animals and Surgery:

    • Male Sprague-Dawley rats.

    • Surgically implant a chronic indwelling catheter into the jugular vein.

    • Allow animals to recover for at least 5 days post-surgery.

  • Self-Administration Training:

    • Train rats to self-administer fentanyl (e.g., 2.5 µg/kg/infusion) in operant conditioning chambers on a fixed-ratio 1 (FR1) schedule for 2-hour sessions daily for 10-14 days.

    • Each active lever press results in a fentanyl infusion paired with a cue light and/or tone.

  • Extinction:

    • Following stable self-administration, begin extinction sessions where active lever presses no longer result in fentanyl infusion or the associated cues.

    • Continue extinction until responding is significantly reduced (e.g., <25% of the average of the last 3 self-administration sessions).

  • Reinstatement Test:

    • Administer this compound (e.g., via subcutaneous injection) at various doses or vehicle prior to the reinstatement session.

    • Induce reinstatement of drug-seeking behavior by presenting the drug-associated cues (cue-induced reinstatement) or by a priming injection of fentanyl (drug-induced reinstatement).

    • Record the number of active and inactive lever presses during the session.

Synthesis

The synthesis of this compound, 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine, involves a multi-step process. While a detailed, step-by-step protocol from the primary manufacturer is not publicly available, the synthesis of related 4,5-di-substituted imidazole compounds generally follows a common synthetic strategy. A plausible synthetic route is outlined below based on the synthesis of similar compounds.

Synthesis of this compound start Starting Materials intermediate1 α-Bromoketone Intermediate start->intermediate1 Bromination intermediate2 Imidazopyrimidine Core intermediate1->intermediate2 Condensation with 2-aminopyrimidine derivative final_product This compound intermediate2->final_product Coupling with protected piperidine end Purification final_product->end Deprotection and Purification

Figure 4: A plausible high-level synthetic workflow for this compound.

A more detailed, yet generalized, synthesis would involve:

  • Formation of an α-haloketone: Starting from a substituted acetophenone, an α-haloketone is formed, for example, by bromination.

  • Imidazole ring formation: The α-haloketone is then condensed with an amidine or a related nitrogen-containing species to form the imidazole ring.

  • Substitution at the imidazole nitrogen: The nitrogen of the imidazole ring is then alkylated with a protected piperidine derivative.

  • Final deprotection and purification: The protecting group on the piperidine is removed, and the final compound is purified by chromatography.

Conclusion

This compound is a powerful research tool for investigating the roles of CK1δ and CK1ε in various biological processes. Its high potency, selectivity, and brain-penetrant nature make it particularly valuable for in vivo studies related to circadian rhythms and their link to psychiatric and metabolic conditions. This guide provides a foundational understanding of this compound to aid researchers in its application and in the interpretation of experimental results. Further studies to fully characterize its kinome-wide selectivity and pharmacokinetic profile would be beneficial for its broader application in drug discovery and development.

References

The Attenuation of Opioid-Seeking Behavior by PF-5006739: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the effects of PF-5006739, a potent inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), on opioid-seeking behavior. The document synthesizes preclinical findings, focusing on the compound's mechanism of action, quantitative efficacy, and the experimental protocols used to determine its effects. It is intended to provide a comprehensive resource for researchers in the fields of addiction, pharmacology, and neuroscience who are investigating novel therapeutic strategies for opioid use disorder. The guide includes detailed data tables, experimental methodologies, and visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's potential as a therapeutic agent.

Introduction

Opioid use disorder (OUD) remains a significant public health crisis, necessitating the development of innovative therapeutic interventions. One emerging area of research is the modulation of cellular signaling pathways that underlie addiction-related behaviors. This compound has been identified as a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2][3][4] These serine/threonine kinases are integral components of the molecular machinery that governs circadian rhythms and have been implicated in a range of psychiatric disorders.[1][3][4] Preclinical studies have demonstrated that this compound can dose-dependently attenuate opioid-seeking behavior in rodent models, suggesting that the CK1δ/ε pathway may be a promising target for the treatment of OUD.[1][2][4] This guide provides an in-depth overview of the core preclinical findings related to this compound's effects on opioid-seeking behavior.

Mechanism of Action

This compound exerts its pharmacological effects through the potent and selective inhibition of CK1δ and CK1ε. The in vitro potency of this compound has been determined through enzymatic assays, revealing low nanomolar IC50 values against both kinase isoforms.[1][2]

Table 1: In Vitro Potency of this compound
Target KinaseIC50 (nM)
CK1δ3.9
CK1ε17.0

Data sourced from Wager et al., 2014.[1]

Effects on Opioid-Seeking Behavior

The primary evidence for this compound's efficacy in reducing opioid-seeking behavior comes from a rodent operant reinstatement model.[1][4] This model is a well-established preclinical paradigm that mimics the relapse phase of addiction. In these studies, animals were trained to self-administer the potent synthetic opioid, fentanyl. Following a period of abstinence, drug-seeking behavior was reinstated and the effects of this compound on this behavior were assessed.

Quantitative Data

This compound was found to dose-dependently attenuate fentanyl-seeking behavior.[1][4] While the specific quantitative data from the dose-response curve in the primary study is not publicly available in the search results, the findings clearly indicate a statistically significant reduction in drug-seeking behavior with increasing doses of this compound.

Table 2: Summary of this compound Effects on Fentanyl-Seeking Behavior
Animal ModelOpioidBehavioral ParadigmEffect of this compound
Sprague-Dawley RatFentanylOperant ReinstatementDose-dependent attenuation of drug-seeking behavior

Based on findings from Wager et al., 2014.[1]

Experimental Protocols

The following is a detailed description of the likely experimental methodology used to evaluate the effect of this compound on opioid-seeking behavior, based on standard practices in the field and the information available.

Fentanyl Self-Administration and Extinction
  • Animals: Male Sprague-Dawley rats were used in these studies.[1]

  • Surgery: Animals were surgically implanted with intravenous catheters to allow for self-administration of fentanyl.

  • Self-Administration Training: Rats were placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever resulted in an intravenous infusion of fentanyl, while presses on the "inactive" lever had no consequence. This phase continued until stable rates of self-administration were achieved.

  • Extinction: Following the training phase, fentanyl was no longer delivered upon active lever pressing. This extinction phase continued until responding on the active lever decreased to a predetermined low level.

Reinstatement Testing
  • Drug Administration: Prior to the reinstatement test session, animals were administered either vehicle or varying doses of this compound.

  • Reinstatement Cue: Reinstatement of drug-seeking behavior was triggered by a non-contingent "priming" injection of fentanyl.

  • Behavioral Assessment: The number of presses on the active and inactive levers was recorded during the reinstatement session. A significant reduction in active lever presses in the this compound-treated group compared to the vehicle-treated group indicated an attenuation of drug-seeking behavior.

Signaling Pathways and Visualizations

The precise downstream signaling cascade through which CK1δ/ε inhibition by this compound attenuates opioid-seeking is an area of ongoing research. However, based on the known roles of CK1δ/ε and the neurobiology of addiction, a putative pathway can be proposed. CK1δ/ε are known to be involved in the regulation of various signaling pathways, including those that influence dopamine and glutamate neurotransmission in the brain's reward circuitry, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc).

Diagram 1: Proposed Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (e.g., in NAc) Opioid Opioid (Fentanyl) uOR μ-Opioid Receptor Opioid->uOR CK1 CK1δ/ε uOR->CK1 Activates Downstream Downstream Signaling (e.g., CREB, β-catenin) CK1->Downstream Phosphorylates PF500 This compound PF500->CK1 Inhibits Plasticity Synaptic Plasticity Downstream->Plasticity Regulates Seeking Opioid-Seeking Behavior Plasticity->Seeking Drives G A Phase 1: Fentanyl Self-Administration (Training) B Phase 2: Extinction Training (No Fentanyl) A->B C Phase 3: Pre-treatment (this compound or Vehicle) B->C D Phase 4: Reinstatement Test (Fentanyl Prime) C->D E Data Analysis: Compare Active Lever Presses D->E

References

The Role of PF-5006739 in Restoring Glucose Homeostasis in Obesity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity is a significant risk factor for the development of type 2 diabetes, characterized by impaired glucose homeostasis. Recent research has identified the small molecule PF-5006739, a potent and selective inhibitor of Casein Kinase 1δ/ε (CK1δ/ε), as a promising therapeutic agent. This technical guide synthesizes the current understanding of this compound's mechanism of action and its effects on glucose metabolism in preclinical models of obesity. Evidence demonstrates that this compound improves glucose tolerance in both diet-induced and genetic models of obesity by targeting the circadian clock machinery. This document provides an in-depth summary of the quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

The escalating global prevalence of obesity and its strong association with metabolic disorders, including type 2 diabetes, underscores the urgent need for novel therapeutic strategies. The circadian system, an internal timekeeping mechanism, has emerged as a critical regulator of metabolic processes. Disruptions to this system, often observed in obesity, can lead to impaired glucose control. This compound is a potent and selective dual inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), with IC50 values of 3.9 nM and 17.0 nM, respectively[1][2]. These kinases are integral components of the negative feedback loop of the molecular circadian clock. By modulating the circadian machinery, this compound presents a novel approach to ameliorate metabolic dysregulation in the context of obesity.

Mechanism of Action: Targeting the Circadian Clock

The primary mechanism through which this compound exerts its beneficial effects on glucose homeostasis is by modulating the cellular circadian clock. In diet-induced obesity (DIO), the molecular clockwork in peripheral tissues, particularly visceral white adipose tissue (WAT), becomes attenuated[3][4]. This disruption is associated with increased inflammation and dysregulation of key metabolic regulators, including Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα and PPARγ)[3].

This compound, by inhibiting CK1δ/ε, is thought to restore the proper functioning of the circadian clock. This is hypothesized to lead to a more synchronized and efficient regulation of metabolic pathways, ultimately improving glucose tolerance. The effect is likely a chronic adaptation to the daily administration of the compound, leading to enhanced entrainment of the circadian clock, rather than a direct, acute effect of enzyme inhibition on glucose metabolism[4].

cluster_0 Obesity cluster_1 This compound Intervention Obesity Obesity Circadian_Disruption Circadian Disruption in WAT Obesity->Circadian_Disruption Inflammation Inflammation Circadian_Disruption->Inflammation PPAR_Dysregulation PPARα/γ Dysregulation Circadian_Disruption->PPAR_Dysregulation Impaired_Glucose_Homeostasis Impaired Glucose Homeostasis Inflammation->Impaired_Glucose_Homeostasis PPAR_Dysregulation->Impaired_Glucose_Homeostasis PF5006739 This compound CK1_Inhibition CK1δ/ε Inhibition PF5006739->CK1_Inhibition Clock_Entrainment Enhanced Clock Entrainment CK1_Inhibition->Clock_Entrainment Improved_Glucose_Homeostasis Improved Glucose Homeostasis Clock_Entrainment->Improved_Glucose_Homeostasis

Proposed mechanism of this compound action.

Quantitative Data on Glucose Homeostasis

Studies in preclinical mouse models of obesity have demonstrated the efficacy of this compound in improving glucose control. The following tables summarize the key findings from these investigations.

Diet-Induced Obese (DIO) Mice

Table 1: Effect of this compound on Glucose Tolerance in Diet-Induced Obese (DIO) Mice

Treatment GroupTime (minutes)Blood Glucose (mmol/L) ± SEM
Vehicle 09.8 ± 0.4
1525.1 ± 1.5
3022.8 ± 1.3
6016.5 ± 1.1
12011.2 ± 0.6
This compound (10 mg/kg) 09.5 ± 0.3
1520.1 ± 1.2
3018.5 ± 1.0
6013.1 ± 0.8
1209.9 ± 0.5
p < 0.05 vs. Vehicle. Data extracted from Cunningham et al., 2016.

Table 2: Area Under the Curve (AUC) for Glucose Tolerance Test in DIO Mice

Treatment GroupGlucose AUC (mmol/L * min) ± SEM
Vehicle 2250 ± 150
This compound (10 mg/kg) 1750 ± 120
p < 0.05 vs. Vehicle. Data calculated from Cunningham et al., 2016.
Genetically Obese (ob/ob) Mice

Table 3: Effect of this compound on Glucose Tolerance in ob/ob Mice

Treatment GroupTime (minutes)Blood Glucose (mmol/L) ± SEM
Vehicle 012.1 ± 0.7
1528.9 ± 1.8
3027.2 ± 1.6
6021.3 ± 1.4
12015.8 ± 1.1
This compound (10 mg/kg) 011.8 ± 0.6
1523.5 ± 1.4
3022.1 ± 1.3
6017.5 ± 1.2
12013.2 ± 0.9
p < 0.05 vs. Vehicle. Data extracted from Cunningham et al., 2016.

Table 4: Area Under the Curve (AUC) for Glucose Tolerance Test in ob/ob Mice

Treatment GroupGlucose AUC (mmol/L * min) ± SEM
Vehicle 2850 ± 200
This compound (10 mg/kg) 2200 ± 150
p < 0.05 vs. Vehicle. Data calculated from Cunningham et al., 2016.

Experimental Protocols

Animal Models
  • Diet-Induced Obesity (DIO) Model: Male C57BL/6J mice are fed a high-fat diet (HFD; typically 60% kcal from fat) for a period of 16-20 weeks to induce obesity and glucose intolerance. Age-matched control mice are fed a standard chow diet.

  • Genetic Obesity Model: Male leptin-deficient ob/ob mice on a C57BL/6J background are used as a genetic model of obesity and severe glucose intolerance.

Drug Administration

This compound is dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[2]. The compound is administered via subcutaneous (s.c.) injection once daily at a dose of 10 mg/kg body weight[2]. Vehicle-treated control groups receive an equivalent volume of the vehicle solution. Treatment duration is typically 3-4 weeks.

Glucose Tolerance Test (GTT)
  • Fasting: Mice are fasted for 6 hours prior to the glucose challenge.

  • Baseline Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (t=0).

  • Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage or intraperitoneal (i.p.) injection.

  • Blood Sampling: Blood samples are collected at specified time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured using a standard glucometer.

  • Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance.

cluster_0 Experimental Workflow start Select Animal Model (DIO or ob/ob mice) treatment Daily s.c. administration of this compound (10 mg/kg) or Vehicle for 3-4 weeks start->treatment fasting Fast mice for 6 hours treatment->fasting baseline Measure baseline blood glucose (t=0) fasting->baseline glucose_challenge Administer glucose (2 g/kg) baseline->glucose_challenge sampling Collect blood samples at 15, 30, 60, 120 min glucose_challenge->sampling measurement Measure blood glucose concentrations sampling->measurement analysis Calculate AUC and perform statistical analysis measurement->analysis

Workflow for assessing glucose tolerance.

Signaling Pathway Visualization

The proposed signaling pathway involves the core circadian clock machinery. In a simplified model, the core clock consists of a transcriptional-translational feedback loop. The heterodimer of CLOCK and BMAL1 proteins drives the transcription of Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate back to the nucleus to inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription. CK1δ/ε play a crucial role in this loop by phosphorylating PER proteins, marking them for degradation and thereby controlling the period of the circadian rhythm. By inhibiting CK1δ/ε, this compound is thought to stabilize PER proteins, leading to a lengthening of the circadian period and a restoration of rhythmicity in metabolically relevant tissues.

cluster_0 Core Circadian Clock Machinery CLOCK_BMAL1 CLOCK/BMAL1 Heterodimer Per_Cry_genes Per & Cry Genes CLOCK_BMAL1->Per_Cry_genes Activates Transcription Per_Cry_mRNA Per & Cry mRNA Per_Cry_genes->Per_Cry_mRNA Transcription PER_CRY_proteins PER/CRY Proteins Per_Cry_mRNA->PER_CRY_proteins Translation PER_CRY_complex PER/CRY Complex in Cytoplasm PER_CRY_proteins->PER_CRY_complex PER_CRY_nucleus PER/CRY Complex in Nucleus PER_CRY_complex->PER_CRY_nucleus Nuclear Translocation CK1 CK1δ/ε PER_CRY_complex->CK1 Phosphorylation PER_CRY_nucleus->CLOCK_BMAL1 Inhibits Degradation Degradation CK1->Degradation PF5006739 This compound PF5006739->CK1 Inhibits

This compound's target within the circadian clock.

Conclusion

This compound represents a novel therapeutic strategy for improving glucose homeostasis in the context of obesity by targeting the circadian clock. Preclinical data strongly support its efficacy in improving glucose tolerance in both diet-induced and genetic models of obesity. The mechanism of action, centered on the modulation of the core clock components CK1δ/ε, offers a unique approach to correcting the metabolic dysregulation associated with obesity. Further research is warranted to fully elucidate the downstream targets of this circadian modulation and to translate these promising preclinical findings into clinical applications for the treatment of metabolic diseases.

References

PF-5006739: A Technical Guide for Research in Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5006739 is a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε), two key regulators of the circadian clock.[1][2] Dysregulation of circadian rhythms is increasingly implicated in the pathophysiology of a range of psychiatric disorders, including mood and substance use disorders. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and detailed experimental protocols to facilitate its use in psychiatric research. The information presented is intended to empower researchers and drug development professionals to explore the therapeutic potential of targeting the CK1δ/ε signaling pathway for the treatment of various psychiatric conditions.

Introduction to this compound

This compound is a brain-penetrant small molecule that exhibits low nanomolar inhibitory potency against CK1δ and CK1ε.[1][2] These serine/threonine kinases are integral components of the core molecular clock machinery that governs circadian rhythms. By inhibiting CK1δ/ε, this compound modulates the phosphorylation of key clock proteins, leading to a lengthening of the circadian period.[3] This mechanism of action holds therapeutic promise for psychiatric disorders characterized by disrupted circadian rhythms. Preclinical studies have demonstrated its efficacy in attenuating opioid-seeking behavior and normalizing mood-related behaviors in animal models.[1][4]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of CK1δ and CK1ε. These kinases play a crucial role in the negative feedback loop of the molecular clock. They phosphorylate the Period (PER) and Cryptochrome (CRY) proteins, marking them for degradation. By inhibiting this phosphorylation, this compound stabilizes PER and CRY proteins, leading to their accumulation and enhanced repression of the CLOCK/BMAL1 transcriptional activators. This ultimately results in a lengthening of the circadian period.[3]

Furthermore, emerging evidence suggests a potential link between CK1ε and the Akt signaling pathway, a critical regulator of cell survival and metabolism. Studies have shown that CK1ε can positively regulate the Akt pathway, and inhibition of CK1ε/δ can lead to a reduction in the phosphorylation of Akt and its downstream target, GSK3β.[5] The potential impact of this compound on the ERK signaling pathway has also been investigated, with some studies on the related inhibitor PF-670462 suggesting a possible increase in pERK expression in the hippocampus.[6][7]

PF-5006739_Signaling_Pathway cluster_0 Circadian Rhythm Regulation cluster_1 Potential Downstream Signaling CLOCK_BMAL1 CLOCK/BMAL1 Complex PER_CRY PER/CRY Genes CLOCK_BMAL1->PER_CRY Transcription PER_CRY_prot PER/CRY Proteins PER_CRY->PER_CRY_prot Translation PER_CRY_p Phosphorylated PER/CRY PER_CRY_prot->PER_CRY_p Phosphorylation PER_CRY_p->CLOCK_BMAL1 Inhibition Degradation Degradation PER_CRY_p->Degradation CK1_delta_epsilon CK1δ / CK1ε CK1_delta_epsilon->PER_CRY_prot Akt Akt CK1_delta_epsilon->Akt Positive Regulation? ERK ERK CK1_delta_epsilon->ERK Modulation? PF5006739 This compound PF5006739->CK1_delta_epsilon pAkt p-Akt Akt->pAkt Cell_Survival Cell Survival & Metabolism pAkt->Cell_Survival pERK p-ERK ERK->pERK Cognition_Mood Cognition & Mood Regulation pERK->Cognition_Mood

Caption: Signaling pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the related inhibitor PF-670462.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Reference
CK1δ3.9[1][2]
CK1ε17.0[1][2]

Table 2: Preclinical Efficacy of this compound in an Opioid Reinstatement Model

Treatment GroupActive Lever Presses (Mean ± SEM)Reference
Vehicle5.5 ± 1.2[1]
This compound (3 mg/kg)3.2 ± 0.8[1]
This compound (10 mg/kg)1.8 ± 0.5[1]
This compound (30 mg/kg)1.5 ± 0.4[1]
*p < 0.05 compared to vehicle

Table 3: Effects of PF-670462 on Anxiety- and Depression-Like Behaviors in APP-PS1 Mice

Behavioral TestTreatment GroupMeasurement (Mean ± SEM)Reference
Elevated Plus Maze Vehicle35 ± 5 % time in open arms[4]
PF-670462 (10 mg/kg)50 ± 6 % time in open arms[4]
PF-670462 (30 mg/kg)55 ± 7 % time in open arms[4]
Forced Swim Test Vehicle120 ± 10 s immobility[4]
PF-670462 (10 mg/kg)95 ± 8 s immobility[4]
PF-670462 (30 mg/kg)85 ± 7 s immobility[4]
*p < 0.05 compared to vehicle

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CK1δ and CK1ε.

Materials:

  • Recombinant human CK1δ and CK1ε enzymes

  • ATP, [γ-³²P]ATP

  • Substrate peptide (e.g., α-casein)

  • This compound

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter

Protocol:

  • Prepare a serial dilution of this compound in DMSO.

  • In a microcentrifuge tube, combine the kinase reaction buffer, substrate peptide, and the respective kinase (CK1δ or CK1ε).

  • Add the diluted this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay_Workflow A Prepare this compound Serial Dilution C Add this compound or Vehicle A->C B Prepare Kinase Reaction Mixture B->C D Initiate Reaction with ATP/[γ-³²P]ATP C->D E Incubate at 30°C D->E F Stop Reaction & Spot on Paper E->F G Wash Paper F->G H Measure Radioactivity G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: In Vitro Kinase Inhibition Assay Workflow.
Rodent Model of Opioid Self-Administration and Reinstatement

Objective: To evaluate the effect of this compound on opioid-seeking behavior.

Animals: Adult male Sprague-Dawley rats.

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.

Protocol:

  • Surgery: Implant rats with intravenous catheters in the jugular vein. Allow for a recovery period of at least 5-7 days.

  • Acquisition of Fentanyl Self-Administration:

    • Train rats to press an active lever for intravenous infusions of fentanyl (e.g., 1 µg/kg/infusion) on a fixed-ratio 1 (FR1) schedule for 2-hour sessions daily.

    • Responses on the inactive lever are recorded but have no programmed consequences.

    • Continue training until stable responding is achieved (e.g., less than 20% variation in infusions over three consecutive days).

  • Extinction:

    • Replace fentanyl with saline. Lever presses no longer result in drug infusion.

    • Continue extinction sessions until responding on the active lever is significantly reduced (e.g., less than 25% of the average of the last three self-administration days).

  • Reinstatement Test:

    • Administer this compound (e.g., 3, 10, 30 mg/kg, s.c.) or vehicle 30 minutes before the session.

    • Induce reinstatement of drug-seeking behavior with a non-contingent "priming" injection of fentanyl (e.g., 10 µg/kg, s.c.).

    • Place the rats in the operant chambers for a 2-hour session under extinction conditions (i.e., lever presses have no consequence).

    • Record the number of presses on the active and inactive levers.

Opioid_Reinstatement_Workflow A IV Catheter Surgery & Recovery B Fentanyl Self-Administration A->B C Extinction Training B->C D This compound or Vehicle Administration C->D E Fentanyl Priming Injection D->E F Reinstatement Test Session E->F G Data Analysis: Lever Presses F->G

Caption: Rodent Opioid Reinstatement Experimental Workflow.
Assessment of Circadian Rhythms in Locomotor Activity

Objective: To determine the effect of this compound on the circadian period of locomotor activity.

Animals: Male C57BL/6J mice.

Apparatus: Cages equipped with running wheels and activity monitoring software.

Protocol:

  • Baseline Recording:

    • Individually house mice in cages with running wheels under a 12-hour light:12-hour dark (LD) cycle for at least two weeks to allow for entrainment.

    • Record wheel-running activity continuously.

  • Constant Darkness (DD) Phase:

    • Transfer mice to constant darkness to assess their free-running circadian period (tau).

    • Continue to record activity for at least 10-14 days to establish a stable baseline tau.

  • Drug Administration:

    • Administer this compound or vehicle once daily at a specific circadian time (CT), for example, CT12 (the beginning of the active phase for nocturnal rodents).

    • Continue daily administration for a specified duration (e.g., 10 days).

  • Data Analysis:

    • Analyze the activity data using circadian analysis software (e.g., ClockLab).

    • Determine the free-running period (tau) before, during, and after drug administration using chi-square periodogram analysis.

    • Calculate the change in tau induced by this compound.

Potential Applications in Psychiatric Research

The unique mechanism of action of this compound makes it a valuable tool for investigating the role of the circadian system in various psychiatric disorders.

  • Substance Use Disorders: As demonstrated in preclinical models, this compound can attenuate drug-seeking behavior, suggesting its potential as a novel therapeutic for addiction.[1]

  • Mood Disorders: Given the strong link between circadian rhythm disruption and mood disorders like major depressive disorder and bipolar disorder, this compound could be used to explore the therapeutic benefits of restoring circadian function in these conditions.[4]

  • Anxiety Disorders: Preclinical studies with the related inhibitor PF-670462 have shown anxiolytic-like effects, indicating a potential role for CK1δ/ε inhibitors in the treatment of anxiety.[4]

  • Schizophrenia: Circadian abnormalities are also observed in schizophrenia, and targeting the molecular clock with compounds like this compound may offer a novel approach to address some of the symptoms of this complex disorder.[8]

Conclusion

This compound is a potent and selective CK1δ/ε inhibitor with a clear mechanism of action on the molecular circadian clock. Its ability to modulate circadian rhythms and its efficacy in preclinical models of psychiatric-related behaviors highlight its potential as both a valuable research tool and a lead compound for the development of novel therapeutics. This guide provides the necessary technical information to empower researchers to further investigate the role of the CK1δ/ε pathway in psychiatric disorders and to explore the full therapeutic potential of this compound.

Disclaimer: this compound is a research chemical and is not for human consumption. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

The Structure-Activity Relationship of PF-5006739: A Technical Guide to a Potent CK1δ/ε Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5006739 is a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two key serine/threonine kinases implicated in the regulation of the circadian rhythm.[1] Developed through structure-based drug design, this brain-penetrant compound has demonstrated significant potential in preclinical models for treating a range of central nervous system (CNS) disorders.[2][3] Notably, this compound has been shown to modulate circadian rhythms, attenuate opioid-seeking behavior, and improve glucose homeostasis, highlighting its therapeutic versatility.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailed experimental protocols for key assays, and a visualization of the signaling pathways it modulates.

Core Structure and Potency

This compound belongs to a class of 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine derivatives.[4] It exhibits low nanomolar potency against its primary targets, with IC50 values of 3.9 nM for CK1δ and 17.0 nM for CK1ε .[1] This dual inhibitory activity is central to its pharmacological effects.

Structure-Activity Relationship (SAR)

The development of this compound was guided by a systematic exploration of the chemical space around its core scaffold. The following table summarizes the key structure-activity relationships for a series of analogs, demonstrating the impact of substitutions on inhibitory potency against CK1δ and CK1ε.

CompoundR1R2CK1δ IC50 (nM)CK1ε IC50 (nM)
This compound H3-isoxazolylmethyl3.917.0
Analog 1CH3H1545
Analog 2ClH825
Analog 3HBenzyl5.220.1
Analog 4HCyclopropylmethyl6.828.5

Note: The data in this table is illustrative and synthesized from general principles of medicinal chemistry for this scaffold, as specific SAR tables for this compound analogs are not publicly available in the searched literature. The core scaffold is the 4-(4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-amine.

Experimental Protocols

In Vitro Kinase Assay (Illustrative Protocol)

This protocol outlines a typical biochemical assay to determine the IC50 values of this compound against CK1δ and CK1ε.

Materials:

  • Recombinant human CK1δ and CK1ε enzymes

  • Biotinylated peptide substrate (e.g., a peptide derived from a known CK1 substrate like PER2)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplates (e.g., 384-well white plates)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the microplate wells.

  • Add 10 µL of a solution containing the CK1δ or CK1ε enzyme and the biotinylated peptide substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the respective enzyme.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Rodent Operant Reinstatement Model for Opioid Seeking

This protocol describes a behavioral assay to evaluate the effect of this compound on opioid-seeking behavior.

Animals:

  • Male Sprague-Dawley rats

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.

Procedure:

  • Fentanyl Self-Administration Training: Rats are trained to self-administer fentanyl (e.g., 2.5 µg/kg/infusion) by pressing an active lever. Each active lever press results in a fentanyl infusion and the presentation of a cue light. Inactive lever presses have no consequence. Training continues until a stable baseline of responding is achieved.

  • Extinction: Following training, fentanyl is removed, and active lever presses no longer result in drug infusion or cue presentation. This phase continues until responding on the active lever is significantly reduced.

  • Reinstatement Test: After extinction, a priming injection of fentanyl is administered to reinstate drug-seeking behavior.

  • This compound Treatment: Prior to the reinstatement test, different groups of rats are treated with either vehicle or varying doses of this compound.

  • Data Analysis: The number of active and inactive lever presses during the reinstatement session is recorded. A significant reduction in active lever pressing in the this compound-treated groups compared to the vehicle group indicates attenuation of opioid-seeking behavior.

Glucose Tolerance Test (GTT) in Mice

This protocol details a method to assess the impact of this compound on glucose homeostasis.[2][5]

Animals:

  • Male C57BL/6J mice on a high-fat diet (to induce obesity and glucose intolerance).[2]

Procedure:

  • This compound Administration: Mice are treated daily with this compound (e.g., 10 mg/kg, s.c.) or vehicle for a specified period (e.g., 3 weeks).[1]

  • Fasting: Prior to the GTT, mice are fasted for 6 hours.

  • Baseline Glucose Measurement: A baseline blood glucose reading is taken from the tail vein.

  • Glucose Challenge: A bolus of glucose (e.g., 2 g/kg) is administered via intraperitoneal injection.

  • Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each group. A significant reduction in the AUC in the this compound-treated group compared to the vehicle group indicates improved glucose tolerance.[2]

Signaling Pathways and Mechanisms of Action

Regulation of the Circadian Rhythm

This compound exerts its effect on the circadian clock by inhibiting CK1δ/ε, which are crucial for the phosphorylation of the PERIOD (PER) and CRYPTOCHROME (CRY) proteins. This phosphorylation is a key step in the negative feedback loop that governs the ~24-hour cycle of gene expression.

Circadian_Rhythm cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer Per_Cry_mRNA PER and CRY mRNA CLOCK_BMAL1->Per_Cry_mRNA Transcription PER_CRY_p Phosphorylated PER:CRY Complex PER_CRY_p->CLOCK_BMAL1 Inhibition PER_CRY PER:CRY Complex Per_Cry_mRNA->PER_CRY Translation PER_CRY->PER_CRY_p Phosphorylation CK1_delta_epsilon CK1δ / CK1ε CK1_delta_epsilon->PER_CRY PF5006739 This compound PF5006739->CK1_delta_epsilon Inhibition

This compound inhibits CK1δ/ε, preventing PER:CRY phosphorylation and nuclear entry.

By inhibiting CK1δ/ε, this compound prevents the phosphorylation of the PER:CRY complex. This unphosphorylated complex is less stable and its translocation into the nucleus is delayed, leading to a lengthening of the circadian period.

Attenuation of Opioid-Seeking Behavior

The precise mechanism by which CK1δ/ε inhibition reduces opioid seeking is still under investigation, but it is thought to involve the modulation of key signaling pathways in brain regions associated with reward and addiction, such as the striatum.[3][5] Genetic studies have shown that deletion of CK1ε increases mu-opioid receptor-dependent behaviors, suggesting that CK1ε normally acts to negatively regulate opioid reward.[3][5] this compound, by inhibiting CK1ε, may therefore disrupt the neuroadaptations that underlie addiction. One potential pathway involved is the Wnt signaling pathway, which is known to be regulated by CK1 and has been implicated in the response to drugs of abuse.[6]

Opioid_Signaling Opioids Opioids Mu_Opioid_Receptor μ-Opioid Receptor Opioids->Mu_Opioid_Receptor Downstream_Signaling Downstream Signaling (e.g., Dopamine release) Mu_Opioid_Receptor->Downstream_Signaling Neuroadaptation Neuroadaptation & Drug Seeking Downstream_Signaling->Neuroadaptation CK1_delta_epsilon CK1δ / CK1ε CK1_delta_epsilon->Neuroadaptation Modulation PF5006739 This compound PF5006739->CK1_delta_epsilon Inhibition

This compound may attenuate opioid seeking by modulating CK1δ/ε-dependent neuroadaptations.
Improvement of Glucose Homeostasis

This compound has been shown to improve glucose tolerance in mouse models of obesity.[1][2] This effect is likely mediated through the regulation of metabolic pathways in peripheral tissues. CK1δ has been implicated in the regulation of hepatic gluconeogenesis through the phosphorylation of PGC-1α, a key transcriptional coactivator of metabolic genes.[2] By inhibiting CK1δ, this compound may alter the expression of genes involved in glucose production and utilization, leading to improved glucose control. Furthermore, CK1δ/ε inhibition has been linked to the regulation of mitochondrial metabolism.[7][8]

Glucose_Metabolism cluster_liver Hepatocyte CK1_delta CK1δ PGC1a PGC-1α CK1_delta->PGC1a Phosphorylation (Modulates Activity) Gluconeogenic_Genes Gluconeogenic Gene Expression PGC1a->Gluconeogenic_Genes Activation Glucose_Production Hepatic Glucose Production Gluconeogenic_Genes->Glucose_Production Blood_Glucose Blood_Glucose Glucose_Production->Blood_Glucose Increased PF5006739 This compound PF5006739->CK1_delta Inhibition

References

PF-5006739: An In-Depth Technical Guide to In Vitro Potency and IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and IC50 values of PF-5006739, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound.

Core Compound Activity: In Vitro Potency and IC50

This compound demonstrates low nanomolar inhibitory activity against its primary targets, CK1δ and CK1ε. The compound is significantly more potent against CK1δ. The established IC50 values from in vitro purified enzyme assays are summarized in the table below.[1][2][3][4][5]

TargetIC50 (nM)
Casein Kinase 1 delta (CK1δ)3.9
Casein Kinase 1 epsilon (CK1ε)17.0

In addition to biochemical assays, the potency of this compound has been evaluated in cell-based assays. In a whole-cell assay measuring the inhibition of mPER3-GFP translocation to the nucleus, this compound exhibited EC50 values of 15.2 nM for CK1δ and 83 nM for CK1ε.[1]

Mechanism of Action and Signaling Pathways

This compound functions as a potent and selective dual inhibitor of CK1δ and CK1ε. These serine/threonine kinases are key regulators in multiple cellular processes, most notably the circadian rhythm and the Wnt signaling pathway.

Role in Circadian Rhythm

CK1δ and CK1ε are integral components of the core circadian clock machinery. They phosphorylate the Period (PER) and Cryptochrome (CRY) proteins, leading to their degradation and thereby controlling the period length of the circadian rhythm. By inhibiting CK1δ/ε, this compound can modulate the timing of the circadian clock.

Circadian_Rhythm_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BMAL1_CLOCK BMAL1/CLOCK PER_CRY_gene PER/CRY Genes BMAL1_CLOCK->PER_CRY_gene Transcription PER_CRY_mRNA PER/CRY mRNA PER_CRY_gene->PER_CRY_mRNA Transcription PER_CRY_protein PER/CRY Proteins PER_CRY_mRNA->PER_CRY_protein Translation PER_CRY_complex PER/CRY Complex PER_CRY_protein->PER_CRY_complex PER_CRY_complex->BMAL1_CLOCK Inhibition Degraded_PER_CRY Degraded PER/CRY PER_CRY_complex->Degraded_PER_CRY Degradation CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->PER_CRY_complex Phosphorylation PF5006739 This compound PF5006739->CK1_delta_epsilon Inhibition

Figure 1: Simplified diagram of the role of CK1δ/ε in the circadian rhythm and the inhibitory action of this compound.
Role in Wnt Signaling Pathway

CK1δ and CK1ε also play a crucial role in the canonical Wnt signaling pathway by phosphorylating β-catenin, a key transcriptional co-activator. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome. Inhibition of CK1δ/ε by this compound can therefore lead to the stabilization and accumulation of β-catenin, and subsequent activation of Wnt target genes.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Activation Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Degraded_beta_catenin Degraded β-catenin beta_catenin->Degraded_beta_catenin Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->beta_catenin Phosphorylation PF5006739 This compound PF5006739->CK1_delta_epsilon Inhibition TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation

Figure 2: Overview of the Wnt signaling pathway, highlighting the role of CK1δ/ε and the inhibitory effect of this compound.

Experimental Protocols

While the specific, detailed protocols used for the initial characterization of this compound are proprietary, this section outlines representative methodologies for in vitro kinase assays commonly employed in drug discovery to determine IC50 values.

Representative In Vitro Kinase Assay (Mobility Shift Assay)

Mobility shift assays, such as those performed on a Caliper Life Sciences platform, are a common method for measuring kinase activity and inhibition.

Mobility_Shift_Assay_Workflow cluster_workflow Mobility Shift Assay Workflow start Start: Prepare Reagents prepare_enzyme Prepare CK1δ or CK1ε Solution start->prepare_enzyme prepare_substrate Prepare Fluorescently Labeled Peptide Substrate & ATP start->prepare_substrate prepare_inhibitor Prepare Serial Dilution of this compound start->prepare_inhibitor mix_components Mix Enzyme, Inhibitor, and Substrate/ATP prepare_enzyme->mix_components prepare_substrate->mix_components prepare_inhibitor->mix_components incubate Incubate at Room Temperature mix_components->incubate stop_reaction Stop Reaction incubate->stop_reaction analyze Analyze by Microfluidic Electrophoresis stop_reaction->analyze determine_ic50 Determine IC50 Value analyze->determine_ic50

Figure 3: General workflow for a mobility shift in vitro kinase assay.

Protocol Steps:

  • Reagent Preparation:

    • Enzyme: Recombinant human CK1δ or CK1ε is diluted to the desired concentration in kinase buffer.

    • Substrate: A specific peptide substrate for CK1δ/ε, labeled with a fluorescent tag (e.g., FAM), is prepared along with ATP at a concentration near the Km for the enzyme.

    • Inhibitor: this compound is serially diluted in DMSO and then further diluted in kinase buffer to create a range of concentrations.

  • Assay Plate Setup:

    • The serially diluted this compound is added to the wells of a microplate.

    • Control wells containing DMSO (vehicle) and a known inhibitor are included.

  • Kinase Reaction:

    • The kinase solution is added to the wells containing the inhibitor.

    • The reaction is initiated by the addition of the substrate/ATP mixture.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Analysis:

    • The reaction is stopped by the addition of a stop buffer containing EDTA.

    • The plate is then placed in a microfluidic electrophoresis instrument (e.g., Caliper LabChip).

    • The instrument separates the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge and size.

    • The fluorescence of the product and substrate peaks is measured to determine the percentage of substrate conversion.

  • Data Analysis:

    • The percentage of inhibition for each concentration of this compound is calculated relative to the control wells.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

References

PF-5006739: A Technical Guide to a Brain-Penetrant Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5006739 is a potent, selective, and brain-penetrant dual inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological properties, and its potential therapeutic applications. Detailed experimental protocols and visual representations of relevant signaling pathways are included to facilitate further research and development.

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including the regulation of the circadian rhythm, Wnt signaling, and cell cycle control.[6][7] The isoforms CK1δ and CK1ε are of particular interest as they are key regulators of the molecular clock. Dysregulation of these kinases has been implicated in psychiatric disorders, metabolic diseases, and substance abuse.[1][8] this compound was developed as a high-affinity inhibitor of CK1δ and CK1ε with the ability to cross the blood-brain barrier, making it a valuable tool for investigating the central nervous system (CNS) functions of these kinases and a potential therapeutic agent for CNS-related disorders.[4]

Mechanism of Action

This compound exerts its effects by competitively inhibiting the ATP-binding site of CK1δ and CK1ε, thereby preventing the phosphorylation of their downstream substrates. A primary and well-characterized substrate is the Period (PER) protein, a core component of the circadian clock. By inhibiting CK1δ/ε-mediated phosphorylation of PER proteins, this compound stabilizes them, leading to a delay in their degradation and a subsequent lengthening of the circadian period.[9][10][11][12][13]

Signaling Pathways

The core of the mammalian circadian clock is a transcriptional-translational feedback loop. The heterodimeric CLOCK/BMAL1 transcription factor promotes the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate back into the nucleus to inhibit CLOCK/BMAL1 activity. The stability and nuclear translocation of PER proteins are tightly regulated by phosphorylation, primarily by CK1δ and CK1ε. Inhibition of these kinases by this compound disrupts this cycle, leading to a phase shift in the circadian rhythm.

Circadian Rhythm Pathway cluster_0 Cytoplasm cluster_1 Nucleus PER_CRY PER/CRY Complex PER_CRY_P Phosphorylated PER/CRY Complex PER_CRY->PER_CRY_P Phosphorylation PER_CRY_n PER/CRY Complex PER_CRY->PER_CRY_n Translocation CK1 CK1δ/ε PF5006739 This compound PF5006739->CK1 Inhibition Degradation Degradation PER_CRY_P->Degradation CLOCK_BMAL1 CLOCK/BMAL1 Complex Per_Cry_Genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_Genes Transcription PER_CRY_mRNA PER/CRY mRNA Per_Cry_Genes->PER_CRY_mRNA PER_CRY_mRNA->PER_CRY Translation PER_CRY_n->CLOCK_BMAL1 Inhibition

Fig. 1: Simplified signaling pathway of circadian rhythm regulation by this compound.

The nucleus accumbens (NAc) is a key brain region involved in reward and addiction. The activity of μ-opioid receptors in the NAc is crucial for the rewarding effects of opioids. While the direct link is still under investigation, evidence suggests that CK1δ/ε may modulate the signaling cascades downstream of opioid receptor activation, potentially influencing the neuronal adaptations that lead to drug-seeking behavior. Inhibition of CK1δ/ε by this compound has been shown to attenuate opioid-seeking behavior, suggesting an interference with these reward pathways.

Opioid Reward Pathway Opioid Opioid (e.g., Fentanyl) MOR μ-Opioid Receptor (NAc) Opioid->MOR Downstream Downstream Signaling (e.g., Dopamine release) MOR->Downstream Reward Reward & Reinforcement Downstream->Reward CK1 CK1δ/ε CK1->Downstream Modulation PF5006739 This compound PF5006739->CK1 Inhibition

Fig. 2: Hypothesized role of this compound in the opioid reward pathway.

Quantitative Data

In Vitro Potency
TargetIC50 (nM)
CK1δ3.9[1][2][3][4][5]
CK1ε17.0[1][2][3][4][5]

Table 1: In vitro inhibitory potency of this compound against target kinases.

Kinase Selectivity

This compound has been reported to have high kinome selectivity. While a comprehensive public dataset is not available, the primary publication by Wager et al. (2014) indicates high selectivity based on internal screening.

In Vivo Pharmacokinetics (Rodent Models)
ParameterValueSpeciesRoute
Dose for efficacy (opioid reinstatement)3, 10, 30 mg/kgRats.c.[1]
Dose for efficacy (glucose tolerance)10 mg/kg/dayMouses.c.[2][8]
Brain PenetrationCNS-penetrantRat/Mouse-

Table 2: Summary of in vivo pharmacokinetic and dosing information for this compound.

Experimental Protocols

Experimental Workflow Overview

Experimental Workflow cluster_invitro In Vitro cluster_invivo In Vivo start Start invitro In Vitro Assays start->invitro invivo In Vivo Studies start->invivo kinase_assay Kinase Inhibition Assay (IC50) cell_assay Cell-based Circadian Rhythm Assay opioid_model Opioid Reinstatement Model circadian_model Circadian Rhythm Monitoring glucose_model Glucose Tolerance Test data_analysis Data Analysis conclusion Conclusion data_analysis->conclusion kinase_assay->data_analysis cell_assay->data_analysis opioid_model->data_analysis circadian_model->data_analysis glucose_model->data_analysis

Fig. 3: General experimental workflow for the evaluation of this compound.
Fentanyl Self-Administration and Reinstatement Model (Rat)

This protocol is adapted from Wager et al., 2014.[1]

  • Animals: Male Sprague-Dawley rats are used.

  • Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein.

  • Self-Administration Training:

    • Rats are placed in operant conditioning chambers.

    • Lever presses on the "active" lever result in an intravenous infusion of fentanyl (e.g., 2.5 µg/kg/infusion).

    • Training continues for a set number of days until stable responding is achieved.

  • Extinction:

    • Fentanyl is replaced with saline.

    • Lever presses no longer result in an infusion.

    • Extinction sessions continue until lever pressing returns to baseline levels.

  • Reinstatement Test:

    • Rats are pre-treated with this compound (e.g., 3, 10, or 30 mg/kg, s.c.) or vehicle.

    • A priming dose of fentanyl is administered to trigger reinstatement of drug-seeking behavior (lever pressing).

    • The number of active lever presses is recorded as a measure of drug-seeking.

Circadian Rhythm Monitoring (Mouse)

This protocol is a general method for assessing circadian rhythm.[14][15]

  • Animals: Male C57BL/6J mice are often used.

  • Housing: Mice are individually housed in cages equipped with running wheels.

  • Entrainment:

    • Mice are maintained on a 12-hour light:12-hour dark cycle for at least two weeks to entrain their circadian rhythms.

  • Free-Running Period Assessment:

    • Mice are transferred to constant darkness.

    • Running wheel activity is continuously monitored to determine the endogenous circadian period (tau).

  • Drug Administration:

    • This compound or vehicle is administered at a specific circadian time.

    • Changes in the phase of the activity rhythm are measured to assess the effect of the compound.

Glucose Tolerance Test (Mouse)

This protocol is adapted from Cunningham et al., 2016.[8]

  • Animals: Male C57BL/6J mice on a high-fat diet to induce obesity and glucose intolerance are used.

  • Drug Treatment:

    • Mice are treated daily with this compound (e.g., 10 mg/kg, s.c.) or vehicle for a specified period (e.g., 3 weeks).

  • Fasting:

    • Mice are fasted for a defined period (e.g., 6 hours) before the test.

  • Glucose Challenge:

    • A baseline blood glucose measurement is taken from the tail vein.

    • A bolus of glucose (e.g., 2 g/kg) is administered via intraperitoneal (IP) injection or oral gavage.

  • Blood Glucose Monitoring:

    • Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Conclusion

This compound is a valuable research tool for elucidating the roles of CK1δ and CK1ε in the central nervous system. Its ability to penetrate the brain and selectively inhibit these kinases allows for the investigation of their involvement in complex behaviors and physiological processes. The demonstrated efficacy of this compound in preclinical models of opioid addiction and metabolic disease highlights its potential as a lead compound for the development of novel therapeutics for these conditions. Further research is warranted to fully characterize its pharmacokinetic and safety profiles and to explore its therapeutic potential in greater detail.

References

Methodological & Application

Application Notes and Protocols for PF-5006739, a CK1δ/ε Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5006739 is a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2][3][4] These serine/threonine kinases are integral components of numerous cellular signaling pathways, including the Wnt/β-catenin pathway, the Hippo pathway, and the circadian rhythm regulation machinery.[5][6][7][8][9] Due to their involvement in such critical cellular processes, inhibitors of CK1δ/ε like this compound are valuable research tools for elucidating cellular signaling and are being investigated as potential therapeutic agents for a range of disorders.[1][2][3][4]

These application notes provide detailed in vitro experimental protocols for the characterization and utilization of this compound in a research setting. The protocols are intended to guide researchers in assessing the biochemical and cellular effects of this inhibitor.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Assay ConditionsReference
CK1δ3.9Biochemical Kinase Assay[1][2][3][4]
CK1ε17.0Biochemical Kinase Assay[1][2][3][4]

Signaling Pathway

CK1δ and CK1ε are key regulators of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a destruction complex, which includes Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. CK1δ/ε are involved in this phosphorylation cascade. Inhibition of CK1δ/ε by this compound can therefore lead to the stabilization and nuclear translocation of β-catenin, and subsequent activation of TCF/LEF-mediated transcription.

CK1_Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Axin Axin APC APC GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylates CK1 CK1δ/ε CK1->beta_catenin phosphorylates p_beta_catenin p-β-catenin beta_catenin->p_beta_catenin phosphorylation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates Ub Ubiquitin p_beta_catenin->Ub ubiquitination Proteasome Proteasome Ub->Proteasome degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Wnt_genes Wnt Target Genes TCF_LEF->Wnt_genes activates transcription PF5006739 This compound PF5006739->CK1 inhibits Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl Dvl->Axin inhibits

Caption: Role of CK1δ/ε in the Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from a general radioactive kinase assay for CK1 isoforms and can be used to determine the IC50 of this compound.

Materials:

  • Recombinant human CK1δ or CK1ε enzyme

  • α-casein (substrate)

  • This compound

  • [γ-³²P]-ATP

  • Kinase reaction buffer (25 mM Tris-HCl, pH 7.0, 10 mM MgCl₂, 100 µM EDTA)

  • Phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Prepare the kinase reaction mix in a total volume of 15 µL. Each reaction should contain:

    • Kinase reaction buffer

    • α-casein (final concentration of 10 µM)

    • Recombinant CK1δ or CK1ε enzyme (e.g., 7-70 nM)

    • Varying concentrations of this compound or DMSO control

  • Pre-incubate the reaction mix at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding [γ-³²P]-ATP (final concentration of 100 µM).

  • Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol can be used to assess the effect of this compound on the viability of a relevant cell line.

Materials:

  • A suitable cancer cell line (e.g., MDA-MB-231 for breast cancer research)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the EC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blotting

This protocol is to analyze the effect of this compound on the phosphorylation of downstream targets of CK1δ/ε.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-β-catenin, anti-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with various concentrations of this compound for the desired time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Experimental Workflow

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays kinase_assay In Vitro Kinase Assay ic50_determination IC50 Determination kinase_assay->ic50_determination cell_culture Cell Culture treatment Treatment with this compound cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay western_blot Western Blotting treatment->western_blot ec50_determination EC50 Determination viability_assay->ec50_determination target_modulation Target Modulation Analysis western_blot->target_modulation start Start start->kinase_assay start->cell_culture

Caption: General workflow for the in vitro characterization of this compound.

References

Application Notes and Protocols for PF-5006739 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5006739 is a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2][3][4][5][6] These serine/threonine kinases are integral components of the core circadian clock machinery, playing a crucial role in regulating the period length of circadian rhythms through the phosphorylation of PERIOD (PER) proteins, which marks them for degradation.[4][7][8][9] Inhibition of CK1δ/ε by this compound has been shown to modulate circadian rhythms and is being investigated for its therapeutic potential in various disorders.[3][4][10]

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its effects on the cellular circadian clock.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of CK1δ and CK1ε. This inhibition prevents the phosphorylation of downstream substrates, most notably the PER proteins within the cytoplasm. In the canonical circadian feedback loop, PER and CRY proteins heterodimerize and translocate to the nucleus to inhibit the transcriptional activity of the CLOCK/BMAL1 complex. The phosphorylation of PER proteins by CK1δ/ε is a critical step that governs their stability and timing of nuclear entry, thereby determining the period of the circadian rhythm. By inhibiting CK1δ/ε, this compound stabilizes PER proteins, leading to a lengthening of the circadian period.

Signaling Pathway

The primary signaling pathway influenced by this compound is the core molecular circadian clock. CK1δ and CK1ε are also implicated in other signaling pathways, including Wnt/β-catenin and p53 signaling.[2][3][5]

Circadian_Clock_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Complex Per_Cry_Genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_Genes Transcription PER_CRY_mRNA Per/Cry mRNA Per_Cry_Genes->PER_CRY_mRNA Translation PER_CRY_Protein PER/CRY Proteins PER_CRY_mRNA->PER_CRY_Protein PER_CRY_Complex PER/CRY Complex PER_CRY_Protein->PER_CRY_Complex Degradation Proteasomal Degradation PER_CRY_Protein->Degradation Targeting PER_CRY_Complex->CLOCK_BMAL1 Inhibition CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->PER_CRY_Protein Phosphorylation PF5006739 This compound PF5006739->CK1_delta_epsilon Inhibition

Caption: The core circadian clock signaling pathway and the inhibitory action of this compound on CK1δ/ε.

Data Presentation

In Vitro Inhibitory Activity of this compound
TargetIC₅₀ (nM)Reference
CK1δ3.9[1][2][3][4][5][6]
CK1ε17.0[1][2][3][4][5][6]
Physicochemical Properties
PropertyValueReference
Molecular Weight419.46 g/mol [2]
FormulaC₂₂H₂₂FN₇O[2]
SolubilitySoluble to 100 mM in DMSO[2]

Experimental Protocols

Protocol 1: Circadian Period Analysis using a Luciferase Reporter Assay

This protocol describes a cell-based assay to determine the effect of this compound on the period of the cellular circadian clock using a human U2OS (osteosarcoma) cell line stably expressing a luciferase reporter gene under the control of a circadian promoter (e.g., Bmal1 or Per2).[10][11][12][13][14][15]

Materials:

  • U2OS cell line stably expressing a Bmal1 or Per2 promoter-driven luciferase reporter (e.g., U2OS-Bmal1::Luc)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Dexamethasone (for synchronization)

  • D-Luciferin

  • White, clear-bottom 96-well plates

  • Luminometer capable of continuous live-cell recording at 37°C

Experimental Workflow:

Experimental_Workflow A 1. Cell Seeding (U2OS-Bmal1::Luc cells) B 2. Cell Culture (24-48 hours) A->B C 3. Synchronization (Dexamethasone) B->C D 4. Compound Treatment (this compound or Vehicle) C->D E 5. Luciferin Addition D->E F 6. Bioluminescence Recording (Luminometer, 3-5 days) E->F G 7. Data Analysis (Period, Amplitude, Phase) F->G

Caption: Workflow for the circadian luciferase reporter assay.

Procedure:

  • Cell Seeding:

    • Culture U2OS-Bmal1::Luc cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and seed the cells into white, clear-bottom 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of media.

  • Cell Culture:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours, or until cells reach approximately 90% confluency.

  • Synchronization:

    • To synchronize the circadian clocks of the cells, replace the culture medium with fresh medium containing 100 nM dexamethasone.

    • Incubate for 2 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in recording medium (DMEM with 10% FBS, 1% penicillin-streptomycin, and 0.1 mM D-luciferin). A suggested concentration range is 10 nM to 10 µM.

    • Include a vehicle control (DMSO) at a final concentration equivalent to the highest concentration of this compound used.

    • After the 2-hour synchronization, remove the dexamethasone-containing medium and add 100 µL of the compound-containing recording medium to the respective wells.

  • Bioluminescence Recording:

    • Immediately place the 96-well plate into a luminometer pre-heated to 37°C.

    • Record bioluminescence from each well every 10-60 minutes for 3 to 5 days.

  • Data Analysis:

    • The raw luminescence data will show oscillations over time.

    • Normalize the data to remove baseline trends (e.g., by subtracting a 24-hour moving average).

    • Analyze the normalized data using circadian analysis software (e.g., ChronoStar, BioDare2) to determine the period, amplitude, and phase of the rhythms for each treatment condition.

    • Plot the change in period as a function of this compound concentration to determine the dose-response relationship.

Expected Results: Treatment with this compound is expected to cause a dose-dependent lengthening of the circadian period in U2OS-Bmal1::Luc cells.

Protocol 2: PER2 Protein Stability Assay

This protocol is designed to assess the effect of this compound on the stability of the PER2 protein.

Materials:

  • HEK293T or U2OS cells

  • Expression vectors for tagged PER2 (e.g., FLAG-PER2 or MYC-PER2)

  • Transfection reagent (e.g., Lipofectamine)

  • Cycloheximide (CHX)

  • This compound (stock solution in DMSO)

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the tag (e.g., anti-FLAG or anti-MYC) or against PER2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Transfection:

    • Seed HEK293T or U2OS cells in 6-well plates.

    • Transfect the cells with a plasmid encoding tagged PER2 using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with either this compound (e.g., 1 µM) or vehicle (DMSO) for 4-6 hours.

  • Protein Synthesis Inhibition:

    • Add cycloheximide (CHX) to all wells at a final concentration of 100 µg/mL to inhibit new protein synthesis. This is time point 0.

  • Time Course Collection:

    • Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Resolve equal amounts of protein from each time point by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody against the PER2 tag or PER2 itself. A loading control (e.g., GAPDH or β-actin) should also be probed.

    • Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for PER2 and the loading control at each time point.

    • Normalize the PER2 band intensity to the loading control.

    • Plot the normalized PER2 protein levels as a percentage of the level at time 0 for both this compound and vehicle-treated cells.

    • Calculate the half-life of PER2 under each condition.

Expected Results: Treatment with this compound is expected to increase the stability of the PER2 protein, resulting in a longer half-life compared to the vehicle-treated control.

Troubleshooting

  • Low Luminescence Signal: Ensure the cell line has a stable and robust expression of the luciferase reporter. Check the viability of the cells and the activity of the luciferin.

  • No Rhythmic Oscillation: Confirm that the synchronization protocol is effective. Some cell lines may require different synchronization agents or durations. Ensure the luminometer is maintaining a stable temperature.

  • High Well-to-Well Variability: Ensure uniform cell seeding and proper mixing of compounds. Use outer wells for media only to reduce edge effects.

  • Inconsistent Western Blot Results: Ensure complete inhibition of protein synthesis by CHX. Optimize antibody concentrations and incubation times. Ensure equal protein loading.

Safety Precautions

Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound and DMSO in a chemical fume hood. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.

References

Application Notes and Protocols for PF-5006739 Administration in Mice and Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of PF-5006739, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), in preclinical rodent models. The following protocols are based on established research and are intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.

Compound Information

Compound Name This compound
Mechanism of Action Potent and selective inhibitor of CK1δ and CK1ε.[1][2]
In Vitro Potency (IC₅₀) CK1δ: 3.9 nM, CK1ε: 17.0 nM[1][2]
Primary Research Areas Psychiatric disorders, Opioid-seeking behavior, Metabolic disorders (e.g., obesity and type 2 diabetes).[1][2]
Molecular Formula C₂₂H₂₂FN₇O
Molecular Weight 419.45
CAS Number 1293395-67-1

In Vivo Applications and Dosing Regimens

This compound has been investigated in both mice and rats for various applications. The following table summarizes key in vivo studies and the corresponding dosing information.

ApplicationAnimal ModelDosing RegimenKey FindingsReference
Opioid-Seeking Behavior Rats (Sprague-Dawley)Dose-dependentAttenuated opioid drug-seeking behavior in a reinstatement model.Wager et al., 2014[1]
Circadian Rhythm Modulation Mice (C57BL/6) and RatsNot specified in abstractsDemonstrated robust centrally mediated circadian rhythm phase-delaying effects.[1]Wager et al., 2014[1]
Glucose Homeostasis in Obesity Mice (Diet-Induced Obesity and ob/ob models)10 mg/kg/day, s.c., once dailySignificantly improved blood glucose profiles in DIO mice.Cunningham et al., 2016

Experimental Protocols

General Preparation of Dosing Solutions

For in vivo administration, this compound can be formulated as follows:

Formulation 1 (for subcutaneous or oral administration):

  • Prepare a stock solution of this compound in DMSO.

  • For the final dosing solution, use a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Add each solvent sequentially and ensure the solution is clear. Gentle heating and/or sonication can be used to aid dissolution.

Formulation 2 (for oral administration):

  • Prepare a stock solution of this compound in DMSO.

  • For the final dosing solution, use a vehicle of 10% DMSO and 90% Corn Oil.

  • Ensure the solution is clear before administration.

Note: It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.

Protocol for Assessing Effects on Opioid Reinstatement in Rats

This protocol is a general guideline based on operant reinstatement models.

Animals: Male Sprague-Dawley rats.

Apparatus: Standard operant conditioning chambers.

Procedure:

  • Fentanyl Self-Administration Training:

    • Rats are trained to self-administer fentanyl through an intravenous catheter on a fixed-ratio schedule.

  • Extinction:

    • Following stable self-administration, the fentanyl is removed, and lever presses no longer result in drug delivery. This continues until responding is significantly reduced.

  • Reinstatement Test:

    • On the test day, animals are pre-treated with this compound or vehicle at various doses.

    • Reinstatement of drug-seeking behavior is then triggered by a priming injection of fentanyl or presentation of drug-associated cues.

    • The number of active lever presses is recorded as a measure of drug-seeking behavior.

Protocol for Evaluating Effects on Glucose Homeostasis in DIO Mice

Animals: Male C57BL/6 mice on a high-fat diet to induce obesity.

Procedure:

  • Acclimatization and Diet:

    • Mice are fed a high-fat diet for a specified period to induce a diet-induced obesity (DIO) phenotype.

  • Drug Administration:

    • Administer this compound at a dose of 10 mg/kg/day via subcutaneous injection, once daily.

    • A control group should receive vehicle injections.

  • Glucose Tolerance Test (GTT):

    • After a period of treatment, perform a glucose tolerance test.

    • Fast the mice overnight.

    • Administer a glucose bolus (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.

    • Collect blood samples at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 min).

    • Measure blood glucose levels at each time point.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for glucose concentration over time to assess glucose tolerance.

Signaling Pathways and Experimental Workflows

CK1δ/ε Signaling in Circadian Rhythm Regulation

This compound's primary targets, CK1δ and CK1ε, are key regulators of the circadian clock. They phosphorylate the PER proteins, influencing their stability and nuclear entry, which is a critical step in the transcriptional-translational feedback loop that governs circadian rhythms.

CK1_Circadian_Pathway CLOCK_BMAL1 CLOCK/BMAL1 Complex Per_Cry_genes Per & Cry Genes CLOCK_BMAL1->Per_Cry_genes Transcription PER_CRY_mRNA PER/CRY mRNA Per_Cry_genes->PER_CRY_mRNA Transcription PER_CRY_proteins PER/CRY Proteins (Cytoplasm) PER_CRY_mRNA->PER_CRY_proteins Translation PER_CRY_complex PER/CRY Complex (Cytoplasm) PER_CRY_proteins->PER_CRY_complex PER_CRY_complex_nucleus PER/CRY Complex (Nucleus) PER_CRY_complex->PER_CRY_complex_nucleus Nuclear Translocation PER_CRY_complex_nucleus->CLOCK_BMAL1 Inhibition CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->PER_CRY_proteins Phosphorylation PF5006739 This compound PF5006739->CK1_delta_epsilon Inhibition

Caption: CK1δ/ε role in the circadian clock feedback loop.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound.

Experimental_Workflow start Start: Hypothesis animal_model Select Animal Model (e.g., DIO Mice, Sprague-Dawley Rats) start->animal_model dosing_prep Prepare this compound Dosing Solution animal_model->dosing_prep randomization Randomize Animals into Treatment Groups dosing_prep->randomization administration Administer this compound or Vehicle randomization->administration behavioral_testing Behavioral/Metabolic Testing (e.g., Operant Reinstatement, GTT) administration->behavioral_testing data_collection Data Collection (e.g., Lever Presses, Blood Glucose) behavioral_testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results and Interpretation data_analysis->results

Caption: General workflow for a this compound in vivo study.

Pharmacokinetic Parameters

Detailed pharmacokinetic data for this compound in mice and rats is not extensively available in the public domain. Researchers should perform pharmacokinetic studies to determine key parameters in their specific animal models and experimental conditions. A typical pharmacokinetic study would involve administering this compound via the intended route (e.g., oral, subcutaneous, intravenous) and collecting blood samples at multiple time points to determine the plasma concentration of the compound over time. From this data, the following parameters can be calculated:

ParameterDescription
Cₘₐₓ Maximum plasma concentration.
Tₘₐₓ Time to reach maximum plasma concentration.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t₁/₂ Half-life of the compound.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Brain Penetration The ratio of the compound's concentration in the brain to that in the plasma.

Note: As this compound is a brain-penetrant inhibitor, assessing its concentration in the central nervous system is crucial for studies related to psychiatric and neurological disorders.

Safety and Toxicology

Formal toxicology studies for this compound are not detailed in the reviewed literature. As with any investigational compound, it is essential to conduct appropriate safety and toxicology studies in relevant animal models to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects. These studies should be conducted in compliance with relevant regulatory guidelines.

This document is intended for research purposes only and does not constitute medical advice. Researchers should adhere to all applicable institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for PF-5006739 in Circadian Rhythm Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5006739 is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two key serine/threonine kinases that play a pivotal role in the regulation of the mammalian circadian clock.[1][2][3][4] By inhibiting CK1δ/ε, this compound can modulate the phosphorylation of core clock proteins, particularly the Period (PER) proteins, leading to their stabilization and nuclear accumulation. This action effectively lengthens the circadian period and can induce phase shifts in the sleep-wake cycle.[5][6] These characteristics make this compound a valuable research tool for studying the mechanisms of circadian rhythm and a potential therapeutic agent for treating circadian-related disorders.[3][7]

This document provides detailed application notes and protocols for the use of this compound in circadian rhythm research, with a focus on appropriate dosing for both in vivo and in vitro studies.

Data Presentation: Quantitative Dosing Information

The following tables summarize the effective concentrations and dosages of this compound and the related, extensively studied CK1δ/ε inhibitor, PF-670462. This data is provided to guide dose selection for future experiments.

Table 1: In Vitro Activity of this compound and PF-670462

CompoundTargetIC50Cell-Based Assay ConcentrationEffect
This compound CK1δ3.9 nM[1][2][3][4]0.4-50 μM[1]Dose-dependent induction of mPER2::luc bioluminescence in WAT tissue explants.[1]
CK1ε17.0 nM[1][2][3][4]
PF-670462 CK1ε7.7 ± 2.2 nM[6]1 μM[5]Lengthened the circadian period in WT fibroblasts to 33 hours.[5]
CK1δ(Potent inhibitor)0.1 μM[5]Achieved significant period lengthening in WT cells.[5]
2.5 μM and above[5]Rendered cells arrhythmic, indicating the essential role of CK1δ/ε in pacemaking.[5]

Table 2: In Vivo Dosing of this compound and PF-670462

CompoundAnimal ModelDoseRoute of AdministrationKey Findings
This compound Diet-Induced Obesity (DIO) Mice10 mg/kg/day[1]Subcutaneous (s.c.), once daily[1]Significantly improved blood glucose profiles.[1]
Rodent Operant Reinstatement ModelDose-dependentNot specifiedAttenuated opioid drug-seeking behavior.[3]
Nocturnal and Diurnal Animal ModelsNot specifiedNot specifiedDemonstrated robust centrally mediated circadian rhythm phase-delaying effects.[3][4][7]
PF-670462 Rats (Free-running)50 mg/kg[6]Subcutaneous (s.c.)Produced robust phase delays when dosed at circadian time (CT) 9.[6]
Rats (Entrained)Dose- and time-dependentSubcutaneous (s.c.)Induced phase delays, with the most sensitive time at CT12.[6]
Mice (Wheel-running activity)10 mg/kg/day and 30 mg/kg/day[5]Not specifiedDose-dependent period lengthening of behavioral rhythms (0.4 vs. 0.8 hours).[5]
Mice (Constant Light)Daily injectionNot specifiedPrevented disruption of circadian activity and induced stable entrainment.[5]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental setup, the following diagrams are provided.

PF5006739_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PER_CRY PER/CRY Complex BMAL1_CLOCK BMAL1/CLOCK PER_CRY->BMAL1_CLOCK Inhibition Clock_Genes Clock Genes (Per, Cry) BMAL1_CLOCK->Clock_Genes Transcription PER_CRY_cyto PER/CRY Proteins Clock_Genes->PER_CRY_cyto PER_CRY_p Phosphorylated PER/CRY Degradation Proteasomal Degradation PER_CRY_p->Degradation Targeting for CK1 CK1δ/ε PF5006739 This compound PF5006739->CK1 Inhibition PER_CRY_cyto->PER_CRY Nuclear Translocation PER_CRY_cyto->PER_CRY_p Phosphorylation

Caption: Signaling pathway of this compound in the circadian clock.

Experimental_Workflow cluster_acclimation Phase 1: Acclimation & Baseline cluster_dosing Phase 2: Dosing Regimen cluster_data_collection Phase 3: Data Collection & Analysis Animal_Housing House animals in a controlled environment (e.g., 12:12 LD cycle) Baseline_Recording Record baseline activity (e.g., wheel running) for 7-14 days Animal_Housing->Baseline_Recording Dosing Administer this compound or vehicle at a specific circadian time (CT) Baseline_Recording->Dosing Constant_Conditions Transfer animals to constant conditions (e.g., constant darkness, DD) Dosing->Constant_Conditions Activity_Monitoring Continue to monitor activity for at least 14 days post-dosing Constant_Conditions->Activity_Monitoring Data_Analysis Analyze data for changes in period, phase shifts, and activity levels Activity_Monitoring->Data_Analysis

Caption: Experimental workflow for an in vivo circadian rhythm study.

Experimental Protocols

The following protocols provide a detailed methodology for conducting circadian rhythm studies using this compound.

Protocol 1: In Vivo Assessment of Circadian Phase-Shifting in Rodents

Objective: To determine the effect of this compound on the circadian period and phase of locomotor activity in rodents.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

  • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Individually housed cages equipped with running wheels

  • Environmental chambers with controlled lighting and temperature

  • Data acquisition system for recording wheel-running activity

Procedure:

  • Acclimation and Baseline Recording:

    • Individually house animals in cages with running wheels within a light-tight, ventilated environmental chamber.

    • Maintain a standard 12-hour light:12-hour dark (12:12 LD) cycle for at least two weeks to entrain the animals.

    • Record baseline wheel-running activity throughout this period to establish a stable entrained rhythm.

  • Transfer to Constant Conditions:

    • After the entrainment period, transfer the animals to constant darkness (DD) to allow their endogenous circadian rhythms to "free-run."

    • Continue to record activity for at least 7-10 days in DD to determine the free-running period (tau) for each animal.

  • Dosing Administration:

    • On the day of dosing, prepare a fresh solution of this compound in the appropriate vehicle.

    • Based on the established free-running rhythm, calculate the desired circadian time (CT) for injection. For inducing phase delays, administration around CT9-CT12 is often effective.[6]

    • Administer this compound (e.g., 10-50 mg/kg) or vehicle via subcutaneous (s.c.) injection at the target CT.

  • Post-Dosing Data Collection:

    • Continue to record wheel-running activity in DD for at least two weeks following the injection.

  • Data Analysis:

    • Analyze the activity data using circadian analysis software (e.g., ClockLab, Actiwatch).

    • Determine the phase shift by comparing the phase of the rhythm before and after the drug administration. This can be done by fitting a regression line to the activity onsets for several days before the injection and several days after, and then measuring the difference between the two lines on the day of injection.

    • Calculate the free-running period (tau) before and after treatment to assess any period-lengthening effects.

Protocol 2: In Vitro Assessment of Circadian Period in Cell Culture

Objective: To determine the effect of this compound on the period of the molecular clock in cultured cells.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Cell line expressing a circadian reporter (e.g., U2OS cells with Bmal1-luciferase or Per2-luciferase)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Synchronization agent (e.g., dexamethasone)

  • Luminometer or other real-time bioluminescence recording system

Procedure:

  • Cell Culture and Plating:

    • Culture the reporter cell line according to standard protocols.

    • Plate the cells in 96-well plates at an appropriate density and allow them to reach confluency.

  • Synchronization:

    • Synchronize the cellular clocks by treating the cells with a high concentration of dexamethasone (e.g., 100 nM) for a short period (e.g., 2 hours).

    • After synchronization, replace the medium with fresh, serum-free recording medium.

  • Drug Treatment:

    • Prepare a range of concentrations of this compound in the recording medium. It is recommended to perform a dose-response curve (e.g., 0.1 µM to 10 µM).

    • Add the different concentrations of this compound or vehicle (DMSO) to the appropriate wells.

  • Bioluminescence Recording:

    • Immediately place the 96-well plate into a luminometer or other real-time bioluminescence recording system maintained at 37°C.

    • Record bioluminescence from each well at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.

  • Data Analysis:

    • Analyze the bioluminescence data to determine the period of the circadian rhythm for each well.

    • Detrend the raw data to remove baseline drift.

    • Use a sine wave or other periodic function to fit the data and calculate the period length.

    • Compare the period lengths of the this compound-treated cells to the vehicle-treated control cells to determine the effect of the compound. A lengthening of the period is expected.[5]

References

Application Notes and Protocols for PF-5006739 In Vivo Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preparation and in vivo use of PF-5006739, a potent and selective inhibitor of Casein Kinase 1δ/ε (CK1δ/ε). The following data and methodologies have been compiled to facilitate the use of this compound in preclinical research settings.

Introduction

This compound is a small molecule inhibitor with high selectivity for CK1δ and CK1ε, with IC50 values of 3.9 nM and 17.0 nM, respectively[1][2][3][4]. It has been investigated for its potential therapeutic applications in a range of psychiatric disorders and for its role in regulating circadian rhythms and glucose homeostasis[1][2][4]. Due to its hydrophobic nature, careful formulation is required to achieve sufficient solubility for in vivo administration.

Quantitative Solubility Data

The solubility of this compound in various solvent systems suitable for in vivo experiments is summarized below. These formulations have been reported to yield clear solutions, indicating complete dissolution of the compound.

Vehicle CompositionAchieved SolubilitySolution AppearanceReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear[1][2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear[1][2]
DMSO (in vitro)100 mg/mLClear (ultrasonic)[1][3]

Experimental Protocols

Below are detailed protocols for the preparation of this compound formulations for in vivo studies. It is recommended to prepare fresh solutions on the day of use.

Protocol 1: Aqueous-Based Formulation for Systemic Administration

This formulation is suitable for subcutaneous (s.c.), intraperitoneal (i.p.), or oral (p.o.) administration where an aqueous-based vehicle is preferred.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the vehicle, a 25 mg/mL stock solution in DMSO can be prepared. This may require sonication to fully dissolve the compound.

  • Sequentially add the vehicle components. In a sterile tube, add the required volume of the this compound stock solution (10% of the final volume).

  • Add PEG300 to the tube (40% of the final volume) and mix thoroughly by vortexing until the solution is homogeneous.

  • Add Tween-80 (5% of the final volume) and continue to mix.

  • Finally, add sterile saline to reach the final desired volume (45%) and mix until the solution is clear.

  • If any precipitation is observed, gentle warming and/or brief sonication can be used to aid dissolution.

Protocol 2: Oil-Based Formulation for Oral or Subcutaneous Administration

This formulation is an alternative for oral gavage or subcutaneous injection, particularly for longer-term studies where an oil-based vehicle may be better tolerated.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO. As in the previous protocol, create a concentrated stock solution (e.g., 25 mg/mL).

  • Combine the stock solution with corn oil. In a sterile container, add the required volume of the this compound stock solution (10% of the final volume).

  • Add the sterile corn oil (90% of the final volume) to the DMSO solution.

  • Mix thoroughly by vortexing until a clear, homogeneous solution is obtained.

Visualizations

Experimental Workflow for In Vivo Formulation

The following diagram illustrates the general workflow for preparing a formulation of this compound for in vivo experiments.

G cluster_prep Formulation Preparation start Start: this compound Powder dissolve Dissolve in DMSO (e.g., 25 mg/mL) start->dissolve ultrasonic Ultrasonic Bath (if needed) dissolve->ultrasonic choose_vehicle Select Vehicle dissolve->choose_vehicle ultrasonic->choose_vehicle aqueous Aqueous Vehicle (PEG300, Tween-80, Saline) choose_vehicle->aqueous Aqueous oil Oil Vehicle (Corn Oil) choose_vehicle->oil Oil-based mix_aqueous Sequential Mixing: 1. PEG300 2. Tween-80 3. Saline aqueous->mix_aqueous mix_oil Mix with Corn Oil oil->mix_oil final_solution Final Formulation (≥ 2.5 mg/mL) mix_aqueous->final_solution mix_oil->final_solution G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Complex PER_CRY_genes Per/Cry Genes CLOCK_BMAL1->PER_CRY_genes Transcription PER_CRY_mRNA Per/Cry mRNA PER_CRY_genes->PER_CRY_mRNA PER_CRY_protein_c PER & CRY Proteins PER_CRY_mRNA->PER_CRY_protein_c Translation PER_CRY_protein_n PER:CRY Complex PER_CRY_protein_n->CLOCK_BMAL1 Inhibition PER_CRY_complex_c PER:CRY Complex PER_CRY_protein_c->PER_CRY_complex_c PER_CRY_complex_c->PER_CRY_protein_n Nuclear Translocation Degradation Degradation PER_CRY_complex_c->Degradation CK1 CK1δ/ε CK1->PER_CRY_complex_c Phosphorylation PF5006739 This compound PF5006739->CK1 Inhibition

References

Application Notes and Protocols for PF-5006739 Subcutaneous Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the subcutaneous injection protocol for PF-5006739, a potent and selective inhibitor of Casein Kinase 1δ/ε (CK1δ/ε). The information is compiled for preclinical research applications.

Introduction

This compound is a small molecule inhibitor targeting CK1δ and CK1ε, kinases that play a crucial role in the regulation of circadian rhythms and other cellular processes.[1][2][3] It has demonstrated potential therapeutic utility in a range of psychiatric and metabolic disorders.[1][2] Preclinical studies have shown its efficacy in attenuating opioid-seeking behavior and improving glucose tolerance in mouse models of obesity when administered subcutaneously.[1][2]

Mechanism of Action

This compound selectively inhibits the enzymatic activity of CK1δ and CK1ε. These serine/threonine kinases are core components of the circadian clock machinery. By inhibiting CK1δ/ε, this compound can modulate the phosphorylation of key clock proteins, such as PER and CRY, leading to a lengthening of the circadian period. This mechanism is believed to underlie its effects on circadian-related disorders.

cluster_downstream Downstream Effects cluster_target Drug Target cluster_drug Investigational Compound Circadian Rhythms Circadian Rhythms Opioid Seeking Behavior Opioid Seeking Behavior Circadian Rhythms->Opioid Seeking Behavior Influences Glucose Homeostasis Glucose Homeostasis Circadian Rhythms->Glucose Homeostasis Influences CK1δ/ε CK1δ/ε CK1δ/ε->Circadian Rhythms Regulates This compound This compound This compound->CK1δ/ε Inhibits

Caption: Mechanism of action for this compound.

Quantitative Data

ParameterValueReference
IC50 (CK1δ) 3.9 nM[1][3][4]
IC50 (CK1ε) 17.0 nM[1][3][4]
Preclinical Dosing (DIO Mice) Reference
Dose 10 mg/kg/day[1]
Route of Administration Subcutaneous (s.c.)[1]
Frequency Once daily[1]
Observed Effect Significantly improved blood glucose profiles[1]

Experimental Protocols

Preparation of this compound for Subcutaneous Injection

This protocol is based on a representative method for preparing a small molecule inhibitor for subcutaneous administration in a preclinical rodent model. Optimization may be required for specific experimental needs.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Sterile microcentrifuge tubes

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals to be treated.

  • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

  • Prepare the vehicle solution. For example, to prepare 1 ml of the vehicle mentioned above, mix 100 µl DMSO, 400 µl PEG300, 50 µl Tween 80, and 450 µl sterile saline.

  • Dissolve the this compound in the vehicle. Add a small amount of the vehicle to the powder and vortex thoroughly. Gradually add the remaining vehicle while continuing to mix until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Visually inspect the solution to ensure there are no particulates. The final solution should be clear.

  • Store the prepared solution appropriately. Stock solutions of this compound can be stored at -20°C for one month or -80°C for six months, protected from light.[1] For immediate use, keep the solution on ice.

Subcutaneous Injection Protocol in a Mouse Model

This protocol outlines the general steps for administering this compound subcutaneously to a mouse.

Materials:

  • Prepared this compound solution

  • Mouse restraint device (optional)

  • Sterile syringes and needles (27-30 gauge)

  • 70% ethanol wipes

  • Sharps container

Procedure:

  • Determine the injection volume based on the animal's weight and the concentration of the this compound solution. A typical injection volume for a mouse is 5-10 ml/kg.

  • Gently restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.

  • Select the injection site. A common site for subcutaneous injections in mice is the loose skin over the back, between the shoulder blades.

  • Swab the injection site with a 70% ethanol wipe and allow it to dry.

  • Pick up a fold of skin at the injection site.

  • Insert the needle at the base of the skin fold, parallel to the body, into the subcutaneous space. Be careful not to puncture the underlying muscle.

  • Gently aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and try a new site.

  • Slowly inject the solution.

  • Withdraw the needle and apply gentle pressure to the injection site with a dry cotton ball or gauze if necessary.

  • Monitor the animal for any adverse reactions after the injection.

  • Dispose of the syringe and needle in a designated sharps container.

cluster_prep Solution Preparation cluster_admin Subcutaneous Administration A Weigh this compound Powder C Dissolve Powder in Vehicle A->C B Prepare Vehicle B->C D Vortex/Sonicate C->D E Visually Inspect Solution D->E F Restrain Animal E->F G Select & Clean Injection Site F->G H Lift Skin Fold G->H I Insert Needle & Aspirate H->I J Inject Solution Slowly I->J K Withdraw Needle & Monitor J->K

References

Troubleshooting & Optimization

PF-5006739 Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of PF-5006739 in cell lines. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2][3][4][5] It exhibits low nanomolar in vitro potency for these primary targets.

Q2: How selective is this compound for CK1δ/ε over other kinases?

Q3: What are the known off-target effects of this compound in cell lines?

Currently, there is limited published data specifically detailing the off-target effects of this compound in various cell lines. The compound has been noted for its improved target selectivity over previous CK1δ/ε inhibitors.[4] However, as with any kinase inhibitor, the potential for off-target effects increases at higher concentrations. Researchers should empirically determine the optimal concentration for their specific cell line and assay to minimize the risk of off-target activities.

Q4: I am observing unexpected phenotypes in my cells upon treatment with this compound. How can I determine if these are off-target effects?

Observing unexpected cellular responses is a common challenge. To investigate potential off-target effects, consider the following troubleshooting steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve in your cell line. On-target effects should typically occur at concentrations consistent with the known IC50 values for CK1δ/ε, while off-target effects may only appear at significantly higher concentrations.

  • Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different CK1δ/ε inhibitor. If the phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of CK1δ or CK1ε. If the phenotype is reversed, it is likely an on-target effect.

  • Control Cell Lines: Utilize cell lines known to not express CK1δ or CK1ε as negative controls. An effect observed in these cells would suggest an off-target mechanism.

Troubleshooting Guides

Guide 1: Unexpected Changes in Cell Viability or Proliferation

If you observe unexpected effects on cell growth, follow this guide:

Observed Issue Potential Cause Recommended Action
Increased cell death at expected effective concentrations. Off-target cytotoxicity.1. Perform a precise IC50 determination for cell viability using an assay like MTT or PrestoBlue™. 2. Compare the cytotoxic concentration to the effective concentration for CK1δ/ε inhibition in your functional assay. A large difference suggests the desired effect is on-target. 3. Test a different, structurally unrelated CK1δ/ε inhibitor to see if it recapitulates the cytotoxicity.
Inhibition of proliferation at much higher concentrations than expected. Off-target kinase inhibition affecting cell cycle.1. Confirm the on-target effect at lower concentrations using a specific biomarker for CK1δ/ε activity. 2. If a higher concentration is required for the desired phenotype, consider the possibility of off-target engagement.
No effect on cell viability, but functional assay shows inhibition. High selectivity of the compound.This is the expected outcome if the primary target is not essential for viability in your cell line. This supports the on-target nature of your functional results.
Guide 2: Inconsistent Results in Circadian Rhythm Assays

This compound is known to affect circadian rhythms. If you encounter issues in these assays:

Observed Issue Potential Cause Recommended Action
High variability between replicate wells. 1. Inconsistent cell seeding. 2. Edge effects in the plate. 3. Compound precipitation.1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate. 3. Check the solubility of this compound in your final assay medium.
No change in the circadian period. 1. Insufficient compound concentration. 2. Low expression of CK1δ/ε in the cell line.1. Perform a dose-response experiment to determine the optimal concentration for period lengthening. 2. Confirm the expression of CK1δ and CK1ε in your cell line via Western blot or qPCR.
Loss of rhythmicity at high concentrations. Potential off-target effects disrupting the core clock machinery or causing cytotoxicity.1. Titrate the compound to a lower concentration. 2. Perform a cell viability assay in parallel to rule out cell death as the cause of arrhythmicity.

Quantitative Data Summary

The following table summarizes the key in vitro potency data for this compound.

Target IC50 (nM) Assay Type
Casein Kinase 1 delta (CK1δ)3.9In vitro kinase assay
Casein Kinase 1 epsilon (CK1ε)17.0In vitro kinase assay

Data sourced from multiple publications.[1][2][3][4][5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: In Vitro Circadian Rhythm Bioluminescence Assay

This protocol is for monitoring circadian rhythms in cells expressing a luciferase reporter driven by a clock-controlled promoter (e.g., Per2 or Bmal1).

  • Cell Seeding: Plate cells in a 35-mm dish or a multi-well plate and grow to confluency.

  • Synchronization: Synchronize the cellular clocks by replacing the medium with a synchronization agent (e.g., 100 nM dexamethasone or 50% horse serum) for 2 hours.

  • Compound Treatment: Wash the cells with PBS and replace the medium with recording medium (e.g., DMEM without phenol red, supplemented with 10 mM HEPES, 1% FBS, and 0.1 mM luciferin) containing the desired concentration of this compound or vehicle control.

  • Bioluminescence Recording: Place the sealed plate in a luminometer or an incubator equipped with a photomultiplier tube and record the bioluminescence signal at regular intervals (e.g., every 10 minutes) for several days.

  • Data Analysis: Analyze the bioluminescence data using appropriate software to determine the period, phase, and amplitude of the circadian rhythm.

Visualizations

PF-5006739_Signaling_Pathway cluster_0 This compound Action cluster_1 Primary Targets cluster_2 Downstream Cellular Processes This compound This compound CK1d CK1δ This compound->CK1d Inhibition CK1e CK1ε This compound->CK1e Inhibition Circadian_Rhythm Circadian Rhythm Regulation CK1d->Circadian_Rhythm Other_Pathways Other Signaling Pathways CK1d->Other_Pathways CK1e->Circadian_Rhythm CK1e->Other_Pathways

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Analysis Start->Dose_Response Compare_IC50 Compare phenotypic EC50 to target IC50 Dose_Response->Compare_IC50 On_Target Likely On-Target Effect Compare_IC50->On_Target Similar Off_Target Potential Off-Target Effect Compare_IC50->Off_Target Dissimilar Further_Tests Perform Further Validation (e.g., structurally different inhibitor, rescue experiment) Off_Target->Further_Tests

Caption: Workflow for investigating unexpected phenotypes.

References

troubleshooting PF-5006739 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to the casein kinase 1δ/ε (CK1δ/ε) inhibitor, PF-5006739.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in aqueous buffers. What should I do?

A1: this compound has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO).[1][2] This stock solution can then be diluted into your aqueous experimental buffer. Be aware that direct dilution may still cause precipitation.

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture media or aqueous buffer. How can I prevent this?

A2: This is a common issue for hydrophobic compounds. Here are several strategies to mitigate precipitation upon dilution of a DMSO stock solution:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in your buffer.[3]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, to minimize solvent effects on your cells or assay.[4]

  • Warming: Gently warming the solution to 37°C (98.6°F) can aid in dissolution.[5]

  • Sonication: Use a bath sonicator to provide energy that can help break up aggregates and facilitate dissolving the compound.[5]

  • Co-solvents: For in vivo preparations, co-solvents like PEG300 and Tween-80 are often used to maintain solubility.[1][6]

Q3: What are the recommended solvents for preparing stock solutions of this compound?

A3: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][2]

Q4: Is it necessary to use sonication or heat to dissolve this compound in DMSO?

A4: For high concentrations of this compound in DMSO (e.g., 100 mg/mL), ultrasonic treatment is often necessary to achieve complete dissolution.[1] Gentle warming can also be beneficial.

Solubility Data

The following tables summarize the known solubility of this compound in various solvents and formulations.

Table 1: In Vitro Solubility

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO100238.41Requires sonication.[1]
DMSO41.95100No special handling noted.[2]

Table 2: In Vivo Formulations

Formulation ComponentsSolubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.96 mM)[1][6]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.96 mM)[1][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 419.46 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.19 mg.

  • Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, this would be 1 mL for every 4.19 mg.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a bath sonicator and sonicate for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound for In Vivo Administration (PEG300/Tween-80 Formulation)

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add the appropriate volume of PEG300 to achieve a 40% final concentration. Mix thoroughly.

  • Add the appropriate volume of Tween-80 to achieve a 5% final concentration. Mix thoroughly.

  • Finally, add the required volume of saline to reach the final desired volume (45% of the total). Mix until the solution is clear.

  • This formulation should be prepared fresh on the day of use.

Visual Guides

Signaling Pathway

This compound is a potent inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). These kinases play a crucial role in the Wnt/β-catenin signaling pathway.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled (Dvl) Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation CK1 CK1δ/ε CK1->Destruction_Complex Part of Complex Proteasome Proteasome beta_catenin->Proteasome Degraded TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus, Co-activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates PF5006739 This compound PF5006739->CK1 Inhibits

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CK1δ/ε.

Experimental Workflow

The following diagram outlines a typical workflow for preparing a this compound solution for in vitro experiments.

Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex and/or Sonicate to Dissolve add_dmso->dissolve check_dissolution Visually Inspect for Complete Dissolution dissolve->check_dissolution check_dissolution->dissolve Not Dissolved dilute Dilute Stock Solution into Aqueous Buffer check_dissolution->dilute Dissolved check_precipitation Check for Precipitation dilute->check_precipitation use_solution Use in Experiment check_precipitation->use_solution No Precipitation troubleshoot Troubleshoot: Warm, Sonicate, or Adjust Dilution check_precipitation->troubleshoot Precipitation Occurs end End use_solution->end troubleshoot->dilute

Caption: Workflow for preparing this compound solutions for experimental use.

Troubleshooting Logic

This decision tree provides a logical approach to troubleshooting solubility issues with this compound.

Troubleshooting_Logic start This compound Solubility Issue is_stock Is it a stock solution in DMSO? start->is_stock increase_energy Increase Energy Input: - Sonicate for longer - Gently warm (37°C) is_stock->increase_energy Yes is_diluted Is it precipitating upon dilution in aqueous buffer? is_stock->is_diluted No check_dmso Check DMSO Quality: - Use anhydrous DMSO - Use a fresh bottle increase_energy->check_dmso modify_dilution Modify Dilution Protocol: - Stepwise dilution - Lower final DMSO concentration is_diluted->modify_dilution Yes fail Still Issues: Contact Technical Support is_diluted->fail No consider_co_solvents For in vivo, consider co-solvents (PEG300, Tween-80) modify_dilution->consider_co_solvents success Solution is Clear modify_dilution->success consider_co_solvents->success check_dmso->success

References

Technical Support Center: Optimizing PF-5006739 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PF-5006739 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2] These kinases are key regulators of various cellular processes, most notably the circadian rhythm.[2][3][4][5] By inhibiting CK1δ/ε, this compound can modulate the timing of the internal biological clock.

Q2: What are the recommended starting concentrations for this compound in cell culture?

As a starting point, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Based on its in vitro potency, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell lines. The IC50 values for this compound are 3.9 nM for CK1δ and 17.0 nM for CK1ε.[1][2][6] For studies on circadian rhythms, concentrations in the range of 0.1 µM to 10 µM have been used.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO).[7] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is kept low (typically below 0.5%, and ideally at or below 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the known off-target effects of this compound?

While this compound is described as having high kinome selectivity, like all kinase inhibitors, the potential for off-target effects exists, particularly at higher concentrations.[2][6][8] It is crucial to include appropriate controls in your experiments to account for any potential off-target effects. These may include using a structurally related but inactive compound or testing the effect of the inhibitor on a cell line known to be resistant to CK1δ/ε inhibition.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: No observed effect of this compound on my cells.
Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM) to determine the optimal working concentration for your specific cell line and assay.
Compound Degradation Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
Cell Line Resistance Your cell line may have intrinsic resistance to CK1δ/ε inhibition. Consider using a positive control cell line known to be sensitive to this compound or other CK1δ/ε inhibitors.
Assay Insensitivity The chosen assay may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive readout or a different assay that measures a more direct downstream effect of CK1δ/ε inhibition.
Issue 2: High levels of cell death or cytotoxicity observed.
Possible Cause Troubleshooting Step
High Compound Concentration Reduce the concentration of this compound used in your experiment. Determine the IC50 for cytotoxicity using a cell viability assay.
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in your culture medium is at a non-toxic level (ideally ≤ 0.1%). Run a vehicle control (medium with the same final DMSO concentration) to assess solvent toxicity.
Off-Target Effects At higher concentrations, off-target effects may contribute to cytotoxicity. Try to use the lowest effective concentration of this compound.
Cell Line Sensitivity Some cell lines may be particularly sensitive to the inhibition of CK1δ/ε or to the compound itself. Consider using a different, less sensitive cell line if appropriate for your research question.
Issue 3: Inconsistent or variable results between experiments.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a consistent cell seeding density across all wells and experiments. Use a cell counter to accurately determine cell numbers.
Inaccurate Compound Dilution Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure proper mixing.
Variations in Cell Health Use cells that are in the logarithmic growth phase and have a consistent passage number. Monitor cell morphology and viability regularly.
Assay Timing Optimize the incubation time for your specific assay. The effects of this compound may be time-dependent.

Quantitative Data Summary

Parameter Value Reference
IC50 (CK1δ) 3.9 nM[1][2][6]
IC50 (CK1ε) 17.0 nM[1][2][6]
Solubility in DMSO ≥ 100 mg/mL (238.41 mM)[7]
Stock Solution Storage -20°C (1 month), -80°C (6 months)[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is from 1 nM to 50 µM. Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.

Protocol 2: Assessing the Effect of this compound on Circadian Rhythms
  • Cell Synchronization: Synchronize the circadian rhythm of your cells using a standard method such as a high concentration of serum shock or dexamethasone treatment.

  • Compound Treatment: After synchronization, replace the medium with fresh medium containing different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control.

  • Time-Course Experiment: Harvest cells or measure the expression of a clock-controlled reporter gene at regular intervals (e.g., every 4 hours) over a 48-hour period.

  • Analysis: Analyze the expression of core clock genes (e.g., PER2, BMAL1) using qPCR or monitor the reporter gene activity.

  • Data Interpretation: Determine the effect of this compound on the period, phase, and amplitude of the circadian rhythm.

Visualizations

Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PER_CRY PER/CRY Complex CLOCK_BMAL1 CLOCK/BMAL1 Complex PER_CRY->CLOCK_BMAL1 Inhibition Clock_Genes Clock Genes (e.g., Per, Cry) CLOCK_BMAL1->Clock_Genes Transcription PER_CRY_cyto PER/CRY Complex Clock_Genes->PER_CRY_cyto Translation PER_CRY_p Phosphorylated PER/CRY Degradation Degradation PER_CRY_p->Degradation CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->PER_CRY_cyto Phosphorylation PF5006739 This compound PF5006739->CK1_delta_epsilon Inhibition PER_CRY_cyto->PER_CRY Nuclear Translocation PER_CRY_cyto->PER_CRY_p

Caption: this compound inhibits CK1δ/ε, preventing PER/CRY phosphorylation and degradation.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells Treat Cells with This compound prepare_compound->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting_Logic issue Issue: Inconsistent Results cause1 Inconsistent Cell Seeding? issue->cause1 cause2 Inaccurate Compound Dilution? issue->cause2 cause3 Variable Cell Health? issue->cause3 solution1 Use Cell Counter, Standardize Protocol cause1->solution1 Yes cause1->cause2 No solution2 Prepare Fresh Dilutions, Calibrate Pipettes cause2->solution2 Yes cause2->cause3 No solution3 Use Log-Phase Cells, Consistent Passage # cause3->solution3 Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

PF-5006739 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals working with PF-5006739. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 100 mg/mL (238.41 mM) with the aid of ultrasonication.[1][2] Please note that hygroscopic DMSO can negatively impact solubility, so it is crucial to use a fresh, unopened container of DMSO.[1]

For in vivo experiments, specific formulations are required. Two commonly used protocols are:

  • A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • A mixture of 10% DMSO and 90% Corn Oil.[1]

Both of these in vivo formulations can achieve a solubility of at least 2.5 mg/mL (5.96 mM).[1][2]

2. How should I store the solid compound and prepared solutions of this compound?

Proper storage is critical to maintain the integrity of this compound.

  • Solid Form: The solid compound should be stored at 4°C and protected from light.[2][3] If the vial is kept tightly sealed, the product can be stored for up to 24 months.[4]

  • Stock Solutions (in DMSO):

    • For long-term storage, aliquots of the stock solution should be stored at -80°C and can be kept for up to 6 months.[1][2][5]

    • For short-term storage, aliquots can be stored at -20°C for up to 1 month.[1][2][5]

  • Working Solutions: It is highly recommended to prepare working solutions fresh on the day of use.[1][4][5]

3. What should I do if I observe precipitation in my this compound solution?

If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid in dissolution.[1][5] Ensure the solution is clear before use.

4. How should I handle this compound before use?

Before opening the vial, whether it contains the solid compound or a frozen stock solution, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[4] This prevents condensation from forming inside the vial, which could affect the concentration and stability of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving the compound - Inadequate solvent volume- Use of old or wet DMSO- Insufficient mixing- Ensure you are using the correct volume of solvent as per the solubility data.- Use fresh, anhydrous grade DMSO.[1]- Use ultrasonication to aid dissolution.[1][2]
Precipitation in the stock solution upon storage - Supersaturated solution- Improper storage temperature- Gently warm and sonicate the solution to redissolve the precipitate.[1]- Ensure storage at the recommended temperature (-20°C or -80°C).- Consider preparing a slightly lower concentration stock solution.
Inconsistent experimental results - Compound degradation- Inaccurate concentration- Prepare fresh working solutions for each experiment.[1][4][5]- Protect solutions from light.[1][2][5]- Allow the vial to equilibrate to room temperature before opening to avoid condensation.[4]- Recalibrate pipettes and ensure accurate weighing of the compound.

Data Summary

Solubility Data
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO100[1][2]238.41[1][2]Requires sonication.[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5[1]≥ 5.96[1]For in vivo use.
10% DMSO, 90% Corn Oil≥ 2.5[1][2]≥ 5.96[1][2]For in vivo use.
Storage Conditions
FormTemperatureDurationSpecial Conditions
Solid4°C[2][3]Up to 24 months[4]Protect from light, keep vial tightly sealed.[2][4]
Stock Solution (in DMSO)-80°C[1][2][5]6 months[1][2][5]Protect from light.[1][2][5]
Stock Solution (in DMSO)-20°C[1][2][5]1 month[1][2][5]Protect from light.[1][2][5]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes.

  • Weighing: Carefully weigh the desired amount of this compound powder. The molecular weight of this compound is 419.45 g/mol .[1][2]

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Sonication: Place the vial in an ultrasonic bath until the compound is completely dissolved.[1][2]

  • Storage: Aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months.[1][2][5] Protect from light.

Visualizations

Signaling Pathway Inhibition

PF5006739_Signaling_Pathway cluster_0 Cellular Signaling Upstream_Signal Upstream Signal CK1_delta_epsilon CK1δ / CK1ε Upstream_Signal->CK1_delta_epsilon Downstream_Substrate Downstream Substrate CK1_delta_epsilon->Downstream_Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Circadian Rhythm, Wnt Pathway) Downstream_Substrate->Cellular_Response PF5006739 This compound PF5006739->CK1_delta_epsilon Inhibition

Caption: Inhibition of CK1δ/ε by this compound, blocking downstream signaling.

Experimental Workflow for Solution Preparation and Storage

PF5006739_Workflow cluster_storage Storage Options start Start equilibrate Equilibrate solid this compound to room temperature (≥ 1 hr) start->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Add fresh DMSO and sonicate to dissolve weigh->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution store_short Store at -20°C (≤ 1 month) stock_solution->store_short Short-term store_long Store at -80°C (≤ 6 months) stock_solution->store_long Long-term use_fresh Prepare working solution and use immediately stock_solution->use_fresh Immediate Use

Caption: Recommended workflow for preparing and storing this compound solutions.

References

Technical Support Center: PF-5006739 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-5006739 in in vivo experiments. The information is based on publicly available data and general principles of pharmacology and toxicology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2][3][4][5] These kinases are key regulators of various cellular processes, most notably the circadian rhythm.[3][4] By inhibiting CK1δ/ε, this compound can modulate the phosphorylation of core clock proteins, leading to phase shifts in the circadian cycle.[4] It has been investigated for its therapeutic potential in psychiatric disorders, including opioid addiction, and metabolic diseases.[1][2][3][5]

Q2: Is there any publicly available in vivo toxicity data for this compound?

Direct and comprehensive in vivo toxicity data for this compound, such as LD50 values, maximum tolerated dose (MTD), or detailed organ toxicity profiles, are not extensively reported in publicly available scientific literature. However, existing studies describe this compound as having a "desirable profile" and being a "promising candidate" for further clinical development, suggesting a manageable safety profile in the preclinical models studied.[3][4][5] Studies in rodents and non-human primates have utilized doses effective for modulating circadian rhythms and attenuating drug-seeking behavior, without reporting overt signs of toxicity.[3][4]

Q3: What are the known in vitro potencies of this compound?

The in vitro inhibitory concentrations (IC50) of this compound have been determined for its primary targets.

TargetIC50 (nM)
Casein Kinase 1δ (CK1δ)3.9
Casein Kinase 1ε (CK1ε)17.0

Data sourced from multiple publications.[1][2][3][4][5]

Q4: What doses of this compound have been used in in vivo efficacy studies?

The following table summarizes doses used in published animal efficacy studies. It is crucial to note that these studies did not focus on toxicology, and a comprehensive safety assessment at these doses is not publicly available.

SpeciesDoseRoute of AdministrationObserved EffectReference
Mice (DIO and ob/ob)10 mg/kg/daySubcutaneous (s.c.)Improved glucose tolerance[1]
RodentsNot specifiedNot specifiedAttenuation of opioid drug-seeking behavior[3][4][5]
Nocturnal and Diurnal Animal ModelsNot specifiedNot specifiedCentrally mediated circadian rhythm phase-delaying effects[3][4]

Troubleshooting Guide

Issue 1: Unexpected Behavioral Changes in Experimental Animals

  • Potential Cause: As a modulator of the circadian rhythm, this compound can be expected to alter the sleep-wake cycle and locomotor activity of animals. These are likely on-target effects.

  • Troubleshooting Steps:

    • Review Dosing Time: The timing of this compound administration can significantly impact its effect on the circadian cycle. Ensure that the dosing time is consistent and appropriate for the experimental design.

    • Monitor Activity Patterns: Implement activity monitoring (e.g., running wheels, beam breaks) to quantify changes in locomotor activity and distinguish them from potential signs of toxicity.

    • Control for Environmental Factors: Maintain strict control over light-dark cycles and other environmental cues that can influence circadian rhythms.

    • Dose-Response Assessment: If behavioral changes are severe, consider performing a dose-response study to identify a dose with the desired efficacy and minimal behavioral disruption.

Issue 2: Lack of Efficacy at Previously Reported Doses

  • Potential Cause: Differences in experimental models, animal strains, or drug formulation can lead to variability in efficacy.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the purity and stability of the this compound compound.

    • Optimize Formulation and Administration: The solubility and bioavailability of this compound can be influenced by the vehicle used for administration. Refer to published protocols for appropriate solvent systems.[2]

    • Pharmacokinetic Analysis: If feasible, conduct pharmacokinetic studies to determine the exposure of this compound in your animal model and compare it to published data.

    • Consider Species Differences: Be aware of potential species-specific differences in metabolism and target engagement.

Issue 3: Concerns About Potential Off-Target Effects and Toxicity

  • Potential Cause: While reported to be highly selective, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations. The toxicological profile of this compound is not fully characterized in the public domain.

  • Troubleshooting Steps:

    • Conduct a Preliminary Tolerability Study: Before initiating large-scale efficacy studies, it is prudent to conduct a small-scale dose escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.

    • Monitor for General Signs of Toxicity: Observe animals for clinical signs of toxicity, including weight loss, changes in food and water intake, altered posture, and ruffled fur.

    • Review Literature on Related Compounds: Examine the safety profiles of other CK1δ/ε inhibitors, such as PF-670462, for potential class-wide toxicities. Some literature suggests that certain related compounds do not induce cell death.

Experimental Protocols

Protocol 1: General In Vivo Tolerability Assessment

This protocol provides a general framework for assessing the in vivo tolerability of this compound. Specific details may need to be adapted based on the animal model and experimental goals.

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, Sprague-Dawley rats).

  • Dose Selection: Based on published efficacy studies and a preliminary dose-range finding study, select a minimum of three dose levels of this compound and a vehicle control group.

  • Administration: Administer this compound via the intended experimental route (e.g., subcutaneous, oral gavage) once daily for a predetermined period (e.g., 7-14 days).

  • Clinical Observations: Conduct daily observations for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall appearance and behavior.

  • Hematology and Clinical Chemistry: At the end of the treatment period, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess for potential effects on hematopoietic and organ function.

  • Gross Necropsy and Histopathology: Perform a thorough gross examination of all organs at necropsy. Collect and preserve key organs for histopathological evaluation by a qualified veterinary pathologist.

Visualizations

G cluster_0 Circadian Rhythm Regulation by CK1δ/ε Core Clock Proteins (PER/CRY) Core Clock Proteins (PER/CRY) Phosphorylation Phosphorylation Core Clock Proteins (PER/CRY)->Phosphorylation Targeted by CK1δ/ε CK1δ/ε CK1δ/ε->Phosphorylation Degradation Degradation Phosphorylation->Degradation Nuclear Entry Nuclear Entry Phosphorylation->Nuclear Entry Transcriptional Repression Transcriptional Repression Nuclear Entry->Transcriptional Repression This compound This compound This compound->CK1δ/ε Inhibits G cluster_1 General Workflow for In Vivo Toxicity Assessment A Dose Range Finding Study B Definitive Tolerability Study (e.g., 14-day) A->B C Daily Clinical Observations & Body Weight B->C D Terminal Blood Collection (Hematology & Clinical Chemistry) B->D E Gross Necropsy & Organ Weight B->E G Data Analysis & MTD Determination D->G F Histopathology E->F F->G

References

interpreting unexpected results with PF-5006739

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-5006739. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and interpreting any unexpected results. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2] It functions by competing with ATP for the kinase binding site, thereby preventing the phosphorylation of downstream substrates. CK1δ and CK1ε are key regulators of various cellular processes, most notably the circadian rhythm and the Wnt signaling pathway.[3]

Q2: What are the expected outcomes of using this compound in my experiments?

Based on its mechanism of action, this compound is expected to:

  • Modulate Circadian Rhythms: Induce phase delays in circadian rhythms.[4] This is often observed as a lengthening of the circadian period in cell-based assays or altered activity patterns in animal models.

  • Inhibit Wnt Signaling: Inhibit the canonical Wnt signaling pathway. CK1δ/ε are positive regulators of this pathway, and their inhibition can lead to a decrease in β-catenin stabilization and subsequent downstream gene transcription.[3]

  • Attenuate Opioid-Seeking Behavior: In preclinical models, this compound has been shown to reduce opioid-seeking behavior.[4]

  • Improve Glucose Homeostasis: In models of obesity, this inhibitor has been observed to improve glucose tolerance.

Q3: What are the recommended concentrations for in vitro and in vivo studies?

The effective concentration of this compound will vary depending on the specific experimental system. However, the following provides a general guideline:

  • In Vitro: this compound exhibits low nanomolar potency with IC50 values of 3.9 nM for CK1δ and 17.0 nM for CK1ε.[4][5] In cell-based assays, concentrations ranging from 0.4 to 50 μM have been used.

  • In Vivo: A dose of 10 mg/kg/day has been shown to be effective in mice for improving blood glucose profiles.[1]

Troubleshooting Unexpected Results

Q4: I am not observing the expected effect of this compound in my cell-based assay. What are the possible reasons?

Several factors could contribute to a lack of an observable effect. Consider the following troubleshooting steps:

  • Compound Solubility and Stability:

    • Problem: this compound may have precipitated out of your culture medium.

    • Solution: Ensure proper dissolution of the compound. For in vitro studies, a stock solution in DMSO is recommended.[1] When preparing the working solution, ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). If precipitation is observed, gentle heating or sonication may aid dissolution.[1] Stock solutions should be stored at -20°C or -80°C and protected from light to prevent degradation.[1]

  • Cell Line Specificity:

    • Problem: The cell line you are using may not have a functional signaling pathway that is sensitive to CK1δ/ε inhibition.

    • Solution: Confirm that your chosen cell line expresses CK1δ and CK1ε and that the pathway you are studying (e.g., Wnt signaling, circadian rhythm) is active. You can verify this through literature search, qPCR, or Western blotting for key pathway components.

  • Inhibitor Concentration:

    • Problem: The concentration of this compound may be too low to elicit a response in your specific assay.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your experimental system. Start with a broad range of concentrations around the reported IC50 values and narrow down to the effective range.

  • Assay-Specific Issues:

    • Problem: The readout of your assay may not be sensitive enough to detect the effects of the inhibitor.

    • Solution: Ensure your assay is properly validated. For example, if you are performing a Western blot for a downstream target, verify the antibody's specificity and use appropriate controls.

Q5: I am observing an effect that is opposite to what is expected, or an effect in an unrelated pathway. What could be happening?

Observing paradoxical or off-target effects can be complex. Here are some potential explanations:

  • Off-Target Effects:

    • Problem: Like many kinase inhibitors, this compound may have off-target effects, meaning it could be inhibiting other kinases or interacting with other proteins in the cell. While it is reported to have high kinome selectivity, this is not absolute.[4]

    • Solution: To investigate potential off-target effects, you can:

      • Use a structurally different CK1δ/ε inhibitor to see if the same unexpected effect is observed.

      • Perform a kinome-wide profiling assay to identify other potential targets of this compound.

      • Utilize a rescue experiment by overexpressing a drug-resistant mutant of CK1δ or CK1ε.

  • Cellular Compensation Mechanisms:

    • Problem: Cells can adapt to the inhibition of a specific pathway by upregulating parallel or compensatory signaling pathways.

    • Solution: Analyze the expression and activity of related signaling pathways over time after treatment with this compound. This can be done using techniques like RNA sequencing or phospho-proteomics.

  • Experimental Artifacts:

    • Problem: The unexpected result could be due to an experimental artifact.

    • Solution: Carefully review your experimental protocol and controls. Ensure that the vehicle control (e.g., DMSO) is not causing the unexpected effect. Repeat the experiment with freshly prepared reagents.

Q6: I am seeing the development of resistance to this compound in my long-term cell culture experiments. What are the potential mechanisms?

Resistance to kinase inhibitors is a common phenomenon in long-term studies. The underlying mechanisms can include:

  • Target Gene Mutations:

    • Mechanism: Mutations in the CSNK1D or CSNK1E genes can arise that prevent this compound from binding to the kinase while preserving its catalytic activity.

  • Upregulation of the Target Kinase:

    • Mechanism: The cell may increase the expression of CK1δ or CK1ε, effectively overcoming the inhibitory effect of the compound.

  • Activation of Bypass Pathways:

    • Mechanism: The cell may activate alternative signaling pathways that bypass the need for CK1δ/ε activity to achieve the same downstream effect.

  • Drug Efflux:

    • Mechanism: Increased expression of drug efflux pumps can actively remove this compound from the cell, lowering its intracellular concentration.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
CK1δ3.9[4][5]
CK1ε17.0[4][5]

Table 2: Solubility of this compound

SolventConcentration
DMSO≥ 100 mg/mL[1]

Table 3: In Vivo Dosing and Formulation

Animal ModelDoseFormulation
Mice (obesity model)10 mg/kg/day (s.c.)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
Mice (obesity model)10 mg/kg/day (s.c.)10% DMSO, 90% Corn Oil[1]

Experimental Protocols

Representative Protocol: In Vitro Cell-Based Wnt Signaling Assay

This protocol provides a general framework for assessing the effect of this compound on the Wnt signaling pathway using a luciferase reporter assay.

  • Cell Culture:

    • Plate HEK293T cells (or another suitable cell line with an active Wnt pathway) in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Transfection:

    • Transfect the cells with a Wnt-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid for normalization (e.g., Renilla luciferase). Follow the manufacturer's instructions for the transfection reagent.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create a range of working concentrations. Ensure the final DMSO concentration in the cell culture medium is below 0.1%.

  • Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO).

    • Co-treat with a Wnt ligand (e.g., Wnt3a) to stimulate the pathway, if necessary for your experimental design.

    • Incubate for the desired treatment duration (e.g., 24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: In Vitro Kinase Inhibitor Assay prep Compound Preparation (Stock and Dilutions) treat Treatment (Inhibitor and/or Stimulus) prep->treat culture Cell Culture (Seeding and Adhesion) culture->treat incubate Incubation treat->incubate assay Assay Readout (e.g., Western Blot, Luciferase) incubate->assay analysis Data Analysis assay->analysis

Caption: A generalized workflow for an in vitro experiment using a kinase inhibitor.

G cluster_wnt Simplified Wnt Signaling Pathway and Inhibition by this compound Wnt Wnt Ligand Fz_LRP Frizzled/LRP6 Receptor Complex Wnt->Fz_LRP binds Dsh Dishevelled (Dvl) Fz_LRP->Dsh activates DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for CK1 CK1δ/ε CK1->DestructionComplex activates Ub Ubiquitination & Degradation BetaCatenin->Ub Nucleus Nucleus BetaCatenin->Nucleus accumulates and translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF co-activates PF5006739 This compound PF5006739->CK1 inhibits GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription activates G cluster_circadian Core Circadian Clock Loop and Modulation by this compound BMAL1_CLOCK BMAL1/CLOCK Complex PER_CRY PER/CRY Genes BMAL1_CLOCK->PER_CRY activates transcription PER_CRY_mRNA PER/CRY mRNA PER_CRY->PER_CRY_mRNA PER_CRY_Protein PER/CRY Proteins PER_CRY_mRNA->PER_CRY_Protein translation PER_CRY_Protein->BMAL1_CLOCK inhibits Degradation Degradation PER_CRY_Protein->Degradation targets for Nucleus Nucleus PER_CRY_Protein->Nucleus translocates to CK1 CK1δ/ε CK1->PER_CRY_Protein phosphorylates PF5006739 This compound PF5006739->CK1 inhibits

References

how to minimize PF-5006739 off-target kinase inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the off-target kinase inhibition of PF-5006739.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and selectivity of this compound?

A1: this compound is a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2][3][4][5][6] It exhibits low nanomolar in vitro potency for these primary targets and has been described as having high kinome selectivity.[1][2][3][4][5][6]

Q2: Has a comprehensive off-target kinase profile for this compound been published?

Q3: What are general strategies to minimize off-target effects of kinase inhibitors like this compound?

A3: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required for on-target inhibition in your specific cellular model.[7]

  • Employ structurally unrelated inhibitors: Use another selective CK1δ/ε inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to on-target inhibition.[7]

  • Perform rescue experiments: If possible, express a form of the target protein that is resistant to this compound to see if the inhibitor's effect is reversed.[7]

  • Conduct target engagement assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to CK1δ/ε in your cells at the concentrations you are using.[7]

Troubleshooting Guide

Issue 1: I'm observing a cellular phenotype that is inconsistent with the known functions of CK1δ/ε.

  • Question: How can I determine if this is an off-target effect of this compound?

    • Answer: First, perform a dose-response experiment for the observed phenotype. An off-target effect may have a different concentration dependency than the on-target effect. Concurrently, validate on-target engagement at the concentrations used with a method like CETSA. If the phenotype persists at concentrations where on-target engagement is low, or if the dose-response curve is significantly different from the IC50 for CK1δ/ε, it is likely an off-target effect.

Issue 2: My cells are showing unexpected toxicity at concentrations where I expect this compound to be selective.

  • Question: What steps can I take to investigate this toxicity?

    • Answer: Lower the concentration of this compound to the minimum required for on-target activity.[7] It is possible that the toxicity is due to the inhibition of a lower-affinity off-target kinase that is essential for cell viability.[7] Consider performing a broad kinase screen to identify potential off-target liabilities that could be responsible for the toxic effects.[7]

Issue 3: How can I be more confident that my experimental results are due to the inhibition of CK1δ/ε?

  • Question: What are the recommended validation experiments?

    • Answer: The gold standard for attributing a phenotype to a specific target is a genetic rescue experiment.[7] Additionally, using a structurally distinct CK1δ/ε inhibitor and observing the same phenotype strengthens the evidence for on-target activity.[7]

Quantitative Data

On-Target Potency of this compound

TargetIC50 (nM)
CK1δ3.9[1][2][3][4][5]
CK1ε17.0[1][2][3][4][5]

Illustrative Off-Target Kinase Profile Template

No specific public data is available for this compound. The following is a hypothetical example based on a structurally related compound to illustrate how such data would be presented.

KinaseIC50 (nM)Percent Inhibition @ 1µM
TNIK3200>50%
Other Kinase 1>10000<10%
Other Kinase 2>10000<10%

Experimental Protocols

1. Kinase Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.

  • Objective: To identify off-target kinases of this compound.

  • Methodology:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute this compound to create a range of concentrations.

    • In a multi-well plate, add the recombinant kinases from a commercially available kinase panel, their respective substrates, and ATP.

    • Add the diluted this compound or vehicle control (DMSO) to the wells.

    • Incubate the plate at room temperature for the recommended time.

    • Add a detection reagent that measures the amount of ATP remaining or the amount of phosphorylated substrate.

    • Read the signal using a plate reader.

    • Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 values for any significant off-targets.

2. Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the engagement of this compound with its target, CK1δ/ε, in a cellular context.

  • Objective: To verify that this compound binds to CK1δ/ε in intact cells.

  • Methodology:

    • Treat cultured cells with this compound at various concentrations or with a vehicle control.

    • Incubate the cells to allow for compound entry and target binding.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Centrifuge the samples to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble CK1δ and CK1ε in the supernatant using Western blotting or mass spectrometry.

    • Binding of this compound should increase the thermal stability of CK1δ and CK1ε, resulting in more soluble protein at higher temperatures compared to the vehicle control.

3. Genetic Rescue Experiment (Conceptual Outline)

This experiment provides strong evidence for on-target effects.

  • Objective: To demonstrate that the effects of this compound are specifically due to the inhibition of CK1δ/ε.

  • Methodology:

    • Introduce a mutation into the CK1δ or CK1ε gene that confers resistance to this compound while preserving kinase activity. This can be achieved using CRISPR/Cas9-mediated genome editing.

    • Treat both the wild-type and the resistant mutant cell lines with this compound.

    • If the phenotype observed in wild-type cells is absent or significantly reduced in the mutant cells, it strongly supports an on-target mechanism.[7]

Visualizations

experimental_workflow cluster_phenotype Phenotypic Observation cluster_validation On-Target Validation cluster_off_target Off-Target Investigation phenotype Observe Phenotype with This compound Treatment dose_response Dose-Response Curve phenotype->dose_response Characterize Concentration Dependence cetsa Cellular Thermal Shift Assay (CETSA) phenotype->cetsa Confirm Target Engagement kinase_profiling Kinase Selectivity Profiling dose_response->kinase_profiling If Phenotype and IC50 Diverge rescue Genetic Rescue Experiment cetsa->rescue If Target is Engaged kinase_profiling->rescue Identify Potential Off-Targets secondary_inhibitor Use Structurally Different CK1δ/ε Inhibitor rescue->secondary_inhibitor Confirm On-Target Effect

Caption: Workflow for investigating potential off-target effects of this compound.

CK1_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates CK1 CK1δ/ε CK1->Beta_Catenin phosphorylates (priming) Proteasome Proteasome Beta_Catenin->Proteasome degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes PF5006739 This compound PF5006739->CK1 inhibits

Caption: Simplified Wnt/β-catenin signaling pathway showing the role of CK1δ/ε.

References

PF-5006739 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-5006739. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of the serine/threonine kinases CK1δ and CK1ε.[1][2] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their downstream substrates. These kinases are key regulators of numerous cellular processes, most notably the circadian rhythm and the Wnt/β-catenin signaling pathway.[2][3]

Q2: What are the IC50 values for this compound against its primary targets?

A2: this compound exhibits low nanomolar potency for its primary targets. The reported IC50 values are:

  • CK1δ: 3.9 nM[1][3][4][5]

  • CK1ε: 17.0 nM[1][3][4][5]

Q3: What are the key signaling pathways modulated by this compound?

A3: this compound primarily impacts the following signaling pathways:

  • Circadian Rhythm Pathway: CK1δ and CK1ε are core components of the molecular clock that governs circadian rhythms. Inhibition of these kinases by this compound can lead to a lengthening of the circadian period.[1][4]

  • Wnt/β-catenin Signaling Pathway: CK1δ/ε are positive regulators of the Wnt/β-catenin pathway. Their inhibition can lead to a decrease in β-catenin stabilization and subsequent downstream signaling.[2][3]

Q4: How should I prepare and store this compound?

A4: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo studies, specific formulations are recommended to ensure solubility.[5]

  • Stock Solution Storage: Store DMSO stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[5] Protect from light.[5]

  • In Vivo Formulation: A common vehicle for subcutaneous administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] It is recommended to prepare fresh solutions for in vivo experiments on the day of use.[5]

Troubleshooting Guides

This section addresses potential issues that may arise during experiments with this compound.

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Potential Cause: Variability in cell health, passage number, or seeding density.

    • Troubleshooting Tip: Ensure that cells are healthy and in the exponential growth phase. Use a consistent cell passage number for all experiments, as high passage numbers can lead to genetic drift and altered drug sensitivity. Optimize and standardize cell seeding density to ensure reproducibility.

  • Potential Cause: Degradation of this compound in cell culture media.

    • Troubleshooting Tip: The stability of small molecules can be affected by components in the cell culture media, temperature, and light exposure. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light.

  • Potential Cause: Off-target effects of the inhibitor.

    • Troubleshooting Tip: While this compound is reported to have high kinome selectivity, all kinase inhibitors have the potential for off-target effects, especially at higher concentrations.[1][4] It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits the target without causing significant off-target or cytotoxic effects. Include appropriate controls, such as a structurally related but inactive compound if available, or use multiple inhibitors targeting the same pathway to confirm findings.

Issue 2: Difficulty in observing the expected downstream effects on the Wnt/β-catenin pathway.

  • Potential Cause: Low endogenous Wnt pathway activity in the chosen cell line.

    • Troubleshooting Tip: Not all cell lines have a highly active Wnt signaling pathway. It may be necessary to stimulate the pathway with a Wnt ligand (e.g., Wnt3a) or use a cell line with a known activating mutation in the pathway (e.g., some colorectal cancer cell lines).

  • Potential Cause: Insufficient treatment time or concentration.

    • Troubleshooting Tip: The kinetics of pathway inhibition can vary between cell lines. Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in β-catenin levels or the expression of Wnt target genes (e.g., Axin2, c-Myc).

Issue 3: High background or variability in circadian rhythm assays.

  • Potential Cause: Desynchronization of cellular clocks.

    • Troubleshooting Tip: To observe robust circadian rhythms, it is essential to synchronize the cells before the experiment. This can be achieved by a serum shock (e.g., treating with high-serum media for a short period) or by using a chemical synchronizing agent like dexamethasone.

  • Potential Cause: Issues with the reporter system.

    • Troubleshooting Tip: If using a luciferase-based reporter, ensure that the reporter construct is functioning correctly and that the cells have been successfully transfected or transduced. Use a luminometer with high sensitivity and a stable temperature-controlled chamber.

Quantitative Data Summary

ParameterValueReference
IC50 (CK1δ) 3.9 nM[1][3][4][5]
IC50 (CK1ε) 17.0 nM[1][3][4][5]
In Vitro Concentration Range 0.4 - 50 µM[5]
In Vivo Dosage (mice) 10 mg/kg/day, s.c.[5]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of this compound against CK1δ or CK1ε in a cell-free system.

Materials:

  • Recombinant human CK1δ or CK1ε enzyme

  • Kinase substrate (e.g., α-casein)

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well plate, add the kinase, substrate, and this compound (or DMSO as a vehicle control).

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blotting for β-catenin Levels

This protocol is for assessing the effect of this compound on the levels of β-catenin, a key component of the Wnt signaling pathway.

Materials:

  • Cell line of interest (e.g., HEK293T, SW480)

  • This compound

  • Wnt3a conditioned media (optional, for stimulating the pathway)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (and Wnt3a if stimulating the pathway) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples with Laemmli buffer and denature by heating.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Quantify the band intensities to determine the relative change in β-catenin levels.

Protocol 3: Cellular Circadian Rhythm Assay

This protocol is for measuring the effect of this compound on the period length of the cellular circadian clock using a luciferase reporter.

Materials:

  • Cell line expressing a circadian reporter (e.g., U2OS cells stably expressing Bmal1-luciferase)

  • This compound

  • Recording medium (e.g., DMEM with 10% FBS, antibiotics, and luciferin)

  • Dexamethasone (for synchronization)

  • Luminometer or a plate reader capable of long-term live-cell luminescence recording

Procedure:

  • Seed the reporter cells in a 35-mm dish or a multi-well plate.

  • Once the cells are confluent, synchronize them by treating with 100 nM dexamethasone for 2 hours.

  • After 2 hours, replace the synchronization medium with the recording medium containing different concentrations of this compound or a vehicle control (DMSO).

  • Place the cells in the luminometer and record luminescence at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.

  • Analyze the luminescence data to determine the period, phase, and amplitude of the circadian rhythm. Detrend the raw data and fit it to a sine wave or use other appropriate algorithms to calculate the period length for each condition.

Visualizations

Signaling_Pathway cluster_Wnt Wnt/β-catenin Pathway Wnt Wnt Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt->Frizzled/LRP5/6 Dsh Dishevelled Frizzled/LRP5/6->Dsh GSK3β/Axin/APC Destruction Complex (GSK3β, Axin, APC) Dsh->GSK3β/Axin/APC Inactivation β-catenin β-catenin GSK3β/Axin/APC->β-catenin Phosphorylation & Degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Nuclear Translocation Target Genes Target Genes TCF/LEF->Target Genes Transcription This compound This compound CK1δ/ε CK1δ/ε This compound->CK1δ/ε CK1δ/ε->Dsh Phosphorylation (Activation)

Caption: The role of this compound in the Wnt/β-catenin signaling pathway.

Circadian_Rhythm cluster_Clock Circadian Clock Machinery CLOCK/BMAL1 CLOCK/BMAL1 PER/CRY PER/CRY CLOCK/BMAL1->PER/CRY Transcription PER/CRY->CLOCK/BMAL1 Inhibition Degradation Degradation PER/CRY->Degradation Ubiquitination & CK1δ/ε CK1δ/ε CK1δ/ε->PER/CRY Phosphorylation This compound This compound This compound->CK1δ/ε Experimental_Workflow cluster_assays Downstream Assays Cell Culture Cell Culture Treatment This compound Treatment Cell Culture->Treatment Assay Assay Treatment->Assay Western Blot Western Blot Assay->Western Blot Kinase Assay Kinase Assay Assay->Kinase Assay Circadian Assay Circadian Assay Assay->Circadian Assay Data Analysis Data Analysis Western Blot->Data Analysis Kinase Assay->Data Analysis Circadian Assay->Data Analysis

References

avoiding PF-5006739 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-5006739. Our aim is to help you avoid common issues, such as precipitation in aqueous solutions, and to ensure the successful application of this potent Casein Kinase 1δ/ε (CK1δ/ε) inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2][3] It functions by blocking the activity of these kinases, which are involved in various cellular processes, including the regulation of circadian rhythms and Wnt signaling pathways.

Q2: What are the key chemical properties of this compound?

Key chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Weight 419.46 g/mol [4]
Formula C₂₂H₂₂FN₇O[4]
CAS Number 1293395-67-1[4]
Purity ≥98%[4]

Q3: How should I store this compound powder and stock solutions?

For long-term storage, the solid powder form of this compound should be stored at +4°C.[4] Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Avoiding Precipitation

A common challenge encountered when working with this compound is its low solubility in aqueous solutions, which can lead to precipitation. This guide provides detailed protocols and tips to maintain the compound in solution for both in vitro and in vivo experiments.

Problem 1: Precipitation observed when preparing aqueous solutions for in vitro assays (e.g., cell culture).

Cause: this compound is sparingly soluble in aqueous buffers. Direct dissolution in phosphate-buffered saline (PBS), cell culture media, or other aqueous solutions will likely result in precipitation. The use of an organic solvent as a primary solvent is necessary.

Solution:

  • Prepare a High-Concentration Stock Solution in DMSO: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM.[4] Prepare a concentrated stock solution (e.g., 10 mM or 100 mM) in 100% DMSO. Ensure the compound is completely dissolved; gentle warming or sonication can aid dissolution.[5]

  • Dilute the DMSO Stock into Aqueous Medium: For your final working concentration, dilute the DMSO stock solution directly into your aqueous experimental medium (e.g., cell culture medium).

  • Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your aqueous solution is critical to prevent both compound precipitation and solvent-induced cytotoxicity.

    • General Recommendation: Keep the final DMSO concentration at or below 0.5% (v/v) for most cell lines.[6][7]

    • For Sensitive Cells: For primary cells or particularly sensitive cell lines, it is advisable to keep the final DMSO concentration at or below 0.1% (v/v).[6]

Quantitative Data Summary: Maximum this compound Concentration in Aqueous Solutions

The following table provides the maximum achievable concentrations of this compound in an aqueous solution based on a 10 mM DMSO stock and common final DMSO concentrations.

Final DMSO Concentration (v/v)Maximum this compound Concentration (µM)
1%100
0.5%50
0.1%10

Experimental Protocol: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Prepare a 10 mM Stock Solution: Dissolve 4.19 mg of this compound in 1 mL of 100% DMSO.

  • Perform Serial Dilutions (if necessary): For lower final concentrations, it may be easier to perform an intermediate dilution of the stock solution in DMSO.

  • Final Dilution: To prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix thoroughly by gentle vortexing or inversion.

Problem 2: Precipitation or phase separation during preparation for in vivo studies.

Cause: The low aqueous solubility of this compound necessitates the use of co-solvents for in vivo administration to achieve the desired concentration and bioavailability.

Solution:

For in vivo experiments, specific formulations are required to maintain this compound in solution. Below are two established protocols.

Experimental Protocol 1: Formulation with PEG300 and Tween-80

This protocol yields a clear solution of at least 2.5 mg/mL (5.96 mM).[5]

  • Add solvents in the following order, ensuring complete mixing after each addition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

Experimental Protocol 2: Formulation with Corn Oil

This protocol also yields a clear solution of at least 2.5 mg/mL (5.96 mM).[5]

  • Add solvents in the following order, ensuring complete mixing after each addition:

    • 10% DMSO

    • 90% Corn Oil

Troubleshooting Workflow

G start Precipitation Observed in_vitro In Vitro Experiment? start->in_vitro in_vivo In Vivo Experiment? in_vitro->in_vivo No check_dmso Final DMSO% > 0.5%? in_vitro->check_dmso Yes use_cosolvent Use Co-solvent Protocol (e.g., PEG300/Tween-80 or Corn Oil) in_vivo->use_cosolvent Yes reduce_dmso Reduce final DMSO% check_dmso->reduce_dmso Yes check_conc High this compound Conc.? check_dmso->check_conc No success Solution Clear reduce_dmso->success reduce_conc Lower this compound Conc. check_conc->reduce_conc Yes fail Precipitation Persists check_conc->fail No reduce_conc->success use_cosolvent->success contact_support Contact Technical Support fail->contact_support

Caption: Troubleshooting workflow for this compound precipitation.

Signaling Pathways

This compound is a valuable tool for studying cellular pathways regulated by CK1δ and CK1ε. Below are diagrams of two key pathways in which these kinases play a role.

Wnt/β-Catenin Signaling Pathway

In the absence of a Wnt signal, CK1 and GSK-3β phosphorylate β-catenin, targeting it for degradation. Wnt binding to its receptor complex inhibits this degradation, allowing β-catenin to accumulate and translocate to the nucleus to activate target gene transcription.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, CK1, GSK-3β) ubiquitination Ubiquitination & Degradation DestructionComplex->ubiquitination beta_catenin_off β-catenin beta_catenin_off->DestructionComplex Phosphorylation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binds Dsh Dishevelled Frizzled_LRP->Dsh DestructionComplex_inhibited Inhibited Destruction Complex Dsh->DestructionComplex_inhibited Inhibits beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus Translocates TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Co-activates nucleus->TCF_LEF gene_transcription Target Gene Transcription TCF_LEF->gene_transcription PF5006739 This compound PF5006739->DestructionComplex Inhibits CK1

Caption: Role of CK1 in the Wnt/β-catenin signaling pathway.

Circadian Rhythm Pathway

The core circadian clock is a transcription-translation feedback loop. CLOCK and BMAL1 form a heterodimer that promotes the transcription of Period (PER) and Cryptochrome (CRY) genes. PER and CRY proteins then translocate to the nucleus and inhibit the activity of the CLOCK/BMAL1 complex. CK1δ/ε plays a crucial role in the phosphorylation of PER proteins, which affects their stability and nuclear entry, thereby regulating the period of the circadian rhythm.

Circadian_Rhythm cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Complex Per_Cry_genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_genes Activates Transcription Per_Cry_mRNA Per/Cry mRNA Per_Cry_genes->Per_Cry_mRNA Transcription Per_Cry_inhibition PER/CRY Complex Per_Cry_inhibition->CLOCK_BMAL1 Inhibits PER_CRY_proteins PER/CRY Proteins Per_Cry_mRNA->PER_CRY_proteins Translation CK1 CK1δ/ε PER_CRY_proteins->CK1 Phosphorylation CK1->Per_Cry_inhibition Promotes Nuclear Entry PF5006739 This compound PF5006739->CK1 Inhibits

Caption: The role of CK1δ/ε in the mammalian circadian clock.

References

Technical Support Center: PF-5006739 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for the casein kinase 1 delta and epsilon (CK1δ/ε) inhibitor, PF-5006739.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2][3] It functions by competing with ATP for the binding site on the kinases, thereby preventing the phosphorylation of their downstream substrates.

Q2: What are the reported in vitro IC50 values for this compound?

This compound has been shown to inhibit CK1δ with an IC50 of 3.9 nM and CK1ε with an IC50 of 17.0 nM.[1][2][3] These values indicate high potency and can serve as a starting point for determining the appropriate concentration range for your dose-response experiments.

Q3: What is the recommended starting concentration range for a dose-response curve with this compound?

Given the low nanomolar IC50 values, a common starting point for a dose-response curve would be a wide range covering several orders of magnitude around the expected IC50. A suggested range is from 0.1 nM to 10 µM, using a semi-logarithmic dilution series. This broad range helps to ensure the capture of the full inhibitory curve, from baseline to maximal inhibition.

Q4: How should I prepare and store this compound stock solutions?

For in vitro assays, this compound can be dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).[4] It is recommended to store the stock solution at -20°C or -80°C to maintain stability.[1] When preparing working solutions, perform serial dilutions in the kinase assay buffer to minimize DMSO concentration in the final reaction, as high concentrations of DMSO can affect enzyme activity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Pipetting errors- Incomplete mixing of reagents- Edge effects in the microplate- Ensure pipettes are calibrated and use reverse pipetting for viscous solutions.- Gently but thoroughly mix all components after addition.- Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity.
No or very weak inhibition observed - Incorrect concentration of this compound- Inactive enzyme- Suboptimal assay conditions (e.g., ATP concentration, pH, temperature)- Verify the concentration of your this compound stock solution. Prepare fresh dilutions.- Test the activity of your CK1δ/ε enzyme with a known substrate and no inhibitor.- Optimize the ATP concentration to be near the Km for the enzyme. Ensure the buffer pH and incubation temperature are optimal for CK1δ/ε activity.
Observed IC50 value is significantly higher than reported values - High enzyme concentration- High substrate concentration- ATP concentration is too high, leading to competition- this compound degradation- Reduce the enzyme concentration to ensure the assay is in the linear range.- Use a substrate concentration at or below its Km value.- Use an ATP concentration close to the Km of the kinase to increase the apparent potency of ATP-competitive inhibitors.[5]- Prepare fresh this compound dilutions for each experiment from a properly stored stock.
Inconsistent or non-sigmoidal dose-response curve - Compound precipitation at high concentrations- Off-target effects of the compound- Assay interference (e.g., fluorescence quenching if using a fluorescence-based assay)- Visually inspect wells with high concentrations of this compound for any precipitation. If observed, adjust the dilution scheme or solvent.- Consider the possibility of non-specific inhibition at higher concentrations.- Run control experiments to check for assay interference by the compound itself.
High background signal - Enzyme autophosphorylation- Non-specific substrate phosphorylation- Titrate the enzyme concentration to find the lowest amount that still provides a robust signal.[5]- Ensure the purity of the substrate. Include a control with no enzyme to measure background.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
CK1δ3.9[1][2][3]
CK1ε17.0[1][2][3]

Experimental Protocols

Detailed Methodology for In Vitro CK1δ/ε Kinase Assay to Generate a Dose-Response Curve for this compound

This protocol is a generalized procedure based on common practices for in vitro kinase assays and should be optimized for your specific laboratory conditions and reagents.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Prepare fresh and keep on ice.

  • Recombinant CK1δ or CK1ε: Dilute the enzyme in kinase buffer to the desired working concentration (e.g., 2X the final concentration). The optimal concentration should be determined experimentally by performing an enzyme titration.

  • Substrate: A common substrate for CK1 is α-casein or a specific peptide substrate.[5] Prepare a stock solution and dilute it in kinase buffer to the desired working concentration (e.g., 2X the final concentration). The concentration should ideally be at or below the Km for the enzyme.

  • ATP: Prepare a stock solution of ATP in water. Dilute to the desired working concentration (e.g., 4X the final concentration) in kinase buffer. The final ATP concentration in the assay should be close to the Km of the kinase for ATP.

  • This compound: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute this series in kinase buffer to create a 4X working solution for each concentration.

  • Detection Reagent: Prepare according to the manufacturer's instructions (e.g., ADP-Glo™, Kinase-Glo®).

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the 4X this compound working solution or vehicle control (kinase buffer with the same final DMSO concentration) to the appropriate wells of a 384-well plate.

  • Add 5 µL of the 2X enzyme solution to all wells.

  • Add 5 µL of the 2X substrate solution to all wells.

  • Incubate the plate at room temperature for 10-15 minutes to allow for the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of the 4X ATP solution to all wells. The final reaction volume is 20 µL.

  • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The optimal time should be determined to be within the linear range of the reaction.

  • Stop the reaction and detect the signal according to the chosen assay format. For example, for an ADP-Glo™ assay, add 20 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Then, add 40 µL of Kinase Detection Reagent and incubate for another 30-60 minutes before reading the luminescence.

3. Data Analysis:

  • Subtract the background signal (no enzyme control) from all data points.

  • Normalize the data by setting the average of the no-inhibitor controls to 100% activity and the average of the highest inhibitor concentration to 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

Mandatory Visualizations

PF5006739_Signaling_Pathway cluster_0 This compound Action cluster_1 Casein Kinase 1 cluster_2 Cellular Processes This compound This compound CK1d CK1δ This compound->CK1d Inhibits CK1e CK1ε This compound->CK1e Inhibits Circadian_Rhythm Circadian Rhythm CK1d->Circadian_Rhythm Phosphorylates Substrates in Wnt_Signaling Wnt Signaling CK1d->Wnt_Signaling Phosphorylates Substrates in Other Other Cellular Processes CK1d->Other Phosphorylates Substrates in CK1e->Circadian_Rhythm Phosphorylates Substrates in CK1e->Wnt_Signaling Phosphorylates Substrates in CK1e->Other Phosphorylates Substrates in

Caption: Signaling pathway inhibited by this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare this compound Serial Dilutions Add_Inhibitor Add this compound/ Vehicle to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare CK1δ/ε Enzyme Solution Add_Enzyme_Substrate Add Enzyme and Substrate Prep_Enzyme->Add_Enzyme_Substrate Prep_Substrate Prepare Substrate Solution Prep_Substrate->Add_Enzyme_Substrate Prep_ATP Prepare ATP Solution Start_Reaction Initiate with ATP Prep_ATP->Start_Reaction Add_Inhibitor->Add_Enzyme_Substrate Pre_Incubate Pre-incubate Add_Enzyme_Substrate->Pre_Incubate Pre_Incubate->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Detect Stop Reaction & Detect Signal Incubate->Stop_Detect Normalize Normalize Data Stop_Detect->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Experimental workflow for a dose-response assay.

References

Technical Support Center: Assessing PF-5006739 Permeability in BBB Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PF-5006739. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in accurately assessing its permeability across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its BBB permeability important?

A1: this compound is a potent and selective inhibitor of casein kinase 1δ/ε (CK1δ/ε) that has shown potential for treating a range of psychiatric disorders.[1][2] For any centrally acting therapeutic, the ability to cross the blood-brain barrier is critical to its efficacy. Therefore, accurately determining the BBB permeability of this compound is a crucial step in its development as a CNS drug candidate.

Q2: Is this compound known to be brain penetrant?

A2: Yes, literature describes this compound as a "brain penetrant" compound.[2] It has demonstrated centrally mediated effects in animal models, such as attenuating opioid drug-seeking behavior and modulating circadian rhythms, which indicates that it can cross the BBB to engage its target in the central nervous system.[1]

Q3: Is this compound a substrate for P-glycoprotein (P-gp) or other efflux transporters?

A3: Currently, there is no publicly available data that definitively characterizes this compound as a substrate or non-substrate of P-glycoprotein (P-gp) or other major BBB efflux transporters like Breast Cancer Resistance Protein (BCRP). P-gp is a key efflux transporter at the BBB that actively pumps a wide range of xenobiotics out of the brain, significantly limiting their CNS exposure.[3][4] Therefore, determining the interaction of this compound with these transporters is a critical step in understanding its brain penetration.

Q4: What are the key parameters to measure when assessing the BBB permeability of this compound?

A4: The key parameters depend on the experimental model:

  • In Vitro Models: The primary parameter is the apparent permeability coefficient (Papp) , typically measured in cm/s. A bidirectional assay is often performed to calculate an efflux ratio (ER) , which is the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction. An ER greater than 2 is generally indicative of active efflux.

  • In Vivo Models: The key parameters are the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) . Kp,uu is considered the gold standard for assessing BBB penetration as it accounts for differential binding to plasma proteins and brain tissue, providing a clearer picture of the compound's ability to engage its target in the brain.

Experimental Protocols

In Vitro BBB Permeability Assessment using a Cell-Based Transwell Assay

This protocol describes a general method for assessing the permeability of this compound across a cellular monolayer, such as MDCK-MDR1 cells, which are Madin-Darby canine kidney cells transfected with the human MDR1 gene to express P-glycoprotein.

Materials:

  • MDCK-MDR1 cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • This compound stock solution (in DMSO)

  • Positive and negative control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • P-gp inhibitor (e.g., verapamil or zosuquidar)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 3-5 days.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure barrier integrity. A stable and high TEER value is indicative of a tight monolayer.

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-B):

      • Wash the cell monolayers with pre-warmed HBSS.

      • Add HBSS containing this compound (e.g., at 1-10 µM) to the apical (donor) compartment.

      • Add fresh HBSS to the basolateral (receiver) compartment.

      • Incubate at 37°C with gentle shaking.

      • Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.

    • Basolateral to Apical (B-A):

      • Repeat the process, but add the this compound solution to the basolateral (donor) compartment and collect samples from the apical (receiver) compartment.

  • P-gp Inhibition: To confirm P-gp mediated efflux, repeat the bidirectional assay in the presence of a P-gp inhibitor in the donor solution.

  • Sample Analysis: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp value for each direction using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B)

In Vivo BBB Permeability Assessment in Rodents

This protocol outlines a general procedure for determining the brain-to-plasma concentration ratio (Kp) of this compound in mice or rats.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • This compound formulation for intravenous or oral administration

  • Anesthesia

  • Blood collection supplies (e.g., heparinized tubes)

  • Saline for perfusion

  • Homogenization buffer

  • LC-MS/MS for sample analysis

Methodology:

  • Dosing: Administer this compound to the animals at a specified dose and route (e.g., 5 mg/kg, IV).

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4 hours) post-dose, anesthetize the animals.

  • Blood Sampling: Collect a terminal blood sample via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma.

  • Brain Perfusion: Perform a transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

  • Brain Collection: Excise the brain, weigh it, and snap-freeze it in liquid nitrogen.

  • Sample Preparation:

    • Store plasma samples at -80°C until analysis.

    • Homogenize the brain tissue in a suitable buffer.

  • Sample Analysis: Determine the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cplasma Where Cbrain is the concentration in the brain (ng/g) and Cplasma is the concentration in plasma (ng/mL).

Data Presentation

Table 1: Hypothetical In Vitro Permeability Data for this compound in MDCK-MDR1 Cells

CompoundDirectionPapp (10⁻⁶ cm/s)Efflux Ratio
This compound A -> B15.2 ± 1.83.5
B -> A53.2 ± 4.5
This compound + Inhibitor A -> B25.8 ± 2.11.1
B -> A28.4 ± 3.0
Propranolol (High Perm.) A -> B30.5 ± 2.50.9
B -> A27.8 ± 2.9
Atenolol (Low Perm.) A -> B0.8 ± 0.21.2
B -> A1.0 ± 0.3

Table 2: Hypothetical In Vivo Brain Penetration Data for this compound in Rats (5 mg/kg, IV)

Time (hr)Plasma Conc. (ng/mL)Brain Conc. (ng/g)Kp
0.5 150.3 ± 25.175.6 ± 12.80.50
1 98.7 ± 18.969.1 ± 11.50.70
2 45.2 ± 9.840.7 ± 8.20.90
4 15.6 ± 4.118.7 ± 5.31.20

Troubleshooting Guides

In Vitro Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low TEER Values - Incomplete cell monolayer formation- Cell toxicity- Improper seeding density- Allow cells to grow for a longer period- Test this compound for cytotoxicity at the tested concentration- Optimize cell seeding density
High Variability in Papp Values - Inconsistent cell monolayer integrity- Pipetting errors- Issues with the analytical method- Ensure consistent TEER values across all wells- Use calibrated pipettes and consistent technique- Validate the LC-MS/MS method for accuracy and precision
Low Compound Recovery - Compound binding to the plate or insert material- Compound instability in the assay buffer- Cellular accumulation- Use low-binding plates- Assess compound stability in HBSS at 37°C- Lyse the cells at the end of the experiment to quantify intracellular compound concentration
Unexpectedly Low Permeability - this compound is a P-gp substrate (if not already known)- Poor compound solubility- Perform the assay in the presence of a P-gp inhibitor- Check the solubility of this compound in the assay buffer; consider adding a small percentage of a co-solvent if necessary
In Vivo Study Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High Variability in Kp Values - Incomplete brain perfusion- Inconsistent timing of sample collection- Analytical variability- Ensure complete and consistent perfusion of all animals- Standardize the timing and procedure for sample collection- Include quality control samples in the analytical run
Kp Value Close to Zero - Poor BBB permeability- Rapid metabolism in the brain- High P-gp efflux- Consider using a more sensitive analytical method- Investigate the metabolic stability of this compound in brain homogenates- Perform the in vivo study in P-gp knockout mice
Kp Value Greater Than 1 - Active uptake into the brain- High non-specific binding in brain tissue- Investigate potential uptake transporters- Measure the unbound fraction of this compound in plasma and brain tissue to calculate Kp,uu

Visualizations

experimental_workflow_in_vitro cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed MDCK-MDR1 Cells on Transwell Inserts check_teer Check Monolayer Integrity (TEER Measurement) seed_cells->check_teer add_compound Add this compound to Donor Chamber check_teer->add_compound incubate Incubate at 37°C add_compound->incubate sample_receiver Sample Receiver Chamber at Time Points incubate->sample_receiver lcms LC-MS/MS Analysis sample_receiver->lcms calc_papp Calculate Papp and Efflux Ratio lcms->calc_papp

In Vitro BBB Permeability Assay Workflow

experimental_workflow_in_vivo cluster_dosing Dosing & Sampling cluster_processing Sample Processing cluster_analysis Analysis dose_animal Administer this compound to Rodent collect_samples Collect Blood and Brain at Time Points dose_animal->collect_samples perfuse_brain Perfuse Brain collect_samples->perfuse_brain process_blood Process Blood to Plasma collect_samples->process_blood homogenize Homogenize Brain perfuse_brain->homogenize lcms LC-MS/MS Analysis of Plasma and Brain Homogenate homogenize->lcms process_blood->lcms calc_kp Calculate Kp lcms->calc_kp

In Vivo Brain Penetration Study Workflow

pgp_efflux_pathway cluster_blood Blood (Apical) cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain (Basolateral) PF_blood This compound PF_cell This compound PF_blood->PF_cell Passive Diffusion PF_cell->PF_blood P-gp Efflux PF_brain This compound PF_cell->PF_brain Passive Diffusion Pgp P-glycoprotein (P-gp)

Role of P-gp in this compound BBB Transport

References

Technical Support Center: Managing PF-5006739-Induced Changes in Animal Behavior

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing behavioral changes in animal models induced by the Casein Kinase 1 delta/epsilon (CK1δ/ε) inhibitor, PF-5006739.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1] These kinases are crucial components of the molecular machinery that governs circadian rhythms. By inhibiting CK1δ/ε, this compound modulates the phosphorylation of key clock proteins, such as PERIOD (PER) and CRYPTOCHROME (CRY), leading to a delay in the circadian clock.[2]

Q2: What are the primary, expected behavioral effects of this compound in animal models?

A2: The two most well-documented behavioral effects of this compound in preclinical animal models are:

  • Attenuation of Opioid-Seeking Behavior: this compound has been shown to dose-dependently reduce fentanyl-seeking behavior in a rat operant reinstatement model.[1]

  • Circadian Rhythm Modulation: The compound induces robust, centrally-mediated phase delays in the circadian rhythms of both nocturnal and diurnal animals.[1]

Q3: In which animal species have the behavioral effects of this compound been studied?

A3: The primary research on the behavioral effects of this compound has been conducted in rodents, specifically rats and mice.[1] Some studies have also investigated its circadian effects in monkeys.[1]

Q4: Are there any known off-target effects or unintended behavioral changes associated with this compound?

A4: While this compound is reported to have high kinome selectivity, researchers should be aware of potential, though less documented, behavioral changes. General side effects of kinase inhibitors can be broad, and specific to the kinase being targeted. For CK1δ/ε inhibitors, it is important to consider that these kinases are involved in various signaling pathways beyond the circadian clock, including the Wnt/β-catenin pathway, which plays a role in neuronal development and plasticity. Therefore, subtle changes in learning, memory, or anxiety-like behaviors could theoretically occur, though specific reports for this compound are limited. It is crucial to include a comprehensive battery of behavioral tests to assess for any unexpected effects in your studies.

Q5: How should this compound be prepared and administered for in vivo behavioral studies?

A5: this compound is typically prepared as a solution for subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The vehicle used will depend on the specific experimental protocol and the solubility of the compound. It is essential to ensure complete dissolution and to administer a consistent volume based on the animal's body weight. For detailed preparation instructions, refer to the manufacturer's guidelines and the specific experimental protocols cited in the literature.

Troubleshooting Guides

Troubleshooting Unexpected Outcomes in Operant Reinstatement Studies
Observed Issue Potential Cause(s) Troubleshooting Steps
High variability in lever pressing response between animals in the same treatment group. 1. Inconsistent drug administration (e.g., injection site, volume). 2. Individual differences in drug metabolism. 3. Variations in the animals' training history or motivation. 4. Environmental stressors affecting behavior.1. Standardize injection procedures meticulously. 2. Ensure accurate dosing based on the most recent body weight. 3. Confirm that all animals reached stable baseline responding before initiating the reinstatement protocol. 4. Minimize noise and other disturbances in the experimental room.
No significant attenuation of drug-seeking behavior at expected effective doses. 1. Incorrect dosage calculation or preparation. 2. Insufficient drug exposure at the time of testing. 3. The specific reinstatement cue (e.g., drug prime, cue, stressor) may be too potent.1. Double-check all calculations and ensure the compound is fully dissolved. 2. Consider the pharmacokinetics of this compound and adjust the timing of administration relative to the behavioral test. 3. If using a drug prime, consider reducing the prime dose.
Animals show signs of sedation or hyperactivity after this compound administration. 1. Dose may be too high, leading to off-target effects or general malaise. 2. Interaction with other experimental factors.1. Conduct a dose-response study to identify the optimal therapeutic window with minimal side effects. 2. Observe animals in their home cage after administration to assess for general activity changes before placing them in the operant chambers.
Troubleshooting Unexpected Outcomes in Circadian Rhythm Studies
Observed Issue Potential Cause(s) Troubleshooting Steps
Inconsistent or no phase shift in activity rhythms following this compound administration. 1. Timing of injection is critical for observing phase shifts. 2. Insufficient light-dark cycle entrainment before the start of the experiment. 3. Technical issues with activity monitoring equipment.1. Administer this compound at the appropriate circadian time (CT) to induce a phase delay (typically during the animal's subjective day). 2. Ensure animals are stably entrained to a 12:12 light-dark cycle for at least two weeks before the experiment. 3. Regularly check and calibrate wheel-running or infrared motion detectors.
Animals exhibit arrhythmic or fragmented activity patterns. 1. The dose of this compound may be too high, disrupting the core clock mechanism. 2. The lighting conditions in the housing facility may not be properly controlled (light leakage).1. Perform a dose-response study to determine the optimal dose for inducing a phase shift without causing arrhythmicity. 2. Ensure the animal facility provides complete darkness during the dark phase.
High inter-individual variability in the magnitude of the phase shift. 1. Genetic background of the animals. 2. Age of the animals. 3. Minor variations in the timing of injections.1. Use a genetically homogeneous strain of animals. 2. Ensure all animals are of a similar age. 3. Be as precise as possible with the timing of drug administration.

Quantitative Data Summary

Table 1: Dose-Dependent Attenuation of Fentanyl-Seeking Behavior by this compound in Rats

Dose of this compound (mg/kg, s.c.)Mean Active Lever Presses (± SEM)% Reduction from Vehicle
Vehicle45 ± 5-
330 ± 433%
1015 ± 367%
308 ± 282%
Note: Data are hypothetical and presented for illustrative purposes based on published findings of dose-dependent effects. Actual values may vary between studies.

Table 2: Dose-Dependent Phase Delay of Wheel-Running Activity in Mice by this compound

Dose of this compound (mg/kg, i.p.)Mean Phase Shift (hours ± SEM)
Vehicle0.2 ± 0.1
101.5 ± 0.3
303.2 ± 0.5
504.8 ± 0.6
Note: Data are hypothetical and presented for illustrative purposes based on published findings of dose-dependent effects. The magnitude of the phase shift is dependent on the circadian time of administration.

Experimental Protocols

Protocol 1: Operant Reinstatement of Fentanyl-Seeking Behavior in Rats
  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a drug infusion pump, and a house light.

  • Subjects: Adult male Sprague-Dawley rats, individually housed with ad libitum access to food and water.

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

  • Self-Administration Training:

    • Rats are trained to self-administer fentanyl (e.g., 2.5 µg/kg/infusion) by pressing the "active" lever. Each press on the active lever results in a fentanyl infusion and the illumination of the stimulus light for a short duration (e.g., 20 seconds). Presses on the "inactive" lever have no programmed consequences.

    • Training sessions are conducted daily (e.g., 2 hours/day) until stable responding is achieved (e.g., less than 20% variation in infusions over three consecutive days).

  • Extinction:

    • Following stable self-administration, extinction sessions are initiated. During these sessions, presses on the active lever no longer result in fentanyl infusion or the presentation of the stimulus light.

    • Extinction sessions continue until responding on the active lever is significantly reduced (e.g., less than 25% of the average of the last three self-administration sessions).

  • Reinstatement Test:

    • On the test day, rats are pre-treated with either vehicle or this compound at the desired dose and time before the session.

    • Reinstatement of drug-seeking is induced by a non-contingent "priming" injection of fentanyl (e.g., 10 µg/kg, i.p.) or presentation of the drug-associated cues (e.g., stimulus light).

    • The number of presses on the active and inactive levers is recorded during the session.

Protocol 2: Assessment of Circadian Phase Shift in Mice
  • Apparatus: Individually housed cages equipped with a running wheel and a system to record wheel revolutions. Cages are placed in light-tight, ventilated chambers with programmable lighting.

  • Subjects: Adult male C57BL/6J mice.

  • Entrainment:

    • Mice are entrained to a 12:12 hour light-dark cycle for at least two weeks to establish a stable baseline of rhythmic activity.

  • Constant Darkness and Dosing:

    • Following entrainment, the mice are placed in constant darkness (DD) to allow for the expression of their free-running rhythm.

    • On the day of the experiment, mice are administered a single injection of either vehicle or this compound at a specific circadian time (CT). CT0 is defined as the onset of activity in the previous light-dark cycle. To induce a phase delay, injections are typically given during the subjective day (e.g., CT6).

  • Data Analysis:

    • Wheel-running activity is continuously recorded for at least 10 days following the injection.

    • The phase shift is calculated by comparing the time of activity onset on the days following the injection to the projected activity onset based on the pre-injection free-running period. A regression line is fitted to the activity onsets before and after the injection, and the difference between these lines on the day of injection represents the phase shift.

Signaling Pathway and Experimental Workflow Diagrams

CK1_Circadian_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Complex PER_CRY_target_genes Per/Cry Genes CLOCK_BMAL1->PER_CRY_target_genes Activates Transcription PER_CRY_mRNA Per/Cry mRNA PER_CRY_target_genes->PER_CRY_mRNA PER_CRY_protein PER and CRY Proteins PER_CRY_mRNA->PER_CRY_protein Translation PER_CRY_Complex_nucleus PER:CRY Complex PER_CRY_Complex_nucleus->CLOCK_BMAL1 Inhibits PER_CRY_Complex_cyto PER:CRY Complex PER_CRY_protein->PER_CRY_Complex_cyto PER_CRY_Complex_cyto->PER_CRY_Complex_nucleus Nuclear Translocation Degradation Degradation PER_CRY_Complex_cyto->Degradation CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->PER_CRY_Complex_cyto Phosphorylates & Destabilizes PF5006739 This compound PF5006739->CK1_delta_epsilon Inhibits

Caption: The core molecular clock mechanism and the inhibitory role of this compound on CK1δ/ε.

Operant_Reinstatement_Workflow cluster_training Phase 1: Training cluster_extinction Phase 2: Extinction cluster_test Phase 3: Reinstatement Test SA_Training Fentanyl Self-Administration (Active Lever Press -> Infusion) Stable_Responding Stable Responding Achieved SA_Training->Stable_Responding Extinction_Training Extinction Sessions (Active Lever Press -> No Consequence) Stable_Responding->Extinction_Training Reduced_Responding Responding Significantly Reduced Extinction_Training->Reduced_Responding Drug_Admin Administer Vehicle or this compound Reduced_Responding->Drug_Admin Reinstatement_Cue Induce Reinstatement (e.g., Fentanyl Prime) Drug_Admin->Reinstatement_Cue Measure_Behavior Measure Lever Presses Reinstatement_Cue->Measure_Behavior

Caption: Experimental workflow for the operant reinstatement model to test the efficacy of this compound.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm_wnt Cytoplasm cluster_nucleus_wnt Nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_nucleus β-catenin Beta_Catenin->Beta_Catenin_nucleus Translocates CK1_delta_epsilon_wnt CK1δ/ε CK1_delta_epsilon_wnt->Destruction_Complex Component of TCF_LEF TCF/LEF Beta_Catenin_nucleus->TCF_LEF Binds to Target_Gene Target Gene Expression TCF_LEF->Target_Gene Activates Transcription

Caption: The canonical Wnt/β-catenin signaling pathway, in which CK1 isoforms play a role.

References

Validation & Comparative

Validating PF-5006739 Activity In Vitro: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of PF-5006739, a potent inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), with other commercially available inhibitors targeting the same kinases. This guide includes supporting experimental data, detailed methodologies for key in vitro assays, and visualizations of relevant signaling pathways and experimental workflows.

This compound has emerged as a significant tool for studying the roles of CK1δ and CK1ε in various cellular processes, including circadian rhythms, Wnt/β-catenin signaling, and cell cycle progression. Its high potency and selectivity make it a valuable compound for both basic research and as a potential therapeutic agent.[1][2] This guide aims to assist researchers in evaluating its performance relative to other inhibitors.

Comparative In Vitro Activity of CK1 Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and a selection of alternative CK1 inhibitors against their primary targets. IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% and are a key metric for comparing the potency of different compounds.

InhibitorTarget(s)IC50 (nM) vs CK1δIC50 (nM) vs CK1εKey Off-Targets
This compound CK1δ/ε 3.9 [1][2]17.0 [1][2]High kinome selectivity
PF-670462CK1δ/ε13 - 14[3][4]7.7 - 90[3][4][5]p38, EGFR, JNK[4][6]
PF-4800567CK1ε711[3][7]32[3][7][8]Highly selective for CK1ε over CK1δ
D4476CK1300[1][3][9]-ALK5 (500 nM)[1][3]
IC261CK1δ/ε~1000[4][10][11]~1000[4][10][11]Tubulin (inhibits microtubule polymerization)[4][11]
TAK-715p38α MAPK--CK1δ, CK1ε

Signaling Pathways Modulated by this compound

Casein Kinase 1 isoforms δ and ε are integral components of several critical signaling pathways. Inhibition of these kinases by this compound can therefore have significant downstream effects.

Wnt/β-catenin Signaling Pathway

CK1δ and CK1ε are known to positively regulate the Wnt/β-catenin signaling pathway.[12][13] They participate in the phosphorylation of key pathway components, which ultimately leads to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator. By inhibiting CK1δ/ε, this compound can effectively downregulate this pathway, which is often dysregulated in various cancers.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) LRP5_6->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates and binds CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->Destruction_Complex activates PF5006739 This compound PF5006739->CK1_delta_epsilon inhibits Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

CK1δ/ε role in Wnt/β-catenin signaling.
Circadian Rhythm Signaling Pathway

The circadian clock is a complex molecular mechanism that regulates daily physiological and behavioral rhythms. CK1δ and CK1ε play a crucial role in this process by phosphorylating the Period (PER) and Cryptochrome (CRY) proteins, which are key negative regulators of the clock. This phosphorylation affects their stability and nuclear entry, thereby controlling the timing of the circadian cycle. This compound, by inhibiting CK1δ/ε, can lengthen the circadian period.

Circadian_Rhythm cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Complex Per_Cry_Genes Per and Cry Genes CLOCK_BMAL1->Per_Cry_Genes activates transcription PER_CRY_mRNA PER/CRY mRNA Per_Cry_Genes->PER_CRY_mRNA transcription PER_CRY_Protein PER:CRY Protein Complex PER_CRY_mRNA->PER_CRY_Protein translation PER_CRY_Protein->CLOCK_BMAL1 inhibits CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->PER_CRY_Protein phosphorylates (regulates stability & nuclear entry) PF5006739 This compound PF5006739->CK1_delta_epsilon inhibits

Role of CK1δ/ε in the circadian rhythm.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds like this compound against CK1δ and CK1ε.

Materials:

  • Purified recombinant human CK1δ and CK1ε enzymes

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Substrate (e.g., a specific peptide substrate or a general substrate like casein)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • This compound and other test compounds dissolved in DMSO

  • P81 phosphocellulose paper or similar capture membrane

  • Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

  • Add varying concentrations of the inhibitor (e.g., this compound) or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated radioactive ATP.

  • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Kinase_Assay_Workflow start Start: Prepare Reagents prepare_mix Prepare Reaction Mix (Kinase, Substrate, Buffer) start->prepare_mix add_inhibitor Add Inhibitor (e.g., this compound) or DMSO (Control) prepare_mix->add_inhibitor initiate_reaction Initiate Reaction with [γ-³²P]ATP or [γ-³³P]ATP add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction by Spotting on P81 Paper incubate->stop_reaction wash Wash P81 Paper to Remove Unincorporated ATP stop_reaction->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End: Report Results analyze->end

Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a highly potent and selective inhibitor of CK1δ and CK1ε, demonstrating low nanomolar IC50 values in vitro. Its superior selectivity profile compared to some other commercially available inhibitors, such as PF-670462 and IC261, makes it an excellent tool for specifically probing the functions of these two kinases. Researchers should consider the specific goals of their experiments when choosing an inhibitor. For studies requiring high selectivity for CK1δ/ε, this compound is a prime candidate. For applications where dual inhibition of CK1δ/ε is desired and some off-target effects are tolerable, other compounds might be considered. The provided experimental protocol offers a robust framework for independently validating the activity of these inhibitors in the laboratory.

References

A Comparative Guide to PF-5006739 and PF-670462: Selectivity and Potency in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the casein kinase 1 (CK1) inhibitors, PF-5006739 and PF-670462. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the selection of the appropriate tool compound for research.

This compound and PF-670462 are potent, ATP-competitive inhibitors of the delta (δ) and epsilon (ε) isoforms of casein kinase 1, key regulators of numerous cellular processes, including the circadian rhythm and Wnt signaling pathways. While both compounds target the same primary kinases, their selectivity profiles and potency against cellular targets exhibit notable differences.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the in vitro and cellular potency of this compound and PF-670462 against their primary targets, CK1δ and CK1ε.

In Vitro Potency (IC50)
Compound CK1δ (nM) CK1ε (nM)
This compound3.9[1][2][3][4][5]17.0[1][2][3][4][5]
PF-67046214[2]7.7[2]
Cellular Potency
Compound Assay
This compoundDose-dependent induction of mPER2::luc bioluminescence in explanted white adipose tissue[5].
PF-670462Inhibition of PER protein nuclear translocation (EC50 = 290 nM).

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity across the kinome. While this compound is consistently described as having high kinome selectivity, comprehensive data for a direct comparison is not publicly available. In contrast, PF-670462 has been profiled across extensive kinase panels, revealing a complex selectivity profile.

This compound: Repeatedly characterized as possessing "high kinome selectivity"[1][2][3][4][5].

PF-670462: Initial reports indicated greater than 30-fold selectivity over 42 other common kinases. However, a broader kinome scan revealed that at a concentration of 10 μM, PF-670462 inhibits 44 different kinases by 90% or more, including kinases such as JNK, p38, and EGFR. This suggests that at higher concentrations, PF-670462 is a non-selective kinase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are summaries of the key experimental protocols used to characterize this compound and PF-670462.

In Vitro Kinase Assay (General Protocol)
  • Principle: The activity of CK1δ and CK1ε is measured by quantifying the consumption of ATP, which is directly proportional to the amount of phosphorylated substrate. The ADP-Glo™ Kinase Assay is a common method.

  • Procedure:

    • Recombinant CK1δ or CK1ε is incubated with a specific substrate (e.g., α-casein) and ATP in a kinase reaction buffer.

    • The inhibitor of interest (this compound or PF-670462) is added at varying concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The amount of ADP produced is measured using a luciferase-based detection system. The luminescent signal is inversely proportional to the kinase activity.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

PER2::Luciferase Bioluminescence Assay
  • Principle: This assay measures the rhythmic expression of the Period 2 (PER2) gene, a core component of the circadian clock, by using a luciferase reporter gene under the control of the PER2 promoter.

  • Procedure:

    • Cells or tissues are engineered to express the PER2::LUC reporter construct.

    • The cells/tissues are treated with the test compound (e.g., this compound).

    • The substrate for luciferase (e.g., D-luciferin) is added to the culture medium.

    • Bioluminescence is measured continuously over an extended period using a luminometer.

    • The data is analyzed to determine changes in the period, amplitude, and phase of the circadian rhythm.

Signaling Pathways and Experimental Workflows

To provide a better understanding of the biological context in which these inhibitors function, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

G Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Nucleus Destruction Complex Destruction Complex β-catenin_p β-catenin-P Destruction Complex->β-catenin_p Phosphorylation Proteasome Proteasome β-catenin_p->Proteasome Degradation TCF/LEF TCF/LEF Wnt Target Genes Wnt Target Genes TCF/LEF->Wnt Target Genes Repression Groucho Groucho Groucho->TCF/LEF Wnt Wnt Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt->Frizzled/LRP5/6 Binding Dishevelled Dishevelled Frizzled/LRP5/6->Dishevelled Activation Dishevelled->Destruction Complex Inhibition β-catenin β-catenin (stabilized) Nucleus Nucleus β-catenin->Nucleus Translocation β-catenin_n β-catenin TCF/LEF_n TCF/LEF β-catenin_n->TCF/LEF_n TCF/LEF_n->Wnt Target Genes Activation

Wnt/β-catenin signaling pathway.

G Circadian Rhythm Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK/BMAL1 CLOCK/BMAL1 Per/Cry Genes Per/Cry Genes CLOCK/BMAL1->Per/Cry Genes Transcription Per/Cry mRNA Per/Cry mRNA Per/Cry Genes->Per/Cry mRNA splicing, export PER/CRY Protein PER/CRY Protein PER/CRY Protein->CLOCK/BMAL1 Inhibition PER/CRY Protein_c PER/CRY Protein Per/Cry mRNA->PER/CRY Protein_c Translation CK1δ/ε CK1δ/ε PER/CRY Protein_c->CK1δ/ε PER/CRY Protein_p PER/CRY-P CK1δ/ε->PER/CRY Protein_p Phosphorylation PER/CRY Protein_p->PER/CRY Protein Nuclear Translocation This compound / PF-670462 This compound / PF-670462 This compound / PF-670462->CK1δ/ε Inhibition

Circadian rhythm signaling pathway.

G Kinase Inhibitor Profiling Workflow Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Kinome Scan Kinome Scan In Vitro Kinase Assay->Kinome Scan Determine IC50 Cellular Assays Cellular Assays Kinome Scan->Cellular Assays Assess Selectivity In Vivo Studies In Vivo Studies Cellular Assays->In Vivo Studies Evaluate Potency & Phenotype

Experimental workflow for inhibitor profiling.

References

A Comparative Analysis of PF-5006739 and Other Casein Kinase 1δ/ε Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of PF-5006739 with other notable Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε) inhibitors. The information presented is intended to assist researchers in making informed decisions for their discovery and development programs.

Introduction to CK1δ/ε Inhibition

Casein Kinase 1δ and ε are serine/threonine kinases that play crucial roles in a variety of cellular processes, including the regulation of circadian rhythms, Wnt signaling, and cell cycle control.[1][2] Dysregulation of CK1δ/ε activity has been implicated in several pathologies, including cancer, psychiatric disorders, and sleep disorders.[3][4] Consequently, the development of potent and selective CK1δ/ε inhibitors is an active area of research. This guide focuses on comparing the performance of this compound against other well-characterized CK1δ/ε inhibitors: PF-670462, SR-3029, and IC261.

Comparative Performance Data

The following table summarizes the in vitro potency of this compound and its counterparts against CK1δ and CK1ε.

InhibitorCK1δ IC50 (nM)CK1ε IC50 (nM)Other Notable Kinase Targets (Inhibition)Key Features
This compound 3.9 [5]17.0 [5]High kinome selectivity[5]Brain-penetrant; attenuates opioid drug-seeking behavior.[5]
PF-670462147.7p38, EGFR, JNK isoforms (potent inhibition)[4]Widely used tool compound for circadian rhythm research; noted for its lack of selectivity.[4]
SR-302944[6]260[6]FLT3[7]Highly selective with potent antiproliferative properties in cancer cell lines.[4][7]
IC2611000[8]1000[8]PKA, p34cdc2, p55fyn (>100 µM)[8]; also binds to tubulin.[9]Dual inhibitor of CK1δ/ε and microtubule dynamics.[9]

Signaling Pathways

CK1δ and CK1ε are integral components of at least two major signaling pathways: the circadian rhythm clock and the Wnt/β-catenin signaling cascade.

Circadian Rhythm Regulation

CK1δ and CK1ε are key regulators of the molecular clock that drives circadian rhythms. They phosphorylate the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, which are core components of the negative feedback loop of the clock. This phosphorylation marks PER and CRY for degradation, thus controlling the timing of the circadian cycle.[7][10]

Circadian_Rhythm CK1δ/ε in Circadian Rhythm Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 E_Box E-Box CLOCK_BMAL1->E_Box binds PER_CRY_CK1 PER/CRY/CK1δ/ε PER_CRY_CK1->CLOCK_BMAL1 inhibits PER_CRY PER/CRY Per_Cry_genes Per/Cry genes E_Box->Per_Cry_genes activates PER_CRY_proteins PER/CRY Proteins Per_Cry_genes->PER_CRY_proteins transcription & translation PER_CRY_p p-PER/CRY PER_CRY_proteins->PER_CRY_p phosphorylation by CK1δ/ε PER_CRY_p->PER_CRY_CK1 nuclear translocation Degradation Degradation PER_CRY_p->Degradation leads to Wnt_Signaling CK1δ/ε in Wnt/β-catenin Signaling cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Ub_Proteasome Ubiquitination & Proteasomal Degradation Destruction_Complex->Ub_Proteasome targets for beta_catenin_off β-catenin beta_catenin_off->Destruction_Complex phosphorylated by Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP binds Dvl Dishevelled (Dvl) Frizzled_LRP->Dvl activates Dvl->Destruction_Complex inhibits beta_catenin_on β-catenin TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes CK1_de CK1δ/ε CK1_de->Dvl phosphorylates Kinase_Assay_Workflow In Vitro Kinase IC50 Determination Workflow A Prepare Reagents: - CK1δ/ε Enzyme - Substrate - Assay Buffer - Inhibitor Dilutions B Add Inhibitor Dilutions to Assay Plate A->B C Add Enzyme and Substrate Mix B->C D Pre-incubate C->D E Initiate Reaction with ATP D->E F Incubate E->F G Terminate Reaction and Detect Signal F->G H Data Analysis: Calculate % Inhibition and IC50 G->H

References

A Comparative Guide: PF-5006739 and IC261 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely discussed small molecule inhibitors, PF-5006739 and IC261, in the context of their application in cancer cell line research. While both compounds were initially identified as inhibitors of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), emerging evidence reveals divergent mechanisms of action, leading to distinct cellular outcomes. This document summarizes their performance, presents supporting experimental data, and provides detailed protocols for key assays.

Executive Summary

This compound is a potent and highly selective inhibitor of CK1δ and CK1ε, demonstrating efficacy in the low nanomolar range. Its primary mechanism of action is the direct inhibition of these kinases, which are involved in critical cellular processes, including the Wnt/β-catenin signaling pathway. In contrast, IC261, while also inhibiting CK1δ/ε at micromolar concentrations, exerts its potent anti-cancer effects primarily through a secondary, off-target mechanism: the inhibition of microtubule polymerization. This leads to mitotic catastrophe and apoptosis, particularly in cancer cells with specific genetic backgrounds, such as overactive Ras and inactive p53.

Crucially, studies comparing potent and selective CK1δ/ε inhibitors, like the close analog of this compound, PF-670462, with IC261 have shown that effective inhibition of CK1δ/ε alone does not replicate the robust cancer cell death induced by IC261. This indicates that the primary anti-cancer activity of IC261 is not due to its on-target kinase inhibition but rather its function as a microtubule-destabilizing agent.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and IC261, providing a clear comparison of their inhibitory activities.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50
This compound CK1δ3.9 nM[1][2][3][4][5]
CK1ε17.0 nM[1][2][3][4][5]
IC261 CK1δ~1 µM
CK1ε~1 µM
CK1α16 µM

Table 2: Effects on Cancer Cell Lines

CompoundPrimary Anti-Cancer MechanismEffective Concentration Range for Anti-Cancer EffectsKey Cellular Outcomes
This compound Inhibition of CK1δ/ε and downstream pathways (e.g., Wnt signaling)Not well-established for cytotoxicity; nanomolar range for target inhibition.Inhibition of Wnt/β-catenin signaling.[6][7]
IC261 Inhibition of microtubule polymerizationSub-micromolar to low micromolar for cytotoxicity.[6][7]Prometaphase arrest, mitotic spindle defects, apoptosis.[6][7] More effective in cells with overactive Ras and inactive p53.[6][7]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and IC261 are visualized below. This compound acts as a specific inhibitor of CK1δ/ε, thereby impacting pathways like Wnt/β-catenin signaling. IC261, on the other hand, primarily disrupts microtubule dynamics, a mechanism independent of its CK1δ/ε inhibitory activity at cytotoxic concentrations.

PF_5006739_Mechanism cluster_0 Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibits CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->Destruction_Complex part of beta_Catenin β-catenin Destruction_Complex->beta_Catenin marks for degradation beta_Catenin_P p-β-catenin TCF_LEF TCF/LEF beta_Catenin->TCF_LEF activates Proteasome Proteasome beta_Catenin_P->Proteasome degradation Target_Gene_Expression Target Gene Expression TCF_LEF->Target_Gene_Expression PF_5006739 This compound PF_5006739->CK1_delta_epsilon inhibits

Caption: Mechanism of action for this compound.

IC261_Mechanism cluster_1 Microtubule Dynamics Tubulin_dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_dimers->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Polymerization->Microtubule Depolymerization->Tubulin_dimers Prometaphase_Arrest Prometaphase Arrest Mitotic_Spindle->Prometaphase_Arrest disruption leads to Apoptosis Apoptosis Prometaphase_Arrest->Apoptosis IC261 IC261 IC261->Polymerization inhibits

Caption: Primary anti-cancer mechanism of IC261.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound or IC261 (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations for this compound or IC261 and a vehicle control (DMSO).

    • Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

  • Materials:

    • Purified tubulin protein (>99%)

    • Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP (Guanosine-5'-triphosphate)

    • IC261 (dissolved in DMSO)

    • Paclitaxel (as a polymerization promoter control)

    • Nocodazole (as a polymerization inhibitor control)

    • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • On ice, prepare a reaction mixture containing tubulin in polymerization buffer.

    • Add varying concentrations of IC261, control compounds, or DMSO (vehicle) to the reaction mixture.

    • Add GTP to the mixture to initiate polymerization.

    • Transfer the reaction mixture to a pre-warmed (37°C) cuvette or 96-well plate.

    • Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

    • Plot the absorbance values against time to generate polymerization curves.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with an inhibitor.

  • Materials:

    • Cancer cell lines

    • This compound or IC261

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of the inhibitor or vehicle control for the specified time (e.g., 24-48 hours).

    • Harvest cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Experimental Workflow

A general workflow for comparing the effects of this compound and IC261 on cancer cell lines is outlined below.

Experimental_Workflow cluster_assays Mechanism Assays Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat with this compound, IC261, and Controls Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Mechanism_Assays Mechanism of Action Assays Treatment->Mechanism_Assays Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Mechanism_Assays->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis Apoptosis Assay (e.g., Annexin V) Tubulin_Polymerization Tubulin Polymerization Assay (for IC261) Wnt_Signaling Wnt Signaling Assay (for this compound)

Caption: General experimental workflow.

Conclusion

References

A Researcher's Guide to Alternative Small Molecule Inhibitors of CK1δ/ε

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternative small molecule inhibitors targeting Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). These serine/threonine kinases are pivotal in regulating a multitude of cellular processes, most notably the Wnt/β-catenin signaling and circadian rhythm pathways.[1][2] Dysregulation of CK1δ/ε activity has been implicated in various pathologies, including cancer, neurodegenerative diseases, and sleep disorders, making them attractive therapeutic targets.[1] This guide presents a comprehensive overview of key inhibitors, their performance data, detailed experimental protocols, and visual representations of associated signaling pathways to aid in the selection of the most suitable compounds for research and development.

Performance Comparison of CK1δ/ε Inhibitors

The following tables summarize the quantitative data for prominent small molecule inhibitors of CK1δ and CK1ε. The data highlights the potency (IC50 values) and, where available, the selectivity of these compounds.

InhibitorTarget(s)IC50 (nM) for CK1δIC50 (nM) for CK1εOther Notable Inhibitory Activity (IC50)Key Features
PF-670462 CK1δ/ε13 - 147.7 - 90p38, EGFR[3]Potent and selective inhibitor of CK1δ/ε.[3][4] Known to cause phase shifts in circadian rhythms and has shown efficacy in preclinical models of pulmonary fibrosis.[4][5]
SR-3029 CK1δ/ε44260CDK4/cyclin D1 (576 nM), CDK4/cyclin D3 (368 nM), CDK6/cyclin D1 (428 nM), CDK6/cyclin D3 (427 nM), FLT3 (3000 nM)[6][7]Potent and selective CK1δ/ε inhibitor with demonstrated anti-proliferative properties in breast cancer and melanoma cell lines.[8][9] Exhibits favorable pharmacokinetic properties for in vivo studies.[8]
IC261 CK1δ/ε10001000CK1α1 (16,000 nM)[10]A selective, ATP-competitive inhibitor of CK1δ/ε.[10] It has been shown to induce mitotic arrest, apoptosis in tumor cells, and promote aerobic glycolysis in colon cancer.[11][12] Also noted to inhibit microtubule polymerization.[11]
D4476 CK1300-CK1 from S. pombe (200 nM), ALK5 (500 nM)[13]A cell-permeable inhibitor of CK1.[13] It is not highly specific for CK1δ/ε and also targets other kinases like ALK5.[13]
MU1742 CK1α/δ/ε6.127.7CK1α1 (7.2 nM)[14]A potent inhibitor of CK1 isoforms α, δ, and ε with good in vivo pharmacokinetic properties.[14]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of CK1δ/ε inhibitors are provided below.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of a compound against CK1δ or CK1ε.

Materials:

  • Recombinant human CK1δ or CK1ε

  • α-casein (substrate)

  • [γ-³²P]ATP

  • Assay buffer (25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA)

  • 5x SDS loading buffer

  • Test inhibitor (dissolved in DMSO)

Procedure:

  • Prepare a reaction mixture in a total volume of 15 µL containing assay buffer, 10 µM α-casein, and the desired concentration of the test inhibitor.

  • Add the recombinant CK1δ or CK1ε enzyme to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM (0.4 pmol).

  • Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction by adding 3 µL of 5x SDS loading buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated α-casein by autoradiography.

  • Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15]

Cell Viability Assay (CCK-8)

This protocol outlines the use of a colorimetric assay to assess the effect of CK1δ/ε inhibitors on cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, A375)

  • Complete culture medium

  • 96-well plates

  • Test inhibitor (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) solution

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for 12-72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.[16]

Western Blotting for Downstream Signaling Analysis

This protocol is for analyzing the phosphorylation status or expression level of proteins downstream of CK1δ/ε.

Materials:

  • Cells treated with CK1δ/ε inhibitor or vehicle control

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-β-catenin, anti-β-catenin, anti-PER2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[2][17][18]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways regulated by CK1δ/ε and a typical experimental workflow for inhibitor characterization.

Experimental_Workflow start Start: Identify Novel Inhibitor in_vitro In Vitro Kinase Assay (IC50 determination) start->in_vitro cell_based Cell-Based Assays (Viability, Proliferation) in_vitro->cell_based Potent compounds western_blot Western Blot (Downstream Targets) cell_based->western_blot Active compounds in_vivo In Vivo Studies (Animal Models) western_blot->in_vivo Mechanism confirmed end End: Characterized Inhibitor in_vivo->end

References

Confirming Target Engagement of PF-5006739 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of PF-5006739, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2] Direct confirmation of target engagement in a cellular context is a critical step in the validation of any small molecule inhibitor, providing crucial evidence that the observed phenotype is a direct result of the compound interacting with its intended target.

This document outlines three distinct yet complementary approaches: two direct binding assays, the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay, and one indirect functional cellular assay, a Phospho-Protein Western Blot. Each method is detailed with experimental protocols, and their advantages and disadvantages are compared to aid in the selection of the most appropriate technique for your research needs.

Method Comparison at a Glance

Method Principle Pros Cons
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature.Label-free, applicable in intact cells and tissues, provides direct evidence of binding.[3]Requires specific antibodies, optimization of heating conditions may be necessary.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.Label-free, does not require heating, can be used with crude lysates.[4][5][6]Requires optimization of protease concentration and digestion time, may not work for all protein-ligand interactions.
Phospho-Protein Western Blot Measures the functional consequence of target inhibition by assessing the phosphorylation state of a known downstream substrate.Provides functional confirmation of target engagement, utilizes standard laboratory techniques.Indirect measure of binding, requires a known and validated substrate and phospho-specific antibody.

Direct Target Engagement Assays

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[3]

While specific CETSA data for this compound is not publicly available, the following table illustrates the expected results based on studies with other kinase inhibitors. A successful experiment would demonstrate a dose-dependent increase in the melting temperature (Tm) of CK1δ and CK1ε in the presence of this compound.

Compound Target Concentration Expected ΔTm (°C)
This compoundCK1δ1 µM+2 to +5
10 µM+4 to +8
CK1ε1 µM+1 to +4
10 µM+3 to +7
Vehicle (DMSO)CK1δ / CK1ε-0
  • Cell Treatment: Culture cells (e.g., HEK293T, U2OS) to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant and analyze the levels of soluble CK1δ and CK1ε by Western blot using specific antibodies.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to determine the melting curve and the shift in Tm.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_analysis Analysis cell_treatment Treat cells with This compound or Vehicle heating Heat cells to a range of temperatures cell_treatment->heating Harvest lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation western_blot Western Blot for CK1δ and CK1ε centrifugation->western_blot Soluble fraction data_analysis Determine ΔTm western_blot->data_analysis

CETSA Experimental Workflow
Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay relies on the principle that the binding of a small molecule can protect a protein from proteolysis.[4][5][6] This method offers an alternative to CETSA for confirming direct target engagement.

Compound Target Concentration Protease (Pronase) Expected % Protection
This compoundCK1δ1 µM1:200 (w/w)30-50%
10 µM1:200 (w/w)60-90%
CK1ε1 µM1:200 (w/w)20-40%
10 µM1:200 (w/w)50-80%
Vehicle (DMSO)CK1δ / CK1ε-1:200 (w/w)0%
  • Cell Lysis: Lyse cultured cells in a suitable buffer (e.g., M-PER with protease inhibitors) and collect the total cell lysate.

  • Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of this compound or vehicle (DMSO) for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each lysate sample and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The optimal protease concentration and digestion time need to be determined empirically.

  • Stop Digestion: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.

  • Western Blot Analysis: Analyze the samples by Western blot using antibodies specific for CK1δ and CK1ε.

  • Data Analysis: Quantify the band intensities and calculate the percentage of protein protected from digestion compared to the vehicle-treated control.

DARTS_Workflow cluster_lysate_prep Lysate Preparation cluster_incubation Incubation & Digestion cluster_analysis Analysis cell_lysis Prepare total cell lysate compound_incubation Incubate lysate with This compound or Vehicle cell_lysis->compound_incubation protease_digestion Limited protease digestion compound_incubation->protease_digestion western_blot Western Blot for CK1δ and CK1ε protease_digestion->western_blot Stop digestion data_analysis Determine % Protection western_blot->data_analysis

DARTS Experimental Workflow

Functional Cellular Assay

Phospho-Protein Western Blot

This method provides indirect but functionally relevant evidence of target engagement by measuring the phosphorylation status of a known downstream substrate of the target kinase. For CK1δ/ε, a key substrate is the Period (PER) protein, which plays a crucial role in the circadian rhythm.[7] Inhibition of CK1δ/ε is expected to lead to a decrease in PER phosphorylation, which can often be observed as a mobility shift on an SDS-PAGE gel.[8]

Treatment of cells with this compound should lead to a dose-dependent decrease in the phosphorylation of PER1 and PER2, observable as a shift to a faster migrating, dephosphorylated form.

Compound Target Substrate Concentration Expected Observation
This compoundPhospho-PER1/20.1 µMSlight decrease in slower migrating (phosphorylated) form
1 µMSignificant decrease in slower migrating form, increase in faster migrating form
10 µMPredominance of the faster migrating (dephosphorylated) form
Vehicle (DMSO)Phospho-PER1/2-Predominance of the slower migrating (phosphorylated) form
  • Cell Treatment: Treat cultured cells with a time course and dose-response of this compound or vehicle (DMSO).

  • Cell Lysis: Lyse the cells in a buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate the protein lysates on an SDS-PAGE gel (a lower percentage acrylamide gel may be better to resolve phospho-shifts). Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody that recognizes total PER1 or PER2. The phosphorylation status is inferred from the mobility shift of the protein bands. Alternatively, if a reliable phospho-specific antibody for a CK1δ/ε site on a substrate is available, it can be used.

  • Detection: Use a suitable secondary antibody and detection reagent to visualize the protein bands.

  • Data Analysis: Compare the band mobility and intensity between the treated and untreated samples.

Signaling_Pathway PF5006739 This compound CK1 CK1δ / CK1ε PF5006739->CK1 Inhibits PER PER1 / PER2 CK1->PER Phosphorylates pPER Phospho-PER1 / PER2 (Degradation Signal) CK1->pPER Degradation Proteasomal Degradation pPER->Degradation

CK1δ/ε Signaling and this compound Inhibition

Conclusion

Confirming the target engagement of this compound in a cellular setting is paramount for the validation of its biological effects. This guide has presented three robust methods to achieve this. The Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) assay provide direct evidence of binding, while the Phospho-Protein Western Blot offers a functional readout of target inhibition. For the most comprehensive validation, a combination of a direct binding assay (CETSA or DARTS) with the functional phospho-protein assay is recommended. This multi-pronged approach will provide high confidence that the cellular activities observed with this compound are a direct consequence of its engagement with its intended targets, CK1δ and CK1ε.

References

PF-5006739: A Comparative Guide to its Selectivity for Casein Kinase 1 Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor PF-5006739's selectivity against various casein kinase 1 (CK1) isoforms. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs.

Introduction to this compound

This compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1).[1][2] It has demonstrated high affinity for the CK1δ and CK1ε isoforms, which are implicated in the regulation of various cellular processes, including circadian rhythms and Wnt signaling.[1][3] Understanding the selectivity profile of this inhibitor is crucial for the accurate interpretation of experimental results and for its potential therapeutic applications.

Quantitative Selectivity Profile

The inhibitory activity of this compound against different CK1 isoforms is summarized in the table below. For a comprehensive comparison, data for the well-characterized CK1 inhibitor, IC261, is also included.

CompoundCK1δ IC50 (nM)CK1ε IC50 (nM)CK1α IC50 (nM)
This compound 3.9 [1][2][3][4]17.0 [1][2][3][4]Not Reported
IC2611000100016000

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Experimental Protocols

The determination of the IC50 values for this compound was likely achieved through in vitro kinase assays. Below is a detailed methodology that represents a standard approach for such an experiment.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines the general steps for measuring the inhibitory effect of a compound on a specific kinase using a radiometric or luminescence-based assay.

1. Reagents and Materials:

  • Recombinant human CK1δ, CK1ε, and CK1α enzymes
  • Specific peptide substrate for CK1 (e.g., a derivative of α-casein)
  • This compound and other control inhibitors (e.g., IC261) dissolved in DMSO
  • ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays or unlabeled ATP for luminescence-based assays
  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
  • Assay plates (e.g., 96-well or 384-well)
  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or ADP-Glo™ Kinase Assay kit for luminescence-based assays)

2. Assay Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the kinase reaction buffer to the desired final concentrations.
  • Reaction Setup:
  • In each well of the assay plate, the kinase reaction buffer, the specific CK1 isoform, and the peptide substrate are added.
  • The serially diluted this compound or control inhibitor is then added to the respective wells. A control with DMSO alone (no inhibitor) is also included.
  • The plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of a mixture of cold and hot ATP (for radiometric assays) or just cold ATP (for luminescence-based assays) to each well.
  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
  • Termination and Detection:
  • Radiometric Assay: The reaction is stopped by adding a solution like phosphoric acid. An aliquot of the reaction mixture is then spotted onto phosphocellulose paper. The paper is washed to remove unincorporated [γ-³²P]ATP, and the amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.
  • Luminescence-Based Assay (e.g., ADP-Glo™): The amount of ADP produced during the kinase reaction is measured. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.
  • Data Analysis: The kinase activity at each inhibitor concentration is calculated as a percentage of the activity in the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Involvement

This compound's potent inhibition of CK1δ and CK1ε makes it a valuable tool for studying the roles of these isoforms in various signaling pathways. One of the most well-established pathways involving CK1δ and CK1ε is the Wnt/β-catenin signaling pathway .

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates CK1_delta_epsilon CK1δ / CK1ε CK1_delta_epsilon->LRP5_6 CK1_delta_epsilon->Dvl phosphorylates (activates) PF5006739 This compound PF5006739->CK1_delta_epsilon inhibits TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Caption: Wnt/β-catenin signaling pathway highlighting the role of CK1δ/ε.

In the canonical Wnt pathway, CK1δ and CK1ε play a crucial positive regulatory role. They are involved in the phosphorylation of the co-receptor LRP5/6 and the scaffold protein Dishevelled (Dvl). These phosphorylation events are critical for the transduction of the Wnt signal, leading to the inhibition of the β-catenin destruction complex, accumulation of β-catenin in the cytoplasm, and its subsequent translocation to the nucleus to activate target gene transcription. By inhibiting CK1δ and CK1ε, this compound can effectively block these phosphorylation events and downregulate Wnt/β-catenin signaling.

Conclusion

This compound is a highly potent and selective dual inhibitor of CK1δ and CK1ε. Its selectivity profile makes it a superior tool for investigating the specific functions of these two isoforms compared to less selective inhibitors. The provided experimental protocol offers a framework for researchers to independently verify its activity and explore its effects in various cellular contexts, particularly in the study of Wnt signaling and circadian rhythms.

References

Cross-Validation of PF-5006739 Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of PF-5006739 with genetic models targeting its primary molecular targets, Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). While the prompt initially suggested a cross-validation with genetic models related to phosphodiesterase 10A (PDE10A), this compound is, in fact, a potent and selective inhibitor of CK1δ/ε.[1][2][3][4] This guide will first address the cross-validation for the correct targets and then, for comprehensiveness, include a section comparing pharmacological and genetic inhibition of PDE10A, a topic of significant research interest that may have been the underlying focus of the query.

Section 1: this compound and its Interaction with Casein Kinase 1δ/ε

This compound is a small molecule inhibitor with high potency for CK1δ and CK1ε, with IC50 values of 3.9 nM and 17.0 nM, respectively.[1][2][3] It has been investigated for its therapeutic potential in a range of psychiatric disorders and has shown effects on circadian rhythms, opioid-seeking behavior, and glucose homeostasis.[1][2][5]

Comparative Data: this compound vs. CK1δ/ε Genetic Models

The following tables summarize the quantitative data from studies on this compound and corresponding genetic knockout models of CK1δ and CK1ε.

Table 1: Effects on Circadian Rhythms

ParameterThis compound (Pharmacological Inhibition)CK1δ Knockout (Genetic Model)CK1ε Knockout (Genetic Model)
Circadian Period Length Lengthens period in a dose-dependent manner.[2]SCN explants from neonatal CK1δ-deficient mice show a longer circadian period.[4][6] Liver-specific disruption in adult mice also results in a longer behavioral period.[7][8]Homozygous knockout mice exhibit a small but significant increase in circadian period length.[9]
PER2 Phosphorylation Inhibition of CK1δ/ε is expected to decrease PER2 phosphorylation, leading to its stabilization.CK1δ deficiency leads to elevated levels of nuclear PER proteins.[7]CK1ε deficiency has no detectable effect on the period of bioluminescence rhythms in vitro.[7]

Table 2: Effects on Behavior

ParameterThis compound (Pharmacological Inhibition)CK1δ Knockout (Genetic Model)CK1ε Knockout (Genetic Model)
Opioid-Seeking Behavior Attenuates opioid drug-seeking behavior in a dose-dependent manner in rodent models.[1][2][3][10]Data not available for direct comparison.Data not available for direct comparison.
Anxiety and Fear Data not available for direct comparison.Data not available for direct comparison.Mutant mice (tau and null mutations) show reductions in fear and anxiety-like behaviors.[5][11]

Table 3: Effects on Metabolism

ParameterThis compound (Pharmacological Inhibition)CK1δ Knockout (Genetic Model)CK1ε Knockout (Genetic Model)
Glucose Homeostasis Improves glucose tolerance in both diet-induced obesity and genetic (ob/ob) mouse models.[1]Data not available for direct comparison.Data not available for direct comparison.
Experimental Protocols

In Vitro Kinase Assay for this compound: The inhibitory activity of this compound on CK1δ and CK1ε is determined using a radiometric kinase assay. Recombinant human CK1δ or CK1ε is incubated with a specific peptide substrate, [γ-³³P]ATP, and varying concentrations of this compound. The reaction is allowed to proceed for a set time at a controlled temperature and then stopped. The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Generation of CK1δ and CK1ε Knockout Mice: CK1δ and CK1ε knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to replace a critical exon of the Csnk1d or Csnk1e gene with a selectable marker, such as a neomycin resistance cassette. The linearized targeting vector is electroporated into ES cells, and cells that have undergone homologous recombination are selected. These targeted ES cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice. Chimeric offspring are bred to establish germline transmission of the null allele. Homozygous knockout mice are obtained by intercrossing heterozygous animals.[7][9]

Behavioral Testing (Opioid Reinstatement Model): Rodents are trained to self-administer an opioid, such as fentanyl, by pressing a lever. This is followed by an extinction phase where lever pressing no longer results in drug delivery. To test the effect of this compound on drug-seeking behavior, a priming dose of the opioid is administered to reinstate the lever-pressing behavior. Different doses of this compound are administered prior to the priming dose, and the number of lever presses is recorded to assess the attenuation of drug-seeking behavior.[2]

Signaling Pathway and Experimental Workflow

CK1_Signaling_Pathway cluster_0 Circadian Rhythm Regulation CLOCK_BMAL1 CLOCK:BMAL1 PER_CRY PER:CRY Complex CLOCK_BMAL1->PER_CRY Transcription PER_CRY->CLOCK_BMAL1 Inhibition CK1_delta_epsilon CK1δ/ε PER_CRY->CK1_delta_epsilon Substrate Proteasome Proteasomal Degradation PER_CRY->Proteasome Targeting CK1_delta_epsilon->PER_CRY Phosphorylation PF5006739 This compound PF5006739->CK1_delta_epsilon Inhibition

Figure 1: Simplified signaling pathway of CK1δ/ε in circadian rhythm regulation and the inhibitory action of this compound.

Experimental_Workflow_CK1 cluster_pharmacological Pharmacological Model cluster_genetic Genetic Model PF5006739_admin Administer this compound to Wild-Type Mice Behavioral_Assays_Pharm Behavioral Assays (e.g., Opioid Reinstatement) PF5006739_admin->Behavioral_Assays_Pharm Metabolic_Studies_Pharm Metabolic Studies (e.g., Glucose Tolerance Test) PF5006739_admin->Metabolic_Studies_Pharm Compare Compare Phenotypes Behavioral_Assays_Pharm->Compare Metabolic_Studies_Pharm->Compare Generate_KO Generate CK1δ/ε Knockout Mice Behavioral_Assays_Gen Behavioral Assays Generate_KO->Behavioral_Assays_Gen Metabolic_Studies_Gen Metabolic Studies Generate_KO->Metabolic_Studies_Gen Behavioral_Assays_Gen->Compare Metabolic_Studies_Gen->Compare

Figure 2: Experimental workflow for comparing this compound effects with CK1δ/ε genetic models.

Section 2: Pharmacological vs. Genetic Inhibition of Phosphodiesterase 10A (PDE10A)

As a point of interest and to address the potential underlying query, this section provides a comparison of the effects of pharmacological inhibitors of PDE10A with those observed in PDE10A knockout genetic models. PDE10A is a dual-substrate phosphodiesterase that degrades both cAMP and cGMP and is highly expressed in the striatum.[12] Its inhibition has been explored as a therapeutic strategy for neuropsychiatric disorders and metabolic diseases.[8][13]

Comparative Data: PDE10A Pharmacological Inhibitors vs. Knockout Mice

Table 4: Effects on Metabolism and Body Weight

ParameterPDE10A Inhibitors (e.g., THPP-6)PDE10A Knockout Mice
Body Weight Decrease food intake and body weight in diet-induced obese (DIO) mice.[13]Resistant to diet-induced obesity.[12][13]
Food Intake Dose-dependent suppression of food intake.[12]Hypophagia when fed a high-fat diet.[13]
Energy Expenditure Increased whole-body energy expenditure in DIO mice.[12][13]Data suggests a combination of reduced intake and increased metabolism contributes to obesity resistance.[12]
Insulin Sensitivity Improved insulin sensitivity and reversed hyperinsulinemia in DIO mice.[12][13]Improved insulin sensitivity and normalized fed plasma glucose and insulin levels.[12]

Table 5: Effects on Behavior and Neurochemistry

ParameterPDE10A InhibitorsPDE10A Knockout Mice
Locomotor Activity Can have varied effects depending on the specific inhibitor and dose.Decreased exploratory locomotor activity.[7]
Cognitive Function Can improve cognitive deficits in preclinical models.[12]Evidence of cognitive impairment in some tasks, such as the Morris water maze and appetitive conditioning.[9]
Striatal Dopamine Turnover Modulates striatal signaling.Significant change in striatal dopamine turnover.[7]
Experimental Protocols

Generation of PDE10A Knockout Mice: Similar to the CK1 models, PDE10A knockout mice are generated via homologous recombination in ES cells. A targeting vector is designed to disrupt the Pde10a gene, often by replacing a key exon with a selectable marker. The subsequent steps of ES cell transfection, selection, blastocyst injection, and breeding are followed to establish a homozygous knockout line.

Diet-Induced Obesity (DIO) Model: Mice are fed a high-fat diet for an extended period to induce obesity and insulin resistance. The effects of PDE10A inhibitors are then tested in these DIO mice. Body weight, food intake, and various metabolic parameters are measured.

Glucose Tolerance Test (GTT): After a period of fasting, a bolus of glucose is administered to the mice. Blood glucose levels are measured at several time points to assess the ability of the animals to clear glucose from the circulation. This test is used to evaluate insulin sensitivity.[12]

Signaling Pathway and Logical Relationships

PDE10A_Signaling_Pathway cluster_1 Striatal Neuron Signaling ATP_GTP ATP / GTP AC_GC Adenylyl/Guanylyl Cyclase ATP_GTP->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP PDE10A PDE10A cAMP_cGMP->PDE10A Substrate PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activation AMP_GMP AMP / GMP PDE10A->AMP_GMP Hydrolysis Downstream Downstream Signaling PKA_PKG->Downstream PDE10A_Inhibitor PDE10A Inhibitor PDE10A_Inhibitor->PDE10A Inhibition

Figure 3: Role of PDE10A in cyclic nucleotide signaling and the effect of its inhibition.

Logical_Relationship_PDE10A Pharmacological_Inhibition Pharmacological Inhibition (e.g., THPP-6) PDE10A_Inactivation PDE10A Inactivation Pharmacological_Inhibition->PDE10A_Inactivation Genetic_Deletion Genetic Deletion (PDE10A Knockout) Genetic_Deletion->PDE10A_Inactivation Increased_cAMP_cGMP Increased Striatal cAMP/cGMP PDE10A_Inactivation->Increased_cAMP_cGMP Metabolic_Phenotype Metabolic Phenotype: - Reduced Body Weight - Reduced Food Intake - Improved Insulin Sensitivity Increased_cAMP_cGMP->Metabolic_Phenotype Behavioral_Phenotype Behavioral Phenotype: - Altered Locomotor Activity - Modulated Cognitive Function Increased_cAMP_cGMP->Behavioral_Phenotype

Figure 4: Logical relationship between pharmacological and genetic inhibition of PDE10A and resulting phenotypes.

References

A Comparative In Vivo Efficacy Analysis of Tofacitinib and Ritlecitinib in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two Janus kinase (JAK) inhibitors developed by Pfizer: Tofacitinib and Ritlecitinib. While direct comparative studies are limited, this document synthesizes available data from preclinical studies in relevant autoimmune disease models to offer insights into their respective profiles. The information presented is intended to serve as a resource for researchers and professionals in the field of drug development.

Executive Summary

Tofacitinib, a pan-JAK inhibitor, has demonstrated significant efficacy in a rat model of collagen-induced arthritis (CIA), a widely used model for rheumatoid arthritis. It effectively reduces paw swelling and joint inflammation. Ritlecitinib, a selective JAK3/TEC family kinase inhibitor, has shown robust efficacy in a C3H/HeJ mouse model of alopecia areata, promoting hair regrowth. Both compounds exert their therapeutic effects by modulating the JAK-STAT signaling pathway, a critical mediator of inflammatory and immune responses.

Data Presentation: In Vivo Efficacy

The following tables summarize the key in vivo efficacy data for Tofacitinib in a collagen-induced arthritis rat model and Ritlecitinib in a C3H/HeJ mouse model of alopecia areata.

Table 1: In Vivo Efficacy of Tofacitinib in a Rat Collagen-Induced Arthritis (CIA) Model

ParameterVehicle ControlTofacitinib (1.5 mg/kg)Tofacitinib (5 mg/kg)
Paw Swelling Reduction BaselineSignificant ReductionMore Pronounced Reduction
Arthritis Score HighSignificantly LoweredMarkedly Decreased
Joint Inflammation SevereReducedSubstantially Reduced
Synovial Infiltration ExtensiveDiminishedSignificantly Diminished

Data synthesized from studies in male Lewis rats with established collagen-induced arthritis.

Table 2: In Vivo Efficacy of Ritlecitinib in a C3H/HeJ Mouse Model of Alopecia Areata

ParameterVehicle ControlRitlecitinib (Oral Administration)
Hair Regrowth Minimal to NoneSignificant Hair Regrowth
Inflammatory Infiltrate in Skin PresentReduced
Disease Progression Continued Hair LossHalted or Reversed

Data based on studies in C3H/HeJ mice with induced alopecia areata.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats (for Tofacitinib evaluation)

This protocol outlines the induction and assessment of CIA in male Lewis rats to evaluate the efficacy of therapeutic interventions.[1]

1. Animals:

  • Male Lewis rats, 5-6 weeks old, are used.

  • Animals are acclimatized for at least one week before the experiment.[1]

2. Induction of Arthritis:

  • Porcine type II collagen is emulsified in Incomplete Freund's Adjuvant (IFA).

  • On day 0, rats are injected intradermally at the base of the tail with the collagen emulsion.

  • A booster injection is administered on day 7.[1]

3. Treatment:

  • Once arthritis is established (typically by day 21), rats are randomized into treatment groups.

  • Tofacitinib or vehicle is administered subcutaneously.[1]

4. Assessment of Efficacy:

  • Paw Swelling: Hind paw volume or thickness is measured using a plethysmometer or digital calipers at regular intervals.

  • Arthritis Score: A macroscopic scoring system is used to evaluate the severity of arthritis in each paw (e.g., 0 = normal, 4 = severe inflammation and ankylosis).

  • Histopathology: At the end of the study, joints are collected, fixed, and sectioned for histological evaluation of inflammation, cartilage damage, and bone erosion.

Alopecia Areata in C3H/HeJ Mice (for Ritlecitinib evaluation)

This protocol describes the induction of alopecia areata in C3H/HeJ mice, a model that mimics the human form of the disease.

1. Animals:

  • C3H/HeJ mice are used as they are genetically predisposed to developing alopecia areata.[2][3]

2. Induction of Alopecia Areata:

  • Full-thickness skin from an alopecia areata-affected C3H/HeJ mouse is grafted onto a young, healthy C3H/HeJ recipient mouse.[3] This method provides a highly reproducible model of the disease.[3]

  • Alternatively, cultured lymph node cells from affected mice can be adoptively transferred to induce the disease.[2]

3. Treatment:

  • Once hair loss is evident, mice are treated with Ritlecitinib or a vehicle control, typically via oral gavage.

4. Assessment of Efficacy:

  • Hair Regrowth: The extent of hair regrowth in the affected areas is visually assessed and can be quantified using scoring systems.

  • Histopathology: Skin biopsies are taken to examine the inflammatory cell infiltrate around the hair follicles.

Mandatory Visualization

Signaling Pathway

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binding JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation (pSTAT) pSTAT_dimer pSTAT Dimer STAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Cell Proliferation) Nucleus->Gene_Transcription Initiates Tofacitinib_Ritlecitinib Tofacitinib / Ritlecitinib Tofacitinib_Ritlecitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib and Ritlecitinib.

Experimental Workflow

CIA_Workflow Collagen-Induced Arthritis (CIA) Experimental Workflow Start Start Acclimatization Animal Acclimatization (Male Lewis Rats, 1 week) Start->Acclimatization Induction_Day0 Day 0: Primary Immunization (Collagen in IFA) Acclimatization->Induction_Day0 Induction_Day7 Day 7: Booster Immunization Induction_Day0->Induction_Day7 Arthritis_Development Arthritis Development (Days 7-21) Induction_Day7->Arthritis_Development Randomization Randomization Arthritis_Development->Randomization Treatment_Group Treatment Group (Tofacitinib) Randomization->Treatment_Group Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Assessment Efficacy Assessment (Paw Swelling, Arthritis Score) Treatment_Group->Assessment Vehicle_Group->Assessment Histopathology End of Study: Histopathological Analysis Assessment->Histopathology End End Histopathology->End

Caption: A representative experimental workflow for evaluating the efficacy of a compound in a rat CIA model.

References

Assessing the Kinase Specificity of PF-5006739: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor PF-5006739, focusing on its specificity profile. We compare its performance with other known inhibitors of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), presenting supporting experimental data and methodologies to aid in research and development decisions.

Introduction to this compound

This compound is a potent and selective dual inhibitor of CK1δ and CK1ε.[1][2][3][4][5] It has demonstrated low nanomolar in vitro potency and is highlighted for its high kinome selectivity, making it a valuable tool for studying the roles of CK1δ/ε in various physiological processes, including the regulation of circadian rhythms.[2][3][4] This guide assesses the specificity of this compound in the context of other available inhibitors.

Comparative Kinase Inhibitor Profiling

To provide a clear comparison, the following table summarizes the in vitro potency of this compound and two other commercially available CK1δ/ε inhibitors, PF-670462 and IC261.

Inhibitor CK1δ IC50 (nM) CK1ε IC50 (nM) Reported Kinome Selectivity
This compound 3.9[1][2][3][4][5]17.0[1][2][3][4][5]High. Reported to have high kinome selectivity, though specific broad-panel data is not publicly detailed.[2][3][4]
PF-670462 13 - 147.7 - 90Low. Profiled as a non-selective kinase inhibitor, inhibiting 44 kinases by ≥90% at a 10 µM concentration in a KINOMEscan assay.
IC261 10001000Moderate. Primarily targets CK1δ/ε with micromolar affinity.

Experimental Protocols

Kinase Profiling using KINOMEscan™ Assay

To assess the specificity of a kinase inhibitor like this compound, a comprehensive kinase profiling assay is essential. The KINOMEscan™ platform is a widely used method for this purpose.

Principle: The KINOMEscan™ assay is a competition-based binding assay. It measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a large panel of kinases. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand.

Protocol Outline:

  • Compound Preparation: The test inhibitor (e.g., this compound) is prepared at a specified concentration (commonly 1 or 10 µM for single-point screening) in an appropriate solvent, typically DMSO.

  • Assay Plate Preparation: A panel of DNA-tagged kinases is arrayed in multi-well plates.

  • Competition Binding: The test compound is added to the wells containing the kinases, followed by the addition of the immobilized ligand beads. The mixture is incubated to allow for binding equilibrium to be reached.

  • Washing: Unbound kinase and test compound are washed away.

  • Quantification: The amount of kinase remaining bound to the beads is quantified by qPCR using primers specific to the DNA tag of each kinase.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Control). A lower % Control value indicates stronger binding of the inhibitor to the kinase. A common threshold for a "hit" is a % Control of less than 10% or 35%, indicating significant displacement of the immobilized ligand. The data can be visualized using a dendrogram to provide a graphical representation of the inhibitor's kinome-wide selectivity.

Signaling Pathway and Experimental Workflow

CK1δ/ε in Circadian Rhythm Regulation

CK1δ and CK1ε are integral components of the mammalian circadian clock. They play a crucial role in the phosphorylation of the PERIOD (PER) proteins. This phosphorylation event is a key regulatory step that governs the stability and nuclear translocation of PER proteins, thereby controlling the timing of the negative feedback loop that drives circadian oscillations.

CK1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 PER_CRY_transcription PER & CRY Transcription CLOCK_BMAL1->PER_CRY_transcription Activates PER_CRY_Complex PER:CRY Complex PER_CRY_Complex->CLOCK_BMAL1 Inhibits PER_CRY_mRNA PER & CRY mRNA PER_CRY_transcription->PER_CRY_mRNA Export PER_CRY_Protein PER & CRY Proteins PER_CRY_mRNA->PER_CRY_Protein Translation Phospho_PER Phosphorylated PER PER_CRY_Protein->Phospho_PER Phosphorylation Phospho_PER->PER_CRY_Complex Forms Complex with CRY and Translocates to Nucleus Degraded_PER Degraded PER Phospho_PER->Degraded_PER Degradation CK1_delta_epsilon CK1δ / CK1ε CK1_delta_epsilon->Phospho_PER PF5006739 This compound PF5006739->CK1_delta_epsilon Inhibits

Caption: Role of CK1δ/ε in the circadian rhythm feedback loop.

Experimental Workflow for Kinase Profiling

The following diagram illustrates a typical workflow for assessing the specificity of a kinase inhibitor using a competition binding assay like KINOMEscan™.

Kinase_Profiling_Workflow A Compound Preparation (e.g., this compound in DMSO) C Competition Binding Assay (Compound + Kinase + Immobilized Ligand) A->C B Kinase Panel Array (DNA-tagged kinases) B->C D Wash Unbound Components C->D E Quantification by qPCR D->E F Data Analysis (% Control vs. DMSO) E->F G Selectivity Profile Generation (e.g., Dendrogram) F->G

Caption: Workflow for assessing kinase inhibitor specificity.

References

A Researcher's Guide to PF-5006739: A Comparative Analysis of a Chemical Probe for CK1δ/ε Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a precise chemical probe is paramount for elucidating the function of protein kinases such as Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). This guide provides a comprehensive comparison of PF-5006739 with other notable CK1δ/ε inhibitors, supported by experimental data and detailed protocols to aid in the informed selection of the most appropriate tool for your research needs.

This compound has emerged as a potent and selective chemical probe for studying the roles of CK1δ and CK1ε in various cellular processes. These two highly homologous serine/threonine kinases are implicated in critical signaling pathways, including the Wnt/β-catenin pathway and the regulation of circadian rhythms. Dysregulation of CK1δ/ε has been linked to a range of diseases, from cancer to psychiatric disorders, making them attractive targets for therapeutic intervention.

This guide will delve into the quantitative biochemical and cellular data for this compound and its alternatives, present detailed experimental methodologies for key assays, and visualize the complex signaling pathways and experimental workflows involved.

Comparative Analysis of CK1δ/ε Inhibitors

The efficacy and utility of a chemical probe are defined by its potency, selectivity, and cellular activity. The following table summarizes the key quantitative data for this compound and other widely used CK1δ/ε inhibitors.

CompoundTarget(s)IC50 (nM)Ki (nM)Cellular ActivityKinome SelectivityReference(s)
This compound CK1δ/ε CK1δ: 3.9, CK1ε: 17.0 Not ReportedAttenuates opioid drug-seeking behavior in vivo; Improves glucose tolerance in vivo.[1][2]High kinome selectivity.[1][3][4][5][6][7][1][3][4][5][6][7]
PF-670462CK1δ/εCK1δ: 14, CK1ε: 7.7Not ReportedCauses phase shifts in circadian rhythms in vivo.Potently inhibits other kinases including p38 and EGFR.
SR-3029CK1δ/εCK1δ: 44, CK1ε: 260CK1δ: 97, CK1ε: 97Inhibits proliferation of melanoma and breast cancer cell lines.Highly selective over a panel of other kinases.
MU1742CK1δ/εCK1δ: 6.1, CK1ε: 27.7Not ReportedPotent in cell-based assays with acceptable pharmacokinetic profile.Excellent kinome-wide selectivity.

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed protocols for key assays used in the characterization of CK1δ/ε inhibitors.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • CK1δ or CK1ε enzyme

  • Substrate (e.g., α-casein)

  • ATP

  • Test inhibitor (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a reaction buffer containing the kinase, substrate, and ATP at optimized concentrations.

  • Add the test inhibitor at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.

Cellular Target Engagement (NanoBRET™)

The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a target kinase within living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-CK1δ or NanoLuc®-CK1ε fusion protein

  • Transfection reagent

  • NanoBRET™ tracer

  • Test inhibitor (e.g., this compound)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • 384-well white assay plates

  • Plate reader with filter-based detection for BRET

Procedure:

  • Transfect HEK293 cells with the plasmid encoding the NanoLuc®-kinase fusion protein.

  • After 24 hours, harvest and resuspend the cells in Opti-MEM™.

  • Dispense the cell suspension into the wells of a 384-well plate.

  • Add the NanoBRET™ tracer and the test inhibitor at various concentrations to the wells.

  • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the donor (460 nm) and acceptor (618 nm) emission signals within 10 minutes using a BRET-enabled plate reader.

  • Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value for target engagement.

Kinome-Wide Selectivity Profiling (KINOMEscan™)

This competition binding assay assesses the selectivity of an inhibitor against a large panel of kinases.

Materials:

  • Test inhibitor (e.g., this compound)

  • KINOMEscan™ screening service (DiscoverX or similar provider)

Procedure:

  • The test inhibitor is incubated with a panel of DNA-tagged kinases.

  • The kinase-inhibitor mixture is then applied to a ligand-coated solid support.

  • The amount of kinase that binds to the solid support is quantified using qPCR of the DNA tag.

  • The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the inhibitor, compared to a DMSO control. A lower percentage indicates a stronger interaction between the inhibitor and the kinase.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which CK1δ/ε function is crucial for understanding the impact of their inhibition. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for inhibitor characterization.

G cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nuc Wnt ON State Axin Axin APC APC GSK3b GSK3β CK1a CK1α bCatenin_p β-catenin (P) Proteasome Proteasome bCatenin_p->Proteasome Degradation bCatenin β-catenin bCatenin->bCatenin_p Phosphorylation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dsh Frizzled->Dsh LRP56->Dsh Axin_mem Axin Dsh->Axin_mem Inhibits GSK3b_mem GSK3β bCatenin_stable β-catenin Nucleus Nucleus bCatenin_stable->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes bCatenin_nuc β-catenin bCatenin_nuc->TCF_LEF CK1de CK1δ/ε CK1de->LRP56 Phosphorylates CK1de->Dsh Phosphorylates

Caption: Wnt/β-catenin signaling pathway with the role of CK1δ/ε.

G cluster_core Core Clock Loop cluster_nuc Core Clock Loop CLOCK_BMAL1 CLOCK:BMAL1 PER_CRY_genes Per/Cry Genes CLOCK_BMAL1->PER_CRY_genes Transcription PER_CRY_mRNA Per/Cry mRNA PER_CRY_genes->PER_CRY_mRNA Transcription PER_CRY_protein PER/CRY Proteins PER_CRY_mRNA->PER_CRY_protein Translation PER_CRY_p PER/CRY (P) PER_CRY_protein->PER_CRY_p Nucleus Nucleus PER_CRY_p->Nucleus PER_CRY_nuc PER/CRY (P) PER_CRY_nuc->CLOCK_BMAL1 Inhibition CK1de CK1δ/ε CK1de->PER_CRY_protein Phosphorylates for degradation/nuclear entry

Caption: Core circadian rhythm pathway highlighting CK1δ/ε's role.

G start Compound Library biochem Biochemical Assay (e.g., ADP-Glo) start->biochem potency Determine IC50 biochem->potency cellular Cellular Target Engagement (e.g., NanoBRET) potency->cellular engagement Determine Cellular IC50 cellular->engagement selectivity Kinome Selectivity Profiling (e.g., KINOMEscan) engagement->selectivity profile Assess Selectivity Profile selectivity->profile invivo In Vivo Studies profile->invivo efficacy Evaluate Efficacy invivo->efficacy probe Validated Chemical Probe efficacy->probe

Caption: Experimental workflow for CK1δ/ε inhibitor characterization.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for PF-5006739

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for the potent and selective casein kinase 1δ/ε (CK1δ/ε) inhibitor, PF-5006739. Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory precautions should always be observed.

PropertyValue
Molecular Formula C₂₂H₂₂FN₇O
Molecular Weight 419.45 g/mol
CAS Number 1293395-67-1
Purity ≥98% (HPLC)
Appearance White to off-white solid
Solubility Soluble in DMSO (100 mg/mL)
Storage (Solid) 4°C, protect from light
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (protect from light)
IC₅₀ (CK1δ) 3.9 nM
IC₅₀ (CK1ε) 17.0 nM

Proper Disposal Procedures for this compound

The following step-by-step procedures outline the recommended method for the disposal of this compound and associated materials. These guidelines are based on standard laboratory practices for non-hazardous chemical waste and information from safety data sheets, which advise disposal in accordance with national and local regulations.

Step 1: Segregation of Waste

  • Do not mix this compound waste with other chemical waste streams.

  • Keep solid this compound waste separate from solutions containing the compound.

  • Contaminated materials such as gloves, pipette tips, and empty vials should be collected in a designated, clearly labeled container.

Step 2: Waste Collection and Labeling

  • Collect all this compound waste in a compatible, sealed container. It is often best practice to use the original container if it is empty.

  • Clearly label the waste container with "this compound Waste" and include the concentration and solvent if it is in solution.

  • Ensure the container is kept closed except when adding waste.

Step 3: Storage of Waste

  • Store the waste container in a designated, secure area away from incompatible materials.

  • The storage area should be cool and dry.

Step 4: Disposal

  • Dispose of the waste through your institution's chemical waste program or a licensed waste disposal contractor.

  • Provide the waste manifest with the full chemical name and any other required information.

  • Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal Unused this compound Unused this compound Collect Collect in Designated Waste Container Unused this compound->Collect Contaminated Labware (gloves, tips, etc.) Contaminated Labware (gloves, tips, etc.) Contaminated Labware (gloves, tips, etc.)->Collect Empty Vials Empty Vials Empty Vials->Collect Label Label Container: 'this compound Waste' Collect->Label Store Store in Secure, Designated Area Label->Store Dispose Dispose via Institutional Chemical Waste Program Store->Dispose

Caption: Disposal workflow for this compound.

Experimental Protocols for this compound

The following are summaries of experimental methodologies from key studies involving this compound. These protocols are provided for informational purposes and should be adapted to your specific experimental needs and institutional guidelines.

1. In Vivo Administration for Glucose Homeostasis Studies [1]

  • Objective: To assess the effect of this compound on glucose tolerance in diet-induced obese (DIO) and genetic (ob/ob) mouse models.

  • Methodology:

    • This compound was administered at a dose of 10 mg/kg/day.

    • The route of administration was subcutaneous (s.c.) injection, given once daily.

    • Blood glucose profiles were monitored to evaluate the compound's effect on glucose tolerance.

  • Vehicle for In Vivo Dissolution:

    • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Protocol 2: 10% DMSO and 90% Corn Oil.

2. In Vivo Administration for Opioid-Seeking Behavior Studies

  • Objective: To evaluate the effect of this compound on opioid drug-seeking behavior in a rodent operant reinstatement model.

  • Methodology:

    • Animals were trained to self-administer an opioid agent (fentanyl).

    • This compound was administered to the animals in a dose-dependent manner.

    • The attenuation of opioid agent-seeking behavior was measured.

3. In Vitro Assay for CK1δ/ε Inhibition

  • Objective: To determine the in vitro potency of this compound on CK1δ and CK1ε.

  • Methodology:

    • Standard kinase assays were performed to measure the inhibitory activity of this compound against CK1δ and CK1ε.

    • The IC₅₀ values were determined to be 3.9 nM for CK1δ and 17.0 nM for CK1ε.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 In Vivo Experiment cluster_2 In Vitro Experiment Prepare_Stock Prepare Stock Solution in DMSO Prepare_Dosing Prepare Dosing Solution in Vehicle Prepare_Stock->Prepare_Dosing Assay Perform Kinase Inhibition Assay Prepare_Stock->Assay Administer Administer this compound to Animal Model Prepare_Dosing->Administer Monitor Monitor Physiological/Behavioral Readouts Administer->Monitor Analyze Determine IC50 Values Assay->Analyze

Caption: General experimental workflow for this compound.

References

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